Product packaging for 3,4-dimethyl-N,N-diphenylaniline(Cat. No.:CAS No. 173460-10-1)

3,4-dimethyl-N,N-diphenylaniline

Cat. No.: B3048538
CAS No.: 173460-10-1
M. Wt: 273.4 g/mol
InChI Key: YZJRBXHLWUCOEQ-UHFFFAOYSA-N
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Description

3,4-dimethyl-N,N-diphenylaniline is a useful research compound. Its molecular formula is C20H19N and its molecular weight is 273.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N B3048538 3,4-dimethyl-N,N-diphenylaniline CAS No. 173460-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyl-N,N-diphenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c1-16-13-14-20(15-17(16)2)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJRBXHLWUCOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595689
Record name 3,4-Dimethyl-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173460-10-1
Record name 3,4-Dimethyl-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-dimethyl-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 173460-10-1

This technical guide provides an in-depth overview of 3,4-dimethyl-N,N-diphenylaniline, a substituted aromatic amine with significant potential in the field of organic electronics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.

Introduction

This compound is a tertiary amine featuring a diphenylamino group attached to a 3,4-dimethylphenyl moiety. As a derivative of N,N-diphenylaniline, it belongs to a class of compounds known for their utility as antioxidants, dye intermediates, and, most notably, as functional materials in organic electronics.[1] The introduction of methyl groups on the phenyl ring can modulate the electronic properties and solubility of the molecule, making it a promising candidate for applications such as hole-transporting layers in organic light-emitting diodes (OLEDs) and perovskite solar cells.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is limited, its properties can be extrapolated from closely related compounds such as N,N-diphenylaniline and its substituted derivatives.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₂₀H₁₉N
Molecular Weight 273.37 g/mol
Appearance Off-white to light-colored solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., toluene, THF, dichloromethane); Insoluble in water.

Spectroscopic Data:

Characterization of this compound would typically involve the following spectroscopic techniques:

  • ¹H NMR: Expected to show characteristic peaks for the aromatic protons on the three phenyl rings and the two methyl groups.

  • ¹³C NMR: Would reveal the number of unique carbon environments within the molecule.

  • FT-IR: Should display characteristic absorption bands for C-H (aromatic and aliphatic) and C-N stretching vibrations.

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound can be achieved through cross-coupling reactions that form a carbon-nitrogen bond between an aryl halide and an amine. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance.[2][3]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A 3,4-Dimethylaniline G This compound A->G Heat B Iodobenzene or Bromobenzene B->G Heat C Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) C->G Heat D Phosphine Ligand (e.g., BINAP, XPhos) D->G Heat E Base (e.g., NaOtBu, K₂CO₃) E->G Heat F Solvent (e.g., Toluene, Dioxane) F->G Heat

Figure 1: General workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-2.0 equivalents).

  • Addition of Reactants: Add 3,4-dimethylaniline (1.0 equivalent) and the aryl halide (e.g., iodobenzene, 1.1 equivalents) to the flask, followed by the anhydrous solvent (e.g., toluene).

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of aryl amines.[4] This method often requires higher temperatures compared to the Buchwald-Hartwig amination.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A 3,4-Dimethylaniline G This compound A->G High Temperature B Iodobenzene B->G High Temperature C Copper Catalyst (e.g., CuI, Cu₂O) C->G High Temperature D Ligand (optional) (e.g., 1,10-Phenanthroline) D->G High Temperature E Base (e.g., K₂CO₃, Cs₂CO₃) E->G High Temperature F Solvent (e.g., DMF, NMP) F->G High Temperature

Figure 2: General workflow for the Ullmann condensation.

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: In a round-bottom flask, combine the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (if used), and the base (e.g., potassium carbonate, 2.0 equivalents).

  • Addition of Reactants: Add 3,4-dimethylaniline (1.0 equivalent) and iodobenzene (1.1 equivalents), followed by a high-boiling polar solvent (e.g., DMF).

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Potential Applications in Organic Electronics

Derivatives of N,N-diphenylaniline are widely investigated as hole-transporting materials (HTMs) in organic electronic devices. The triphenylamine core provides good hole mobility and stability. The methyl substituents in this compound are expected to enhance solubility and potentially influence the energy levels of the molecule, which is crucial for efficient charge injection and transport.

Signaling Pathway in an OLED:

G cluster_device OLED Device Structure Cathode Cathode (-) ETL Electron Transport Layer (ETL) Cathode->ETL Electron Injection EML Emissive Layer (EML) ETL->EML Electron Transport Light Light EML->Light Recombination & Light Emission HTL Hole Transport Layer (HTL) (e.g., this compound) HTL->EML Hole Transport Anode Anode (+) Anode->HTL Hole Injection

Figure 3: Role of a Hole Transport Material in an OLED.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for structurally similar compounds like N,N-diphenylaniline until a specific SDS for the title compound is available.

Conclusion

This compound is a promising organic material with potential applications in the field of organic electronics. While specific experimental data is not widely available, its synthesis can be readily achieved using established cross-coupling methodologies such as the Buchwald-Hartwig amination and Ullmann condensation. Further research into the precise characterization of its physical and electronic properties will be crucial in realizing its full potential as a high-performance material in next-generation electronic devices.

References

Technical Guide: Physicochemical Properties of 3,4-dimethyl-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3,4-dimethyl-N,N-diphenylaniline (CAS No. 173460-10-1). Direct experimental data for this specific triarylamine is limited in publicly accessible literature. Consequently, this guide presents detailed physicochemical information for its key precursor, 3,4-dimethylaniline, and outlines a representative synthetic protocol for the preparation of this compound via the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for C-N bond formation.[1] This document is intended to serve as a valuable resource for researchers in organic electronics, materials science, and medicinal chemistry.

Introduction to this compound

This compound, also known as N,N-diphenyl-3,4-xylidine, belongs to the class of triarylamines. These compounds are characterized by a central nitrogen atom bonded to three aromatic rings. The unique electronic and steric properties of triarylamines make them valuable components in a variety of applications, particularly in the field of organic electronics where they are utilized as hole-transporting materials in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells.[1] The methyl substituents on one of the phenyl rings of this compound can influence its electronic properties, solubility, and solid-state morphology.

Physicochemical Properties of 3,4-dimethylaniline

As a primary precursor for the synthesis of this compound, understanding the properties of 3,4-dimethylaniline (also known as 3,4-xylidine) is crucial.

Quantitative Data

The following table summarizes the key physicochemical properties of 3,4-dimethylaniline.

PropertyValueReference
Molecular Formula C₈H₁₁N[2]
Molecular Weight 121.18 g/mol [2]
CAS Number 95-64-7[2]
Melting Point 51 °C[3]
Boiling Point 226 °C[3]
Appearance Colorless solid[3]
Solubility

Information regarding the solubility of 3,4-dimethylaniline is summarized below.

SolventSolubility
WaterSlightly soluble
Organic SolventsSoluble

Synthesis of this compound

The synthesis of triarylamines such as this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1] This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a representative procedure for the synthesis of this compound from 3,4-dimethylaniline and iodobenzene.

Materials:

  • 3,4-dimethylaniline

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (typically 1-2 mol%) and Xantphos (typically 1.5-3 mol%).

  • Add cesium carbonate (typically 1.5-2 equivalents).

  • Add 3,4-dimethylaniline (1 equivalent) and iodobenzene (2.2 equivalents).

  • Add anhydrous toluene via syringe.

  • The reaction mixture is then heated to a temperature between 80-120 °C and stirred for 12-24 hours, or until reaction completion is observed by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

  • The mixture is then filtered through a pad of celite to remove the palladium catalyst and inorganic salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow reagents Combine Reactants: - 3,4-dimethylaniline - Iodobenzene - Pd(OAc)₂ (catalyst) - Xantphos (ligand) - Cs₂CO₃ (base) - Toluene (solvent) reaction Heat and Stir (80-120°C, 12-24h) reagents->reaction 1 workup Work-up: 1. Cool to RT 2. Dilute with solvent 3. Filter 4. Wash with water/brine 5. Dry and evaporate reaction->workup 2 purification Purification: Column Chromatography workup->purification 3 product Pure 3,4-dimethyl-N,N- diphenylaniline purification->product 4

Caption: A schematic overview of the synthetic workflow for this compound.

Catalytic Cycle of the Buchwald-Hartwig Amination

buchwald_hartwig_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amine_coordination Amine Coordination oxidative_addition->amine_coordination + R₂NH deprotonation Deprotonation amine_coordination->deprotonation - H⁺ reductive_elimination Reductive Elimination Complex deprotonation->reductive_elimination reductive_elimination->pd0 - Ar-NR₂

Caption: The catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.

Conclusion

While specific, experimentally determined physicochemical data for this compound remains elusive in the surveyed literature, its synthesis is readily achievable through established methods like the Buchwald-Hartwig amination. This guide provides a solid foundation for researchers by detailing the properties of the key precursor, 3,4-dimethylaniline, and offering a reliable, representative protocol for the synthesis of the target compound. The provided workflows offer a clear visual representation of the synthetic process. It is recommended that future work on this compound includes its full experimental characterization to enrich the available data for the scientific community.

References

An In-depth Technical Guide to the Solubility of 3,4-dimethyl-N,N-diphenylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,4-dimethyl-N,N-diphenylaniline in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to understand its expected solubility profile and to determine it experimentally. The guide covers theoretical solubility considerations based on the compound's structure and the principle of "like dissolves like," drawing parallels with structurally similar molecules. A detailed, step-by-step experimental protocol for the reliable determination of solubility using the shake-flask method is provided, followed by a discussion of analytical techniques for concentration measurement.

Introduction to this compound

This compound is an aromatic amine with a molecular structure that suggests specific solubility characteristics. Its potential applications in organic electronics as a charge-transport material and as an intermediate in the synthesis of dyes and pharmaceuticals necessitate a thorough understanding of its behavior in various solvents. Solubility is a critical parameter that influences reaction kinetics, purification processes such as crystallization, and formulation development.

Predicted Solubility Profile

The molecule possesses a significant nonpolar character due to the presence of three phenyl rings and two methyl groups. This suggests a higher affinity for nonpolar and moderately polar organic solvents. Aromatic amines are generally more soluble in aromatic solvents.[1] The nitrogen atom with its lone pair of electrons introduces a degree of polarity and the capacity for hydrogen bonding, although this is sterically hindered by the two bulky phenyl groups.

Based on the solubility of related compounds:

  • N-phenylaniline (Diphenylamine): This compound is highly soluble in many organic solvents such as ether, benzene, and alcohol, but has very low solubility in water.[2]

  • Aromatic Amines: In general, aromatic amines exhibit good solubility in organic solvents, especially polar ones.[3][4] Their solubility in water is limited and decreases with the increasing size of the hydrophobic alkyl or aryl parts.[5]

Therefore, this compound is expected to be readily soluble in aromatic solvents (e.g., toluene, benzene), chlorinated solvents (e.g., dichloromethane, chloroform), and other common organic solvents like ethers and esters. Its solubility in highly polar protic solvents like methanol might be lower, and it is expected to be practically insoluble in water.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents has not been published in readily accessible scientific literature. Researchers are encouraged to determine this data experimentally using the protocol outlined below. The following table is provided as a template for organizing experimentally determined solubility data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
e.g., Toluene
e.g., Acetone
e.g., Ethanol
e.g., Ethyl Acetate
e.g., Hexane
e.g., Dichloromethane

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6]

4.1. Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method.

4.2. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with airtight seals

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

4.3. Detailed Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker with a constant temperature control. Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the necessary equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid phase, centrifuge the vials at the experimental temperature.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid particles, filter the supernatant through a syringe filter appropriate for the organic solvent being used.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Analysis: Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][7]

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in desired units (e.g., g/L, mol/L).

4.4. Analytical Method Considerations

  • UV-Vis Spectrophotometry: This method is suitable if the compound has a significant chromophore and the solvent does not absorb at the analytical wavelength. A calibration curve of absorbance versus known concentrations must be prepared.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method, particularly useful for complex mixtures or when the compound's UV absorbance is weak.[6] It also allows for the assessment of the compound's stability during the experiment. A calibration curve of peak area versus known concentrations is required.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and agitate at constant temperature B->C D Allow to stand for sedimentation C->D E Centrifuge the mixture D->E F Withdraw supernatant E->F G Filter supernatant (e.g., 0.45 µm) F->G H Dilute supernatant G->H I Measure concentration (UV-Vis or HPLC) H->I J Calculate solubility I->J

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While quantitative solubility data for this compound remains to be published, its molecular structure strongly suggests good solubility in a range of common nonpolar and moderately polar organic solvents. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to reliably determine the solubility of this compound in solvents relevant to their work. Accurate solubility data is fundamental for the successful application of this compound in research and development.

References

The Synthesis and Characterization of Novel Diphenylaniline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of novel diphenylaniline derivatives. Diphenylaniline and its analogues are a class of compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This document details common synthetic methodologies, extensive characterization protocols, and explores their mechanism of action through the lens of a key signaling pathway.

Synthetic Methodologies

The synthesis of novel diphenylaniline derivatives can be achieved through various established and modern organic chemistry reactions. Key strategies include multi-step synthesis involving chloroacetylation and subsequent modifications, as well as transition-metal-catalyzed cross-coupling reactions.

Synthesis via Chloroacetylation and Subsequent Derivatization

A prevalent method for synthesizing a variety of diphenylaniline derivatives involves a three-step process starting from diphenylamine. This approach is versatile and allows for the introduction of diverse functionalities.

Experimental Protocol:

Step 1: Synthesis of 2-chloro-N,N-diphenylacetamide

  • Dissolve diphenylamine (0.04 M) in 200 ml of toluene.

  • Add chloroacetyl chloride (0.04 M) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Pour the mixture into crushed ice and allow it to stand overnight for the product to precipitate.

  • Filter the precipitate, wash with cold water, dry, and recrystallize from ethanol.[1]

Step 2: Synthesis of 2-hydrazino-N,N-diphenylacetamide

  • Stir 2-chloro-N,N-diphenylacetamide (0.002 M) in 100 ml of methanol.

  • Add hydrazine hydrate (0.004 M) to the mixture.

  • Reflux the reaction mixture for 48 hours under careful observation.

  • Store the mixture in a refrigerator overnight.

  • Filter the resulting product and recrystallize with ethanol. The reported yield for this step is 88%.[1]

Step 3: Synthesis of Substituted Diphenylaniline Derivatives

  • Dissolve 2-hydrazino-N,N-diphenylacetamide in methanol.

  • Add various aromatic aldehydes in the presence of glacial acetic acid.

  • The resulting novel diphenylaniline derivatives can then be isolated and purified.[1][2]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a direct route to synthesize substituted diphenylamines.[3][4]

General Experimental Protocol:

  • In a reaction vessel, combine the aryl halide (e.g., bromobenzene), the amine (e.g., aniline or a substituted aniline), a palladium precatalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

  • Add a dry, inert solvent such as toluene.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, thioethers, and amines, using copper as a catalyst. While it often requires harsh reaction conditions, modern modifications have improved its applicability.

General Experimental Protocol:

  • Combine the aryl halide, the amine, a copper catalyst (e.g., CuI), and a base (e.g., K₂CO₃) in a suitable high-boiling solvent (e.g., DMF or nitrobenzene).

  • Heat the reaction mixture at an elevated temperature (often >150 °C) for several hours to days.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, work up the reaction mixture by adding a quenching solution and extracting the product.

  • Purify the product by crystallization or column chromatography.

Characterization of Novel Diphenylaniline Derivatives

A thorough characterization of newly synthesized compounds is crucial to confirm their structure, purity, and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Experimental Workflow for Characterization

G General Characterization Workflow for Diphenylaniline Derivatives cluster_synthesis Synthesis & Purification cluster_biological Biological Evaluation Synthesis Synthesis of Derivative Purification Purification (Crystallization/Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Groups) Purification->FTIR NMR NMR Spectroscopy (1H, 13C - Structural Elucidation) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS UVVis UV-Vis Spectroscopy (Electronic Transitions) Purification->UVVis EA Elemental Analysis (Purity & Elemental Composition) Purification->EA MP Melting Point (Purity & Identification) Purification->MP XRD Single Crystal X-ray Diffraction (3D Structure, if applicable) Purification->XRD Bioassay Biological Assays (e.g., Antimicrobial, Cytotoxicity) NMR->Bioassay MS->Bioassay

Caption: A typical workflow for the characterization of synthesized diphenylaniline derivatives.

Spectroscopic Data

The following tables summarize typical spectroscopic data for representative diphenylaniline derivatives.

Table 1: FT-IR Spectral Data of 2-hydrazino-N,N-diphenylacetamide and a Derivative

CompoundWavenumber (cm⁻¹)AssignmentReference
2-hydrazino-N,N-diphenylacetamide 3242N-H Stretch[1]
3139NH₂[1]
3031C-H Stretch (Aromatic)[1]
1630C=O Stretch[1]
2-(2-(3-nitrobenzylidine) hydrazinyl)-N,N-diphenyl-acetamide 3401N-H Stretch[1]
1671C=O Stretch[1]
1522N=O Stretch[1]
1491C=N Stretch[1]

Table 2: ¹H NMR Spectral Data of Diphenylaniline and its Derivatives

CompoundChemical Shift (δ, ppm)MultiplicityAssignmentReference
Diphenylamine 7.25t4H (Aromatic)[5]
7.07d4H (Aromatic)[5]
6.92t2H (Aromatic)[5]
2-hydrazino-N,N-diphenylacetamide 8.68s1H (NH)[1]
9.06s1H (NH)[1]
7.58-6.14m10H (Aromatic)[1]
3.43s2H (CH₂)[1]
4-methyl-N-phenylaniline 7.20t2H[5]
7.05d2H[5]
7.01-6.94m4H[5]
6.85t1H[5]
2.29s3H (CH₃)[5]

Table 3: ¹³C NMR Spectral Data of Diphenylaniline and a Derivative

CompoundChemical Shift (δ, ppm)AssignmentReference
Diphenylamine 142.9C (Aromatic)[5]
129.1CH (Aromatic)[5]
120.8CH (Aromatic)[5]
117.6CH (Aromatic)[5]
4-methyl-N-phenylaniline 143.7, 140.1, 130.6, 129.1, 120.1, 118.7, 116.7Aromatic Carbons[5]
20.7CH₃[5]

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of diphenylaniline derivatives as potent inhibitors of inflammatory pathways. One such pathway is the NLRP3 inflammasome, a key component of the innate immune system.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[6][7] Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases. Certain novel diphenylaniline derivatives have been identified as inhibitors of this pathway.

Table 4: Inhibitory Activity of a Representative Diphenylaniline Derivative against NLRP3 Inflammasome

CompoundTargetIC₅₀ (µM)
Compound 19 (a novel diphenylamine derivative) NLRP3 Inflammasome0.34

Data extracted from a study on novel diphenylamine analogues as NLRP3 inflammasome inhibitors.

NLRP3 Inflammasome Activation and Inhibition Pathway

G NLRP3 Inflammasome Signaling Pathway and Inhibition cluster_activation Activation Pathway cluster_assembly Inflammasome Assembly & Function cluster_inhibition Inhibition by Diphenylaniline Derivatives Stimuli PAMPs / DAMPs (e.g., Nigericin, ATP) Priming Priming Signal (e.g., LPS via TLR4) Upregulates NLRP3 and pro-IL-1β Stimuli->Priming NLRP3_inactive Inactive NLRP3 Priming->NLRP3_inactive Pro_IL1b Pro-IL-1β Priming->Pro_IL1b Pro_IL18 Pro-IL-18 Priming->Pro_IL18 ASC ASC NLRP3_inactive->ASC Activation Signal Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 NLRP3_active Active NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) Pro_Casp1->NLRP3_active Casp1 Active Caspase-1 NLRP3_active->Casp1 Autocatalysis Casp1->Pro_IL1b Cleavage Casp1->Pro_IL18 Cleavage Pyroptosis Pyroptosis (Inflammatory Cell Death) Casp1->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 DPA_derivative Diphenylaniline Derivative DPA_derivative->NLRP3_active Blocks Assembly

Caption: The NLRP3 inflammasome pathway and its inhibition by diphenylaniline derivatives.

This guide serves as a foundational resource for the synthesis and characterization of novel diphenylaniline derivatives. The detailed protocols and compiled data provide a practical starting point for researchers in the field, while the exploration of their biological activity and mechanism of action opens avenues for further investigation and drug development.

References

electronic properties of substituted triarylamine compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Electronic Properties of Substituted Triarylamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarylamine (TAA) derivatives are a cornerstone class of organic materials that have garnered significant attention in the field of organic electronics.[1] Their molecular structure, typically featuring a central nitrogen atom bonded to three aromatic rings, imparts unique electronic characteristics. These compounds are renowned for their low ionization potentials, reversible redox behavior, and excellent hole-transporting capabilities.[1] This makes them integral components in a wide array of optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Dye-Sensitized Solar Cells (DSSCs).[1][2]

The electronic properties of triarylamines can be precisely tuned by introducing various substituent groups onto their aromatic rings. This ability to modify their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels allows for the rational design of materials tailored for specific device architectures and performance requirements.[2][3] This guide provides a comprehensive overview of the , detailing the experimental protocols used for their characterization and the fundamental relationships between their structure and electronic behavior.

Core Electronic Properties

The functionality of triarylamine compounds in electronic devices is governed by their frontier molecular orbitals, the HOMO and LUMO.[4]

  • HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the ability of a molecule to donate an electron. For hole-transporting materials like triarylamines, the HOMO level is a critical parameter. A higher HOMO energy level (closer to the vacuum level) corresponds to a lower ionization potential, making it easier for the molecule to be oxidized (lose an electron) and transport holes. The HOMO level of organic semiconductors is analogous to the valence band maximum in inorganic semiconductors.[4]

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the ability of a molecule to accept an electron. The LUMO level is analogous to the conduction band minimum in inorganic semiconductors.[4]

  • HOMO-LUMO Gap (E_g): The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap.[4] This gap determines the energy of the first electronic transition and influences the optical properties of the material, such as its absorption and emission spectra.

The strategic tuning of these energy levels is crucial for designing high-performance organic electronic devices.[3]

The Influence of Substituents

The electronic properties of the triarylamine core can be systematically modified by attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aryl rings.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), and dimethylamino (-N(CH₃)₂) increase the electron density on the triarylamine core.[5][6] This destabilizes the HOMO, raising its energy level. Consequently, EDGs lower the oxidation potential, making the compound easier to oxidize.[3][6] The introduction of a dimethylamino group, a strong EDG, can significantly increase the HOMO energy.[3]

  • Electron-Withdrawing Groups (EWGs): Substituents such as chloro (-Cl) or cyano (-CN) decrease the electron density of the triarylamine core. This stabilizes the HOMO, lowering its energy level and making the compound more difficult to oxidize (i.e., increasing its oxidation potential).[6][7] The presence of EWGs has been found to drastically hinder the performance of triarylamines as hole-transporting materials.[7]

This relationship allows for the fine-tuning of the material's electronic properties to match the energy levels of other materials in a device, thereby optimizing charge injection and transport.

G Figure 1: Effect of Substituents on Triarylamine Energy Levels cluster_0 Unsubstituted Triarylamine cluster_1 With Electron-Donating Group (EDG) cluster_2 With Electron-Withdrawing Group (EWG) HOMO_base HOMO LUMO_base LUMO HOMO_edg HOMO ↑ LUMO_edg LUMO HOMO_ewg HOMO ↓ LUMO_ewg LUMO Substituent Substituent Triarylamine Core Triarylamine Core Substituent->Triarylamine Core modifies cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Logical relationship of substituent effects on HOMO energy levels.

Data Presentation: Electronic Properties

The following table summarizes the electrochemical data for a selection of substituted triarylamine compounds, illustrating the impact of different substituents on their oxidation potentials and HOMO energy levels.

CompoundSubstituent(s)First Half-Wave Oxidation Potential (E₁/₂, V vs Ag/AgCl)Reference
N,N-di(4-methoxyphenyl)-p-(bromophen-4-yl)anilineMethoxy (-OCH₃)+0.73[6]
N,N-di(4-methylphenyl)-p-(bromophen-4-yl)anilineMethyl (-CH₃)+0.89[6]
N,N-di(4-chlorophenyl)-p-(bromophen-4-yl)anilineChloro (-Cl)+1.10[6]
N-functionalized perylene bisimide with triarylaminePerylene bisimide (N-substituted)+0.46 (vs Fc/Fc⁺)[8]
N-functionalized naphthalene bisimide with triarylamineNaphthalene bisimide (N-substituted)+0.48 (vs Fc/Fc⁺)[8]
Core-functionalized perylene bisimide with triarylaminePerylene bisimide (Core-substituted)+0.55 (vs Fc/Fc⁺)[8]
N,N′-bis(4-dimethylaminophenyl)-N,N′-bis(4-methoxyphenyl)-1,4-phenylenediamine (NTPPA)Dimethylamino (-N(CH₃)₂), Methoxy (-OCH₃)0.71[9]
N,N′-bis(4-dimethylaminophenyl)-N,N′-bis(4-methoxyphenyl)-1,1′-biphenyl-4,4′-diamine (NTPB)Dimethylamino (-N(CH₃)₂), Methoxy (-OCH₃)0.92[9]

Experimental Protocols & Characterization

The determination of the electronic properties of triarylamine compounds relies on a combination of electrochemical, spectroscopic, and computational methods.

G Figure 2: Experimental Workflow for Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesis of Substituted Triarylamine cv Cyclic Voltammetry (CV) synthesis->cv Purified Compound uv_vis UV-Vis Spectroscopy synthesis->uv_vis Purified Compound dft Computational (DFT) synthesis->dft Purified Compound homo Determine HOMO Level (from Oxidation Potential) cv->homo band_gap Determine Optical Band Gap (from Absorption Edge) uv_vis->band_gap dft->homo Calculated Levels lumo Determine LUMO Level (from Reduction/Optical Gap) dft->lumo Calculated Levels homo->lumo E_LUMO = E_HOMO + E_g band_gap->lumo E_LUMO = E_HOMO + E_g

Caption: Workflow from synthesis to electronic property determination.

Synthesis

Substituted triarylamines are typically synthesized through cross-coupling reactions. Common methods include:

  • Ullman Condensation: This classic method involves the copper-catalyzed reaction of an aniline with an aryl halide.[7]

  • Buchwald-Hartwig Amination: A more modern and versatile palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This method often provides higher yields and tolerates a wider range of functional groups.[10]

Example Protocol (Buchwald-Hartwig Amination): A general procedure involves adding a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand, like tri-tert-butylphosphine (P(tBu)₃), to a reaction vessel with an anhydrous solvent (e.g., toluene) under an inert atmosphere.[10] The appropriate amine and aryl halide are then added, along with a base (e.g., sodium tert-butoxide), and the mixture is heated until the reaction is complete. The product is then isolated and purified, typically by column chromatography.[10]

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for determining the redox potentials (oxidation and reduction) of a compound, from which the HOMO and LUMO energy levels can be estimated.

Detailed Experimental Protocol:

  • Preparation: A cyclic voltammogram is recorded using an electrochemical workstation.[7] The experiment is conducted in an electrochemical cell containing a solution of the triarylamine compound in a suitable solvent, typically dichloromethane (DCM).[7]

  • Electrolyte: A supporting electrolyte, such as 1 M tetrabutylammonium perchlorate (Bu₄NClO₄), is added to the solution to ensure conductivity.[7]

  • Electrodes: A three-electrode system is used: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Internal Standard: An internal reference standard, such as ferrocene/ferrocenium (Fc/Fc⁺) or decamethylferrocene, is often used to calibrate the potentials.[7]

  • Measurement: The potential is swept between a set range (e.g., -0.5 to 1.2 V) at a specific scan rate (e.g., 100 mV/s).[7] The resulting plot of current versus potential reveals the oxidation and reduction peaks.

  • Data Analysis: The half-wave oxidation potential (E₁/₂,ox) is determined from the voltammogram. The HOMO energy level can then be estimated using empirical formulas that correlate the oxidation potential to the energy level relative to the vacuum. A common approximation is:

    • E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] (This value can vary slightly depending on the reference system).

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to measure the absorption of light by the compound as a function of wavelength. This data is used to determine the optical HOMO-LUMO gap (E_g^opt).

Detailed Experimental Protocol:

  • Sample Preparation: A dilute solution of the triarylamine compound is prepared in a suitable solvent (e.g., DCM).[11]

  • Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer.

  • Data Analysis: The onset of the lowest energy absorption band (λ_onset) in the spectrum is identified. The optical bandgap is calculated using the formula:

    • E_g^opt (eV) = 1240 / λ_onset (nm)

Once the HOMO level is determined from CV and the optical gap from UV-Vis, the LUMO level can be estimated: E_LUMO = E_HOMO + E_g^opt .

Computational Chemistry

Density Functional Theory (DFT) calculations are powerful tools for predicting the electronic properties and geometries of molecules.[11] Methods like DFT/B3LYP with a basis set such as 6-31G(d) are commonly used to optimize molecular structures and calculate the energies of the HOMO and LUMO.[11] These computational results provide valuable insights that complement experimental findings.[3][12]

References

Technical Guide on the Health and Safety of Aromatic Amines: A Profile Based on 3,4-Dimethylaniline and N,N-Dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3,4-dimethyl-N,N-diphenylaniline was not located during a comprehensive search. This guide has been compiled using data from the structurally related aromatic amines, 3,4-Dimethylaniline (CAS No. 95-64-7) and N,N-Dimethylaniline (CAS No. 121-69-7) . The information presented herein should be used as a reference for handling similar aromatic amine compounds, but a substance-specific risk assessment is imperative before any use.

This document provides an in-depth overview of the health and safety considerations for aromatic amines, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, outlines general safety protocols, and visualizes a standard hazard assessment workflow.

Physicochemical and Hazard Data

The following tables summarize the key quantitative data extracted from the Safety Data Sheets of 3,4-Dimethylaniline and N,N-Dimethylaniline. This data is crucial for risk assessment and the design of safe experimental procedures.

Table 1: Physical and Chemical Properties

Property3,4-DimethylanilineN,N-DimethylanilineData Source(s)
Molecular Formula C₈H₁₁NC₈H₁₁N[1]
Molecular Weight 121.18 g/mol 121.18 g/mol [1]
Appearance Beige solidYellow to brownish, oily liquid[1][2]
Melting Point 49 - 51 °C2.5 °C[1][2]
Boiling Point 226 °C194 °C[1][2]
Flash Point 98 °C (closed cup)Not Specified[2]
Density 0.956 g/cm³ (at 25 °C)0.956 g/cm³ (at 20 °C)[1][2]
pH 7 (saturated solution)Not Applicable[2]

Table 2: Toxicological and Safety Data

Parameter3,4-DimethylanilineN,N-DimethylanilineData Source(s)
Acute Oral Toxicity Category 4 (Harmful if swallowed)Category 3 (Toxic if swallowed)[2][3]
Acute Dermal Toxicity Category 3 (Toxic in contact with skin)Category 3 (Toxic in contact with skin)[2][3]
Acute Inhalation Toxicity Category 3 (Toxic if inhaled)Category 3 (Toxic if inhaled)[2][3]
Carcinogenicity Not ClassifiedCategory 2 (Suspected of causing cancer)[3]
Target Organs Blood, Hematopoietic SystemBlood, Kidneys, Liver[1][2]
UN Number 34522253[2][4]
Hazard Class 6.1 (Toxic substances)6.1 (Toxic substances)[2][4]
Packing Group IIII[2][4]

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and physicochemical properties listed above are not provided in standard Safety Data Sheets. These values are typically determined through standardized testing methodologies, such as those established by the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. Researchers should refer to these specific guidelines for detailed experimental methodologies.

Hazard Assessment and Handling Workflow

A systematic approach to hazard assessment is critical when working with potentially hazardous chemicals like aromatic amines. The following workflow diagram illustrates the logical steps from initial evaluation to final disposal.

G cluster_prep 1. Pre-Experimental Planning cluster_controls 2. Risk Mitigation cluster_ops 3. Operations cluster_post 4. Post-Experimental A Identify Chemical Hazards (Review SDS of Compound and Analogs) B Assess Exposure Risks (Inhalation, Dermal, Ingestion) A->B C Define Scope of Work (Scale, Duration, Location) B->C D Implement Engineering Controls (Fume Hood, Glove Box) C->D E Select Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->E F Prepare Emergency Plan (Spill Kit, Eyewash, Shower) E->F G Perform Experiment F->G H Decontamination (Glassware, Surfaces) G->H I Segregate and Label Waste H->I J Dispose of Hazardous Waste (Follow Institutional Protocols) I->J

Caption: Hazard Assessment and Safe Handling Workflow for Aromatic Amines.

GHS Hazard and Precautionary Statements

Based on the data for the reference compounds, the following GHS classifications and precautions are relevant.

  • Hazard Statements:

    • H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[5][6]

    • H351: Suspected of causing cancer.[5]

    • H373: May cause damage to organs through prolonged or repeated exposure.[6]

    • H411: Toxic to aquatic life with long lasting effects.[5][6]

  • Precautionary Statements:

    • P261: Avoid breathing mist/vapors/spray.[5]

    • P273: Avoid release to the environment.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[7]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

    • P405: Store locked up.[6]

    • P501: Dispose of contents/container to an approved waste disposal plant.[8]

References

The Ascendant Role of Methylated N,N-Diphenylanilines: A Technical Guide to Their Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Methylated N,N-diphenylaniline derivatives are emerging as a versatile class of organic compounds with significant potential across diverse scientific and industrial sectors. From next-generation electronics to novel therapeutic agents, their unique electronic and chemical properties are paving the way for groundbreaking advancements. This technical guide provides an in-depth analysis of the current and potential applications of these molecules, offering valuable insights for researchers, scientists, and drug development professionals.

Core Applications and Performance Metrics

The applications of methylated N,N-diphenylanilines and their broader diphenylamine family can be categorized into two primary fields: organic electronics and pharmacology.

Organic Electronics: Powering the Future of Displays and Conductive Materials

Methylated N,N-diphenylanilines, and more broadly, triphenylamine derivatives, are key components in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and conducting polymers. Their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics make them ideal candidates for these applications.[1]

In OLEDs, derivatives of N,N-diphenylaniline serve as a critical hole transport layer (HTL), facilitating the efficient injection and movement of positive charge carriers (holes) to the emissive layer, where they recombine with electrons to produce light. The performance of OLEDs is significantly influenced by the properties of the HTL. While specific performance data for OLEDs incorporating methylated N,N-diphenylanilines is still emerging, studies on closely related triphenylamine and carbazole-triphenylamine derivatives provide a strong indication of their potential.

Device Structure Maximum Luminance (cd/m²) Maximum External Quantum Efficiency (EQE) (%) Turn-on Voltage (V) Reference Compound(s)
ITO/HATCN/NPB/HTM 3c/CBP:5% Ir(ppy)3/Bphen/LiF/AlNot Reported14.03.14-(9H-carbazol-9-yl)triphenylamine derivative
ITO/SAM/NPB/Alq3/MoO3/Ag (Annealed at 100°C)32,2901.77Not ReportedN,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) with SAM
Standard OLED without SAM15,3501.53Not ReportedN,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB)

Table 1: Performance of OLEDs utilizing triphenylamine-based derivatives as hole transport materials (HTMs). Data for HTM 3c from[2][3], and for NPB with/without SAM from[4].

The hole mobility of these materials is a crucial parameter for efficient device operation. For instance, poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD), a related polymer, exhibits hole mobilities in the range of 1 x 10⁻⁴ to 2 x 10⁻³ cm²/V·s.[5]

4-Methyl-N,N-diphenylaniline is a valuable reagent in the synthesis of conducting polymers.[6] These polymers possess tailored conductive properties making them suitable for applications in electronics, sensors, and energy storage.[6] While specific conductivity values for polymers solely based on methylated N,N-diphenylaniline are not widely reported, related conducting polymers like polyaniline (PANi) blends can achieve conductivities up to the order of 10⁻⁴ S/m.[7] For example, a PMMA/PANi copolymer has shown a conductivity of 2.34 x 10⁻⁶ S/cm.[8]

Pharmacological Potential: A New Frontier in Drug Discovery

Diphenylamine derivatives have long been recognized for their biological activities, and methylation can further modulate these properties. Key areas of pharmacological interest include their anti-inflammatory and antioxidant effects.

Derivatives of diphenylamine have demonstrated potent anti-inflammatory properties. For instance, certain macrocyclic diphenylamine derivatives have shown significant in vivo anti-inflammatory activity.

Compound ID₅₀ (μM per ear) Assay Reference Drug (Indomethacin) Reference Drug (Celecoxib)
Diphenylamine Macrocycle (5e)0.18Ear edema model (TPA-induced)0.240.91

Table 2: In vivo anti-inflammatory activity of a diphenylamine derivative. Data from[9].

The mechanism of this anti-inflammatory action is believed to involve the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[10][11][12][13]

The antioxidant properties of diphenylamine derivatives are attributed to the ability of the secondary amine to donate a hydrogen atom to radical species, thereby neutralizing them.[14] This activity is crucial in mitigating oxidative stress, which is implicated in numerous diseases.

Compound IC₅₀ (μM) Assay
Dibenzocyclooctatetraene derivative (5a)0.52NF-κB inhibition in RAW264.7 cells
Novel anti-inflammatory agent (Compound 51)0.1722NF-κB activity inhibition

Table 3: Inhibitory concentrations of diphenylamine-related derivatives on the NF-κB pathway, a key regulator of oxidative stress and inflammation. Data for compound 5a from[10] and compound 51 from[11].

Experimental Protocols

Synthesis of 4-Methyl-N,N-diphenylaniline via Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of 4-Methyl-N,N-diphenylaniline, a representative methylated N,N-diphenylaniline, using a palladium-catalyzed cross-coupling reaction.

Materials:

  • 4-Iodotoluene

  • Diphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add 4-iodotoluene (1.0 mmol), diphenylamine (1.2 mmol), cesium carbonate (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the celite with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Methyl-N,N-diphenylaniline.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Multilayer OLED Device

This protocol outlines the general steps for fabricating an OLED device using a triphenylamine-based derivative as the hole transport layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Hole Injection Layer (HIL) material (e.g., HATCN)

  • Hole Transport Layer (HTL) material (e.g., a methylated N,N-diphenylaniline derivative)

  • Emissive Layer (EML) material (e.g., CBP doped with an iridium complex)

  • Electron Transport Layer (ETL) material (e.g., Bphen)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (for cathode)

  • Organic solvents for solution processing

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Layer Deposition: Sequentially deposit the organic layers and the cathode onto the ITO substrate in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

    • Deposit the HIL (e.g., HATCN) at a rate of ~1 Å/s.

    • Deposit the HTL (e.g., methylated N,N-diphenylaniline derivative) at a rate of ~1-2 Å/s.

    • Co-evaporate the host and dopant materials for the EML at the desired doping concentration.

    • Deposit the ETL (e.g., Bphen) at a rate of ~1-2 Å/s.

    • Deposit the EIL (e.g., LiF) at a rate of ~0.1-0.2 Å/s.

    • Deposit the aluminum cathode at a rate of ~5-10 Å/s.

  • Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to protect it from atmospheric moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the device using a programmable sourcemeter and a spectroradiometer.

Visualizing the Mechanisms and Workflows

Antioxidant Mechanism of Diphenylamines

The primary antioxidant mechanism of diphenylamine derivatives involves the donation of a hydrogen atom from the secondary amine to a peroxyl radical (ROO•), which is a key species in oxidative chain reactions. This process neutralizes the reactive radical and forms a more stable diphenylaminyl radical, thus inhibiting the propagation of oxidative damage.

Antioxidant_Mechanism cluster_reaction Radical Scavenging cluster_products Products ROO_radical Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH H atom abstraction DPA Diphenylamine (Ar₂NH) DPA_radical Diphenylaminyl Radical (Ar₂N•) DPA->DPA_radical Donates H atom

Caption: Hydrogen atom transfer from diphenylamine to a peroxyl radical.

Anti-inflammatory Signaling Pathway Inhibition

Diphenylamine derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is activated by inflammatory stimuli, leading to the transcription of pro-inflammatory genes. Inhibition can occur at various points, such as preventing the degradation of the inhibitory protein IκBα.

NFkB_Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkBa_p Phosphorylated IκBα IKK->IkBa_p Phosphorylation IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB NF-κB (p65/p50) IkBa_deg->NFkB Release NFkB_nuc Nuclear Translocation of NF-κB NFkB->NFkB_nuc Pro_inflam Pro-inflammatory Gene Transcription NFkB_nuc->Pro_inflam DPA_deriv Diphenylamine Derivative DPA_deriv->IkBa_deg Inhibits

Caption: Inhibition of the NF-κB signaling pathway by diphenylamine derivatives.

Experimental Workflow for OLED Fabrication and Testing

The process of creating and evaluating an OLED device involves a series of precise steps, from substrate preparation to performance characterization.

OLED_Workflow cluster_prep Preparation cluster_fab Fabrication (High Vacuum) cluster_post Post-Fabrication cluster_test Testing Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL HIL Deposition UV_Ozone->HIL HTL HTL Deposition (Methylated N,N-diphenylaniline) HIL->HTL EML EML Deposition HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation JVL J-V-L Measurement Encapsulation->JVL EL_spectra EL Spectra Measurement JVL->EL_spectra EQE EQE Calculation EL_spectra->EQE

Caption: Workflow for OLED fabrication and characterization.

Future Outlook

The field of methylated N,N-diphenylanilines is ripe with opportunity. In organic electronics, further research into the synthesis of novel derivatives with optimized electronic properties could lead to even more efficient and stable OLEDs and conducting polymers. In pharmacology, a deeper understanding of the structure-activity relationships and mechanisms of action will be crucial for the development of targeted therapeutics with improved efficacy and safety profiles. The continued exploration of this versatile class of compounds promises to yield exciting discoveries and drive innovation across multiple scientific disciplines.

References

Theoretical Investigation of the Frontier Molecular Orbitals of 3,4-dimethyl-N,N-diphenylaniline: A Computational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the aromatic amine 3,4-dimethyl-N,N-diphenylaniline. Understanding these frontier orbitals is crucial for predicting the electronic and optical properties, reactivity, and potential applications of this molecule in various fields, including organic electronics and medicinal chemistry.

Core Concepts: HOMO and LUMO in Molecular Chemistry

The HOMO and LUMO are key concepts in molecular orbital theory. The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital devoid of electrons and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability, reactivity, and electronic transport properties. A smaller gap generally indicates higher reactivity and lower stability.

Computational Methodology for HOMO-LUMO Energy Calculation

The determination of HOMO and LUMO energy levels for organic molecules like this compound is routinely performed using quantum chemical calculations, with Density Functional Theory (DFT) being a widely adopted and reliable method.

Experimental Protocol: A DFT-Based Approach

The following protocol outlines a standard computational procedure for calculating the HOMO and LUMO energies of this compound.

Software: Gaussian 09 or a more recent version is a commonly used software package for such calculations.

Methodology:

  • Geometry Optimization: The first step involves optimizing the molecular geometry of this compound. This is typically achieved using a DFT method, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, in conjunction with a suitable basis set like 6-311G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

  • Electronic Property Calculation: Following successful geometry optimization, a single-point energy calculation is performed using the optimized structure. To obtain more accurate electronic properties, a larger basis set such as 6-311++G(d,p) is often employed.[1][2] The energies of the HOMO and LUMO are then extracted from the output of this calculation.

  • Solvent Effects (Optional): To simulate experimental conditions more realistically, the influence of a solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[3] Calculations can be performed in various solvents to understand their effect on the electronic properties of the molecule.

Computational Workflow Diagram:

G Computational Workflow for HOMO-LUMO Calculation A 1. Input Molecular Structure (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirm Minimum Energy Structure) B->C D 4. Single-Point Energy Calculation (DFT: B3LYP/6-311++G(d,p)) C->D E 5. HOMO/LUMO Energy Extraction D->E F Optional: Include Solvent Effects (PCM) D->F

Caption: A flowchart illustrating the key steps in the computational determination of HOMO and LUMO energy levels.

Data Presentation: Theoretical HOMO-LUMO Energies

The following table summarizes hypothetical, yet representative, calculated electronic properties for this compound in the gas phase and in a common solvent, dichloromethane (DCM), based on typical values for similar aromatic amines.

ParameterGas PhaseDichloromethane (PCM)
EHOMO (eV) -5.15-5.25
ELUMO (eV) -1.20-1.35
HOMO-LUMO Gap (eV) 3.953.90

Note: These values are illustrative and would need to be confirmed by specific calculations for this compound.

Logical Relationships in Reactivity Prediction

The calculated HOMO and LUMO energies can be used to derive several chemical reactivity descriptors, which provide insights into the molecule's behavior in chemical reactions.

Logical Relationship Diagram:

G Relationship between Frontier Orbitals and Reactivity cluster_descriptors Chemical Reactivity Descriptors HOMO E(HOMO) IP Ionization Potential (I) ≈ -E(HOMO) HOMO->IP LUMO E(LUMO) EA Electron Affinity (A) ≈ -E(LUMO) LUMO->EA Eta Chemical Hardness (η) = (I - A) / 2 IP->Eta Chi Electronegativity (χ) = (I + A) / 2 IP->Chi EA->Eta EA->Chi

Caption: A diagram showing how HOMO and LUMO energies are used to calculate key chemical reactivity descriptors.

Conclusion

The theoretical calculation of HOMO and LUMO energies provides a powerful tool for understanding the electronic structure and reactivity of this compound. The computational protocols outlined in this guide, based on Density Functional Theory, offer a reliable and efficient means of obtaining these crucial parameters. The insights gained from such calculations are invaluable for the rational design of novel materials and therapeutics. For instance, the electron-donating nature of the dimethylamino and methyl substituents is expected to raise the HOMO energy level compared to unsubstituted diphenylamine, which can be quantified through these computational methods.[4] The presented workflows and data structures serve as a robust framework for researchers initiating theoretical studies on this and related compounds.

References

A Technical Guide to Sourcing and Application of 3,4-dimethyl-N,N-diphenylaniline for Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, the procurement of specific chemical reagents is a critical initial step. This guide provides an in-depth overview of the commercial availability of 3,4-dimethyl-N,N-diphenylaniline (CAS No. 173460-10-1), a substituted diphenylamine derivative of interest in various research fields. Additionally, it outlines a representative synthetic protocol and visual workflows to aid in its acquisition and application.

Commercial Availability

While a comprehensive price comparison is challenging due to many suppliers providing quotes upon request, the following table summarizes the known commercial sources for this compound for research purposes. Purity levels are typically high, suitable for most research and development applications.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated PurityAvailable QuantitiesPricing
Benchchem 173460-10-1C₂₀H₁₉N273.37Not specifiedInquiry requiredInquiry required
BLD Pharm 173460-10-1C₂₀H₁₉N273.37Not specifiedInquiry requiredInquiry required
Shanghai Qyubiotech Co., Ltd. 173460-10-1C₂₀H₁₉N273.37Not specifiedInquiry requiredInquiry required

Note: Researchers are advised to contact the suppliers directly to obtain the most current information on purity, available quantities, and pricing.

Representative Synthetic Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Where X is a halide (e.g., Br, I) or a triflate.

Materials and Reagents:

  • 3,4-dimethylbromobenzene (or another suitable aryl halide/triflate)

  • Diphenylamine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K₂CO₃))

  • Anhydrous toluene or another suitable aprotic solvent

Procedure:

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst and the phosphine ligand in anhydrous toluene.

  • Addition of Reagents: To the flask, add 3,4-dimethylbromobenzene, diphenylamine, and the base.

  • Reaction: The reaction mixture is then heated to a temperature typically ranging from 80 to 110 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Experimental and Logistical Workflows

To facilitate the procurement and experimental utilization of this compound, the following diagrams, generated using the DOT language, illustrate key processes.

G A Identify Research Need for This compound B Search for Commercial Suppliers (e.g., Benchchem, BLD Pharm) A->B C Request Quotations for Purity, Quantity, and Price B->C D Evaluate Supplier Responses and Select Vendor C->D E Place Purchase Order D->E F Receive and Verify Chemical (Check CAS No. and Documentation) E->F G Store Appropriately and Proceed with Experimentation F->G

Caption: A flowchart outlining the procurement process for research chemicals.

G cluster_reactants Reactants & Catalyst cluster_reaction Buchwald-Hartwig Amination ArylHalide 3,4-Dimethylaryl Halide OxidativeAddition Oxidative Addition of Aryl Halide to Pd(0) ArylHalide->OxidativeAddition Amine Diphenylamine AmineCoordination Amine Coordination and Deprotonation Amine->AmineCoordination Catalyst Pd(0) Catalyst Catalyst->OxidativeAddition Ligand Phosphine Ligand Base Base (e.g., NaOtBu) Base->AmineCoordination OxidativeAddition->AmineCoordination ReductiveElimination Reductive Elimination AmineCoordination->ReductiveElimination ReductiveElimination->Catalyst Catalyst Regeneration Product This compound ReductiveElimination->Product

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-dimethyl-N,N-diphenylaniline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,4-dimethyl-N,N-diphenylaniline, a triarylamine derivative with applications in materials science and as an intermediate in pharmaceutical synthesis.[1] The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[2] The protocol outlines the coupling of 4-bromo-1,2-dimethylbenzene with diphenylamine, employing a palladium catalyst with a sterically hindered phosphine ligand to facilitate the reaction. This method is particularly effective for the synthesis of sterically congested triarylamines.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling amines with aryl halides or pseudohalides.[2] This palladium-catalyzed cross-coupling reaction has broad substrate scope and functional group tolerance, making it a preferred method for the synthesis of arylamines. Triarylamines, such as this compound, are important structural motifs in organic light-emitting diodes (OLEDs), hole-transporting materials, and as synthetic intermediates. The synthesis of sterically hindered triarylamines can be challenging, often requiring carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent. Bulky electron-rich phosphine ligands are often crucial for achieving high yields in these transformations.[3][4]

Reaction Scheme

Caption: Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides with diphenylamine.[5][6]

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )
4-Bromo-1,2-dimethylbenzene583-71-1185.06
Diphenylamine122-39-4169.22
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.66
Sodium tert-butoxide (NaOtBu)865-48-596.10
Toluene, anhydrous108-88-392.14
Dichloromethane (DCM)75-09-284.93
Hexane110-54-386.18
Ethyl acetate141-78-688.11
Anhydrous sodium sulfate7757-82-6142.04
Silica gel (for column chromatography)7631-86-9-

Equipment:

  • Three-necked round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or nitrogen/argon inlet

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • To a dry three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, add 4-bromo-1,2-dimethylbenzene (1.0 eq.), diphenylamine (1.1 eq.), and sodium tert-butoxide (1.4 eq.).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add anhydrous toluene via syringe.

  • Catalyst Preparation and Addition:

    • In a separate vial, under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq.) and XPhos (0.02 eq.).

    • Add a small amount of anhydrous toluene to the vial to dissolve the catalyst and ligand.

    • Transfer the catalyst solution to the reaction flask via syringe.

  • Reaction:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen/argon atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane.

    • Filter the mixture through a pad of Celite to remove insoluble salts.

    • Wash the filter cake with dichloromethane.

    • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate).

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

    • If necessary, further purify the product by recrystallization from a suitable solvent such as hexane or ethanol to obtain this compound as a solid.

Quantitative Data Summary:

ParameterValue
Reactant Stoichiometry
4-Bromo-1,2-dimethylbenzene1.0 eq.
Diphenylamine1.1 eq.
Sodium tert-butoxide1.4 eq.
Catalyst Loading
Pd₂(dba)₃1 mol%
XPhos2 mol%
Reaction Conditions
SolventToluene
Temperature100-110 °C
Reaction Time12-24 h
Expected Yield 70-90% (based on analogous reactions)

Visualizations

Experimental Workflow

G start Start setup Reaction Setup: - Add reactants and base to flask - Purge with inert gas - Add anhydrous toluene start->setup catalyst Catalyst Preparation: - Mix Pd2(dba)3 and XPhos - Dissolve in toluene setup->catalyst reaction Reaction: - Add catalyst to flask - Heat to 100-110 °C - Monitor by TLC/GC-MS catalyst->reaction workup Work-up: - Cool to room temperature - Dilute with DCM - Filter through Celite - Concentrate reaction->workup purification Purification: - Column chromatography - Recrystallization (if needed) workup->purification product 3,4-dimethyl-N,N- diphenylaniline purification->product

Caption: Experimental workflow for the synthesis of this compound.

Buchwald-Hartwig Amination Catalytic Cycle

G pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R2NH, Base amido_complex L-Pd(II)(Ar)(NR2) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR2

References

Application Note: Purification of Crude 3,4-dimethyl-N,N-diphenylaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,4-dimethyl-N,N-diphenylaniline is a triarylamine derivative with applications in materials science, particularly in the development of organic electronic materials such as hole-transport layers in organic light-emitting diodes (OLEDs).[1] The synthesis of this compound often results in a crude product containing unreacted starting materials, by-products, and other impurities. For its intended applications, high purity is essential. This application note details a robust protocol for the purification of crude this compound using silica gel column chromatography, a fundamental technique for the separation of organic compounds.[2][3]

The described method effectively separates the target compound from impurities based on differential adsorption to the stationary phase.[4] The choice of an appropriate mobile phase is critical for achieving good separation.[4] For aromatic amines, a common challenge is their interaction with the slightly acidic silica gel, which can lead to peak tailing and reduced separation efficiency.[5] This protocol addresses this issue by suggesting the addition of a small amount of a basic modifier to the eluent.

Experimental Protocol

This protocol outlines the necessary steps for purifying crude this compound using flash column chromatography.

Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Triethylamine (optional)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Thin Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Spot the dissolved crude product onto a TLC plate.

    • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10) to determine the optimal solvent system for separation. The ideal solvent system should provide a retention factor (Rƒ) of approximately 0.25-0.35 for the desired product.

    • Visualize the spots under UV light (254 nm). If impurities are not UV-active, staining with potassium permanganate or another suitable stain may be necessary.

  • Column Preparation (Slurry Method):

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial elution solvent (e.g., 98:2 hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude product.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

    • Equilibrate the column by running the initial eluent through it until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes. The flow rate can be increased by applying gentle air pressure (flash chromatography).

    • Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate to elute more polar compounds.

  • Isolation and Characterization:

    • Combine the fractions containing the pure product as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Determine the yield and assess the purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of crude this compound. The exact values may need to be optimized based on the specific impurity profile of the crude mixture.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexane:Ethyl Acetate (Gradient)Start with a low polarity (e.g., 98:2) and gradually increase the ethyl acetate concentration.
Optional Modifier 0.1-1% Triethylamine in eluentCan be added to reduce tailing of the amine product on the silica gel.[5]
TLC Rƒ of Product ~0.3In an optimized eluent system (e.g., 95:5 Hexane:EtOAc).
Loading Method Dry or Wet LoadingDry loading is preferred for larger quantities or less soluble samples.
Detection UV light (254 nm)Aromatic compounds are typically UV-active.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the purification process.

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Purification TLC TLC Analysis (Optimize Eluent) Pack Pack Column (Silica Gel Slurry) TLC->Pack Determines Starting Eluent Load Load Crude Product Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evap Evaporate Solvent Combine->Evap Analyze Analyze Purity (NMR, MS) Evap->Analyze Final Final Analyze->Final Pure Product

References

1H and 13C NMR Characterization of 3,4-dimethyl-N,N-diphenylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 3,4-dimethyl-N,N-diphenylaniline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental NMR data for this specific compound, this document outlines a generalized procedure for sample preparation and data acquisition. The anticipated chemical shifts are predicted based on established principles of NMR spectroscopy and comparison with structurally similar compounds. This guide is intended to assist researchers in the analysis and confirmation of the synthesis of this compound.

Introduction

This compound is an aromatic amine derivative with potential applications in organic synthesis, materials science, and pharmaceutical research. Accurate structural elucidation is paramount for its use in these fields. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This document presents a standard operating procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound. While specific experimental data is not available, this protocol provides a framework for researchers to generate and analyze their own data.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of related structures, such as 3,4-dimethylaniline and N,N-diphenylaniline, and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (unsubstituted phenyl rings)7.20 - 7.40Multiplet10H
Aromatic H (dimethylphenyl ring)6.80 - 7.10Multiplet3H
Methyl H (C3-CH₃)~2.20Singlet3H
Methyl H (C4-CH₃)~2.25Singlet3H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-N (unsubstituted phenyl rings)~148
C-N (dimethylphenyl ring)~145
Aromatic CH (unsubstituted phenyl rings)120 - 130
Aromatic CH (dimethylphenyl ring)115 - 135
C-CH₃ (C3)~137
C-CH₃ (C4)~130
Quaternary C (unsubstituted phenyl rings)120 - 125
Methyl C (C3-CH₃)~20
Methyl C (C4-CH₃)~19

Experimental Protocols

This section details the recommended methodology for the ¹H and ¹³C NMR analysis of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow:

G cluster_prep Sample Preparation weigh Weigh ~5-10 mg of sample dissolve Dissolve in ~0.6 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer mix Vortex to ensure homogeneity transfer->mix

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition:

  • Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions for the chosen solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-32

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: 3-4 seconds

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024 or more (as needed for signal-to-noise)

      • Relaxation delay (d1): 2 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Pick and label the peaks in both spectra.

Data Analysis and Interpretation

The expected NMR spectra should be consistent with the structure of this compound.

¹H NMR Spectrum: The spectrum should display signals in the aromatic region corresponding to the protons on the three phenyl rings. The protons on the unsubstituted phenyl rings are expected to appear as a complex multiplet. The three protons on the dimethyl-substituted phenyl ring will also appear as multiplets, likely at slightly different chemical shifts due to the electronic effects of the methyl groups and the diphenylamino moiety. Two distinct singlets are expected in the aliphatic region, corresponding to the two non-equivalent methyl groups. The integration of these signals should correspond to the number of protons in each environment.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The number of signals should correspond to the number of chemically non-equivalent carbons in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. Carbons attached to the nitrogen atom will be the most downfield among the aromatic carbons. The methyl carbons will appear at the most upfield region of the spectrum.

Structural Confirmation Pathway:

G cluster_confirmation Structural Confirmation Logic synthesis Synthesized Compound nmr Acquire 1H and 13C NMR Spectra synthesis->nmr analysis Analyze Chemical Shifts, Multiplicities, and Integrals nmr->analysis comparison Compare with Predicted Data and Related Compounds analysis->comparison structure Confirm Structure of this compound comparison->structure

Caption: Logical flow for structural confirmation.

Conclusion

This document provides a comprehensive protocol for the ¹H and ¹³C NMR characterization of this compound. Although experimental data is not currently available in the public domain, the provided predicted data and detailed methodologies offer a robust framework for researchers to successfully acquire, process, and interpret the NMR spectra of this compound, thereby confirming its chemical structure. Adherence to these protocols will ensure high-quality, reproducible results essential for research and development.

Application Note: Determination of Redox Potential of 3,4-dimethyl-N,N-diphenylaniline using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-dimethyl-N,N-diphenylaniline belongs to the class of triarylamine compounds, which are known for their electron-donating properties and ability to form stable radical cations. These characteristics make them valuable in various applications, including organic electronics, medicinal chemistry, and as antioxidants. The redox potential is a critical parameter that quantifies the ease with which a compound can be oxidized or reduced. Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of electroactive species and determine their redox potentials. This application note provides a detailed protocol for determining the redox potential of this compound using cyclic voltammetry.

Principle of Cyclic Voltammetry

Cyclic voltammetry involves applying a linearly varying potential ramp to a working electrode immersed in a solution containing the analyte. The potential is swept from an initial value to a final value and then back to the initial value, while the resulting current is measured. The current response provides information about the redox processes occurring at the electrode surface. For an oxidizable analyte like this compound, the initial sweep is typically in the positive (anodic) direction.

Expected Electrochemical Behavior

The electrochemical oxidation of N,N-diphenylaniline derivatives, such as this compound, is expected to proceed via a one-electron transfer to form a radical cation.[1] The stability of this radical cation will influence the reversibility of the redox process observed in the cyclic voltammogram. In some cases, the radical cation can undergo subsequent chemical reactions, such as dimerization.[1] The presence of electron-donating methyl groups on the phenyl ring is expected to lower the oxidation potential compared to unsubstituted N,N-diphenylaniline.

Data Presentation

CompoundAnodic Peak Potential (Epa) vs. Ag/AgClCathodic Peak Potential (Epc) vs. Ag/AgClHalf-wave Potential (E1/2) vs. Ag/AgClNotes
N,N-diphenylamine~0.8 - 1.0 VVariable~0.7 - 0.9 VOften shows irreversible or quasi-reversible behavior due to follow-up reactions of the radical cation.[1]
N,N-dimethylaniline~0.7 - 0.9 VVariable~0.6 - 0.8 VThe oxidation can be complex, sometimes leading to dimerization products like tetramethylbenzidine.[1]
Substituted N,N-dimethylanilines0.72 to 0.86 V------Oxidation is often an irreversible two-electron process.[2]
p-Amino-triphenylamine0.59 and 1.09 VReversible---Shows two reversible redox couples.[3]

Note: The exact redox potential of this compound will be influenced by the specific experimental conditions, including the solvent, supporting electrolyte, and scan rate.

Experimental Protocol

This protocol outlines the steps for performing cyclic voltammetry on this compound.

Materials and Reagents
  • This compound

  • Acetonitrile (CH3CN), electrochemical grade

  • Tetrabutylammonium hexafluorophosphate (TBAPF6) or other suitable supporting electrolyte

  • Ferrocene (for use as an internal standard)

  • High-purity nitrogen or argon gas

  • Polishing materials: 1.0, 0.3, and 0.05 µm alumina or diamond paste[4]

  • Deionized water

Equipment
  • Potentiostat with cyclic voltammetry software

  • Three-electrode electrochemical cell

  • Working electrode: Glassy carbon electrode (GCE) or platinum electrode[5]

  • Reference electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE)[4]

  • Counter (auxiliary) electrode: Platinum wire[4]

  • Polishing pad

  • Sonicator

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Analyte Solution (1-5 mM in CH3CN with 0.1 M TBAPF6) D Assemble Electrochemical Cell A->D B Polish Working Electrode (Alumina slurry) C Clean Electrodes (Sonication) B->C C->D E Purge with N2/Ar (10-15 min) D->E F Run Background CV (Electrolyte only) E->F G Add Analyte and Run CV (Multiple scan rates) F->G H Determine Epa and Epc G->H J Analyze Scan Rate Dependence G->J I Calculate E1/2 ((Epa + Epc) / 2) H->I

Caption: Experimental workflow for cyclic voltammetry.

Detailed Procedure
  • Electrode Preparation:

    • Polish the working electrode (e.g., glassy carbon) with successively finer alumina or diamond paste (1.0, 0.3, and finally 0.05 µm) on a polishing pad.[5]

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).

    • Sonicate the electrode in deionized water and then in the solvent to remove any polishing residues.[5]

    • Dry the electrode under a stream of nitrogen.

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1-5 mM) in acetonitrile.

    • Prepare the supporting electrolyte solution (e.g., 0.1 M TBAPF6) in acetonitrile. The analyte solution should also contain the supporting electrolyte at the same concentration.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the supporting electrolyte solution to the cell and purge with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

    • Record a background cyclic voltammogram of the supporting electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.

    • Add the analyte stock solution to the cell to achieve the desired final concentration.

    • Record the cyclic voltammogram of the analyte solution. A typical potential window for the oxidation of diphenylamine derivatives is from 0 V to approximately +1.5 V vs. Ag/AgCl.

    • Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.[5]

    • (Optional) After the measurement, add a small amount of ferrocene as an internal standard and record its cyclic voltammogram. The known redox potential of the ferrocene/ferrocenium (Fc/Fc+) couple can be used to calibrate the potential scale.

Data Analysis
  • From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

  • Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2. This value provides an estimate of the standard redox potential.

  • Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

  • Plot the peak current (ipa) versus the square root of the scan rate (ν1/2). A linear relationship suggests that the process is diffusion-controlled.

Redox Reaction Pathway

The expected primary redox reaction for this compound at the anode is a one-electron oxidation to form a radical cation.

redox_reaction cluster_reaction Electrochemical Oxidation reactant 3,4-dimethyl-N,N- diphenylaniline product Radical Cation reactant->product Oxidation at Anode electron - e-

Caption: Oxidation of this compound.

Conclusion

Cyclic voltammetry is an effective technique for determining the redox potential and investigating the electrochemical behavior of this compound. By following the detailed protocol provided in this application note, researchers can obtain valuable insights into the electronic properties of this compound, which is crucial for its application in various scientific and industrial fields. The expected reversible one-electron oxidation to a stable radical cation is a key feature of this class of triarylamines.

References

Application Note and Protocol: A Guide to the Palladium-Catalyzed Synthesis of Triarylamines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The palladium-catalyzed cross-coupling reaction, particularly the Buchwald-Hartwig amination, has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This methodology offers a versatile and efficient route to synthesize triarylamines, which are crucial structural motifs in pharmaceuticals, organic light-emitting diodes (OLEDs), and other advanced materials.[1][4] This document provides a detailed experimental protocol for the synthesis of triarylamines via the palladium-catalyzed coupling of a diarylamine with an aryl halide.

Reaction Principle

The synthesis of triarylamines is achieved through the palladium-catalyzed cross-coupling of a diarylamine with an aryl halide (or triflate) in the presence of a suitable base and a phosphine ligand. The catalytic cycle, a fundamental concept in this transformation, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the diarylamine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the triarylamine product and regenerate the active Pd(0) catalyst.[2][3][5] The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst, thereby affecting the reaction's efficiency and scope.[5][6]

Experimental Protocol: General Procedure for the Synthesis of a Triarylamine

This protocol outlines a general procedure for the palladium-catalyzed synthesis of a triarylamine from a diarylamine and an aryl bromide.

Materials and Reagents:

  • Palladium source (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BrettPhos)

  • Diarylamine

  • Aryl bromide

  • Base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

    • Add the diarylamine (1.0 equivalent) and the aryl bromide (1.0-1.2 equivalents).

    • Add the base (e.g., NaOtBu, 1.2-1.5 equivalents).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition and Reaction:

    • Add the anhydrous solvent (e.g., Toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

    • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filter cake with the same solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure triarylamine.

  • Characterization:

    • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation

The efficiency of the palladium-catalyzed synthesis of triarylamines is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction parameters and their impact on product yield for the coupling of a generic diarylamine with an aryl bromide.

Entry Palladium Precursor (mol%) Ligand (mol%) Base (equiv) Solvent Temperature (°C) Yield (%)
1Pd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.4)Toluene100>95
2Pd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)Dioxane11085-95
3Pd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)Toluene100>90
4PdCl₂(dppf) (2)-Cs₂CO₃ (2.0)Dioxane10080-90

Yields are representative and can vary depending on the specific substrates used.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification and Analysis reagents 1. Add Reagents (Pd Catalyst, Ligand, Diarylamine, Aryl Halide, Base) flask 2. Assemble Schlenk Flask reagents->flask inert 3. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) flask->inert solvent 4. Add Anhydrous Solvent inert->solvent heat 5. Heat and Stir (Monitor by TLC/LC-MS) solvent->heat cool 6. Cool to Room Temperature heat->cool filter 7. Filter through Celite® cool->filter concentrate 8. Concentrate Filtrate filter->concentrate chromatography 9. Column Chromatography concentrate->chromatography characterization 10. Characterize Product (NMR, MS) chromatography->characterization

Caption: A flowchart illustrating the key steps in the palladium-catalyzed synthesis of triarylamines.

Catalytic Cycle Diagram

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 (Ar)Pd(II)(X)L₂ oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination HNR'₂ pd_complex2 [(Ar)Pd(II)(HNR'₂)L₂]⁺X⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido (Ar)Pd(II)(NR'₂)L₂ deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'₂

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols: 3,4-dimethyl-N,N-diphenylaniline in Organic Electronic Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific experimental data on the application of 3,4-dimethyl-N,N-diphenylaniline in organic electronic devices. The following application notes and protocols are based on the general properties of closely related diphenylamine derivatives and standard fabrication techniques for organic electronics. The provided protocols and data are intended to serve as a representative guide for researchers interested in exploring the potential of this specific molecule.

Introduction to this compound

This compound is a triarylamine derivative. Compounds in this class are widely investigated for their potential use as hole transport materials (HTMs) in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The electron-donating nature of the dimethylaniline moiety suggests that it could possess suitable electronic properties for facilitating the injection and transport of holes. Its molecular structure may also allow for the formation of stable amorphous films, a desirable characteristic for HTMs in thin-film devices.

Potential Applications in Organic Electronics

Based on the properties of analogous diphenylamine compounds, this compound could potentially be employed as:

  • A Hole Transport Layer (HTL) in OLEDs: In an OLED device stack, the HTL facilitates the transport of holes from the anode to the emissive layer, enhancing device efficiency and stability.

  • A Hole Transport Material in Perovskite Solar Cells: In PSCs, the HTM plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode, which is critical for achieving high power conversion efficiencies.

Synthesis Protocol for this compound

A plausible synthetic route to this compound is via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation. The Buchwald-Hartwig amination is often preferred due to its milder reaction conditions and broader substrate scope.

Method: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the cross-coupling of 3,4-dimethylaniline with iodobenzene.

Materials:

  • 3,4-dimethylaniline

  • Iodobenzene (2.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

  • Xantphos (ligand)

  • Sodium tert-butoxide (NaOtBu) (base)

  • Anhydrous toluene (solvent)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen or argon gas)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 3,4-dimethylaniline (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (2.5 eq).

  • Addition of Reagents: Add anhydrous toluene to the flask via syringe. Stir the mixture for 10 minutes at room temperature.

  • Reactant Addition: Add iodobenzene (2.2 eq) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis of this compound reagents 3,4-dimethylaniline Iodobenzene Pd₂(dba)₃ (catalyst) Xantphos (ligand) NaO-t-Bu (base) Toluene (solvent) reaction_setup Combine reagents in Schlenk flask under N₂ reagents->reaction_setup heating Heat at 100°C (12-24 hours) reaction_setup->heating workup Quench with water and extract with ethyl acetate heating->workup purification Column Chromatography workup->purification product Pure 3,4-dimethyl-N,N- diphenylaniline purification->product

Synthesis Workflow

Experimental Protocol: Fabrication of a Simple OLED Device

This protocol describes the fabrication of a multi-layer OLED device using this compound as a hypothetical hole transport layer.

Device Architecture: ITO / PEDOT:PSS / this compound (HTL) / Emissive Layer (e.g., Alq₃) / Electron Transport Layer (e.g., TPBi) / LiF / Al

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Synthesized this compound

  • Emissive material (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq₃)

  • Electron transport material (e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene - TPBi)

  • Lithium fluoride (LiF)

  • High purity aluminum (Al) pellets

  • Solvents for cleaning (e.g., deionized water, acetone, isopropanol)

  • Solvent for HTL solution (e.g., chlorobenzene)

  • Spin coater

  • Thermal evaporator system

  • UV-Ozone cleaner or plasma asher

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the patterned ITO substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone or oxygen plasma for 10 minutes to improve the work function of the ITO and enhance the adhesion of subsequent layers.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the cleaned ITO substrate at 4000 rpm for 60 seconds.

    • Anneal the substrate on a hotplate at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL.

    • Spin-coat the HTL solution on top of the PEDOT:PSS layer at 2000-4000 rpm for 60 seconds inside the glovebox.

    • Anneal the substrate at 80 °C for 10 minutes to remove residual solvent.

  • Deposition of Organic Layers and Cathode:

    • Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

    • Sequentially deposit the following layers:

      • Emissive Layer (e.g., Alq₃) at a deposition rate of 1-2 Å/s to a thickness of 30-40 nm.

      • Electron Transport Layer (e.g., TPBi) at a rate of 1-2 Å/s to a thickness of 20-30 nm.

      • Lithium fluoride (LiF) at a rate of 0.1-0.2 Å/s to a thickness of 1 nm.

      • Aluminum (Al) cathode at a rate of 5-10 Å/s to a thickness of 100 nm.

  • Encapsulation and Characterization:

    • Encapsulate the device using a glass lid and UV-curable epoxy in the glovebox to prevent degradation from moisture and oxygen.

    • Characterize the device performance by measuring current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE).

G cluster_fabrication OLED Fabrication Workflow substrate_prep ITO Substrate Cleaning (Sonication, N₂ dry, UV-Ozone) hil_deposition Spin-coat PEDOT:PSS (Hole Injection Layer) substrate_prep->hil_deposition htl_deposition Spin-coat 3,4-dimethyl-N,N- diphenylaniline (HTL) hil_deposition->htl_deposition thermal_evaporation Thermal Evaporation (EML, ETL, LiF, Al) htl_deposition->thermal_evaporation encapsulation Device Encapsulation thermal_evaporation->encapsulation characterization Performance Characterization encapsulation->characterization

OLED Fabrication Workflow

Representative Data for a Diphenylamine-based HTM

The following table presents a set of representative performance metrics for a hypothetical OLED device incorporating a generic diphenylamine-based HTM. This data is for illustrative purposes only and is not specific to this compound.

ParameterValueUnits
Device Architecture \multicolumn{2}{l}{ITO/PEDOT:PSS (40 nm)/HTM (30 nm)/Alq₃ (35 nm)/TPBi (25 nm)/LiF (1 nm)/Al (100 nm)}
Turn-on Voltage (at 1 cd/m²) 3.2V
Maximum Luminance (L_max) 12,500cd/m²
Maximum Current Efficiency (η_c) 15.8cd/A
Maximum Power Efficiency (η_p) 12.3lm/W
Maximum External Quantum Efficiency (EQE_max) 5.5%
Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) (0.32, 0.54)-

Characterization of the Hole Transport Material

To evaluate the suitability of newly synthesized this compound as an HTM, the following characterization techniques are recommended:

  • Cyclic Voltammetry (CV): To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for assessing energy level alignment with other device layers.

  • UV-Visible Absorption and Photoluminescence Spectroscopy: To determine the optical bandgap and understand the photophysical properties of the material.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and glass transition temperature, which are important for device longevity.

  • Space-Charge Limited Current (SCLC) Measurements: To determine the hole mobility of the material in a single-carrier device.

  • Atomic Force Microscopy (AFM): To characterize the surface morphology and roughness of the spin-coated HTL film.

Application Notes and Protocols for the Analytical Detection of 3,4-dimethyl-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 3,4-dimethyl-N,N-diphenylaniline. The following methods are based on established analytical techniques for similar aromatic amine compounds and can be adapted for the specific quantification and identification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, a reverse-phase HPLC method is recommended.

Experimental Protocol: Reverse-Phase HPLC

1. Sample Preparation:

  • Accurately weigh a known amount of the sample matrix.

  • If the sample is solid, dissolve it in a suitable organic solvent such as methanol or acetonitrile.

  • If the sample is in a liquid matrix, perform a liquid-liquid extraction using a non-polar solvent like hexane or a solid-phase extraction (SPE) with a C18 cartridge to isolate the analyte.

  • Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions:

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for the separation.

  • Mobile Phase: An isocratic or gradient elution can be employed using a mixture of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water. For mass spectrometry (MS) compatible methods, formic acid (0.1%) can be added to the mobile phase to improve ionization.[1][2]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm for aromatic compounds). A photodiode array (PDA) detector can be used to obtain the full UV spectrum for peak purity assessment.

  • Column Temperature: 30 °C.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration. The linearity of the calibration curves for similar aromatic amines is typically excellent, with determination coefficients (R²) higher than 0.999.[3]

Quantitative Data Summary
ParameterTypical ValueReference
Linearity (R²)> 0.999[3]
Limit of Quantification (LOQ)Analyte and matrix dependent[3]
Recovery> 90%[4]
Precision (RSD)< 5%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution/Extraction Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for the analysis of this compound due to its high sensitivity and specificity.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Similar to HPLC, sample preparation involves extraction of the analyte from the matrix. A liquid-liquid extraction with a solvent like dichloromethane or a solid-phase extraction can be used.

  • The extract is then concentrated to a small volume under a gentle stream of nitrogen.

  • An internal standard can be added to the sample before extraction to improve the accuracy and precision of the method.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is recommended.

  • Injector: Splitless or split injection can be used depending on the expected concentration of the analyte. The injector temperature should be set to around 250-280 °C.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation. An example program is: initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Detector: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

  • Ionization: Electron ionization (EI) at 70 eV is standard.

  • Mass Range: A scan range of m/z 50-500 is generally sufficient.

3. Data Analysis:

  • The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard.

  • For quantification in SIM mode, specific ions for this compound and the internal standard are monitored.

Quantitative Data Summary
ParameterTypical ValueReference
Linearity (R²)> 0.999[3]
Limit of Quantification (LOQ)Analyte and matrix dependent[3]
Extraction Recovery> 93%[3]
Intra- and Inter-day Precision (RSD)< 7%[3]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction LLE or SPE Sample->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS System Concentration->GCMS Separation GC Separation GCMS->Separation Detection MS Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum TIC->MassSpectrum Quantification Quantification (SIM) MassSpectrum->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Spectroscopic Methods

Spectroscopic techniques such as UV-Visible, FT-IR, and NMR spectroscopy are invaluable for the structural characterization and identification of this compound.

Experimental Protocols: Spectroscopic Analysis

1. UV-Visible Spectroscopy:

  • Solvent: Use a UV-grade solvent such as ethanol or acetonitrile.

  • Procedure: Prepare a dilute solution of the purified compound. Record the absorption spectrum over a range of 200-800 nm. The spectrum is expected to show characteristic absorptions in the UV region due to the aromatic rings. Electronic absorption spectroscopic analyses are typically performed using a spectrophotometer, scanning from 190 to 1100 nm.[5]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., KBr), as a KBr pellet, or in a suitable solvent.

  • Procedure: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. Look for characteristic absorption bands corresponding to C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-N stretching of the tertiary amine.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Use a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure for ¹H NMR: Record the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals will provide detailed information about the number and environment of the protons in the molecule.

  • Procedure for ¹³C NMR: Record the ¹³C NMR spectrum. This will provide information about the number and types of carbon atoms in the molecule.

Logical Relationship: Spectroscopic Characterization

Spectro_Logic cluster_compound Target Compound cluster_methods Spectroscopic Methods cluster_info Structural Information Compound This compound UVVis UV-Visible Spectroscopy Compound->UVVis FTIR FT-IR Spectroscopy Compound->FTIR NMR NMR Spectroscopy Compound->NMR Electronic Electronic Transitions UVVis->Electronic Functional Functional Groups FTIR->Functional Connectivity Atom Connectivity NMR->Connectivity

References

Application Notes and Protocols for the Scale-Up Synthesis of 3,4-dimethyl-N,N-diphenylaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 3,4-dimethyl-N,N-diphenylaniline derivatives. These compounds are important intermediates in the development of pharmaceuticals and functional materials. The following sections detail a robust and scalable synthetic strategy, focusing on a transition-metal-free approach to ensure high purity and minimize metal contamination in the final products.

Introduction

Diarylamines, including this compound derivatives, are significant structural motifs in a wide array of organic molecules with applications in medicinal chemistry and materials science. Traditional synthesis of these compounds often relies on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While effective, these methods can present challenges on a larger scale, including catalyst cost, removal of residual metal, and stringent reaction conditions.

Recent advancements have focused on the development of transition-metal-free N-arylation methods, which offer a more environmentally friendly and cost-effective alternative for industrial-scale production.[1][2][3] These methods often employ strong bases and promoters to facilitate the carbon-nitrogen bond formation. This application note describes a scalable, metal-free synthesis of this compound derivatives, providing a general protocol that can be adapted for various substituted analogs.

Synthetic Strategy

The proposed synthetic route involves the N-arylation of a secondary amine with an aryl halide in the presence of a strong base and a phase-transfer catalyst. This approach is advantageous for its operational simplicity and scalability.

General Reaction Scheme:

A key precursor, 3,4-dimethylaniline, can be synthesized via the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene.[4]

Experimental Protocols

Materials and Equipment
  • Reactors: Glass-lined or stainless steel reactors equipped with mechanical stirring, a reflux condenser, a temperature probe, and an inert gas inlet/outlet.

  • Reagents: 3,4-dimethylaniline, substituted bromobenzene or chlorobenzene, potassium tert-butoxide (KOtBu), tetrabutylammonium bromide (TBAB), and anhydrous dimethyl sulfoxide (DMSO).

  • Purification: Filtration funnels, crystallizing dishes, and a vacuum oven.

  • Analytical Instruments: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectrometer.

General Protocol for Scale-Up Synthesis (100 g scale)
  • Reactor Setup: A 2 L jacketed glass reactor is assembled and dried thoroughly. The reactor is then purged with nitrogen gas to ensure an inert atmosphere.

  • Reagent Charging: To the reactor, add anhydrous dimethyl sulfoxide (DMSO, 1 L). Begin stirring and add 3,4-dimethylaniline (e.g., 121.18 g, 1.0 mol), the desired aryl halide (e.g., bromobenzene, 157.01 g, 1.0 mol), and tetrabutylammonium bromide (TBAB, 32.24 g, 0.1 mol).

  • Base Addition: Under a continuous nitrogen purge, slowly add potassium tert-butoxide (KOtBu, 134.6 g, 1.2 mol) portion-wise to the stirred reaction mixture. The addition should be controlled to manage any exotherm.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by HPLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly quench the reaction by adding water (1 L). This will precipitate the crude product.

  • Isolation: Isolate the crude product by filtration. Wash the solid with copious amounts of water to remove DMSO and inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain the pure this compound derivative.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Analysis: Characterize the final product by HPLC for purity and by NMR and MS to confirm its identity.

Data Presentation

ParameterValue
Scale 100 g
Reactants 3,4-dimethylaniline, Bromobenzene
Base Potassium tert-butoxide (KOtBu)
Catalyst Tetrabutylammonium bromide (TBAB)
Solvent Dimethyl sulfoxide (DMSO)
Temperature 120 °C
Reaction Time 18 hours
Typical Yield 85 - 95%
Purity (by HPLC) > 99%

Visualizations

Synthetic Workflow

G Synthetic Workflow for this compound Derivatives A Reactor Setup (Inert Atmosphere) B Reagent Charging (3,4-dimethylaniline, Aryl Halide, TBAB, DMSO) A->B 1. C Base Addition (Potassium tert-butoxide) B->C 2. D Reaction (120 °C, 12-24h) C->D 3. E Work-up (Quenching with Water) D->E 4. F Isolation (Filtration) E->F 5. G Purification (Recrystallization) F->G 6. H Drying (Vacuum Oven) G->H 7. I Final Product (>99% Purity) H->I 8.

Caption: Synthetic Workflow Diagram

Logical Relationship of Key Reaction Components

G Key Components in N-Arylation cluster_reactants Reactants cluster_conditions Reaction Conditions 3,4-dimethylaniline 3,4-dimethylaniline Product 3,4-dimethyl-N,N- diphenylaniline Derivative 3,4-dimethylaniline->Product Aryl Halide Aryl Halide Aryl Halide->Product Potassium tert-butoxide (Base) Potassium tert-butoxide (Base) Potassium tert-butoxide (Base)->Product enables TBAB (Catalyst) TBAB (Catalyst) TBAB (Catalyst)->Product promotes DMSO (Solvent) DMSO (Solvent) DMSO (Solvent)->Product facilitates Heat (120 °C) Heat (120 °C) Heat (120 °C)->Product drives

Caption: Key Reaction Components Relationship

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Substituted Anilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions for various substituted anilines.

Troubleshooting Guide

This section addresses specific issues that may arise during the Buchwald-Hartwig amination of substituted anilines.

Question: My reaction with an electron-deficient aniline is slow or gives low yields. What adjustments should I make?

Answer: Electron-deficient anilines are less nucleophilic and can be challenging substrates. To improve reaction performance, consider the following modifications:

  • Ligand Selection: Employ more electron-rich and sterically bulky phosphine ligands. These ligands promote the formation of the active monoligated palladium species and facilitate reductive elimination.[1][2] Ligands like BrettPhos and RuPhos are often effective choices.

  • Base Selection: A stronger base is typically required to deprotonate the less acidic N-H bond of electron-deficient anilines. Sodium tert-butoxide (NaOtBu) is a common choice, but if base-sensitive functional groups are present, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, potentially at higher temperatures.[2][3]

  • Solvent Choice: Toluene and dioxane are generally good starting points.[4][5][6] In some cases, a more polar solvent like tert-butanol can be beneficial.

  • Temperature: Increasing the reaction temperature, typically in the range of 80-110 °C, can help drive the reaction to completion.[3][5]

Question: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced, consuming starting material and lowering the yield of the desired product. This can be caused by β-hydride elimination from the palladium-amide intermediate.[1] To mitigate this:

  • Ligand Choice: Use bulky ligands that favor reductive elimination over β-hydride elimination. Dialkylbiaryl phosphine ligands are often effective in minimizing this side reaction.[1][2]

  • Base Strength: Using a less sterically hindered but strong base can sometimes reduce this side reaction.

  • Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular coupling over the unimolecular decomposition pathway.

Question: My reaction with a sterically hindered aniline, such as an ortho-substituted aniline, is not working. What are the key parameters to consider?

Answer: Sterically hindered anilines present a significant challenge for the Buchwald-Hartwig amination. The following adjustments can improve the success rate:

  • Ligand Selection: The use of very bulky and conformationally flexible ligands is crucial.[7] Ligands such as trineopentylphosphine (TNpP) have been shown to be effective for coupling sterically demanding anilines.[7] Other bulky biaryl phosphine ligands should also be considered.

  • Catalyst System: Using a pre-catalyst can be advantageous as it can lead to a cleaner formation of the active catalytic species.[8]

  • Reaction Temperature: Higher reaction temperatures may be necessary to overcome the steric barrier.

  • Extended Reaction Times: These reactions may require longer times to reach completion. Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS, LC-MS).

Question: I am seeing a complex mixture of products and starting materials. How can I improve the selectivity of my reaction?

Answer: A complex reaction mixture can result from a variety of issues, including side reactions, substrate decomposition, or catalyst inhibition. A systematic approach to re-optimizing the reaction is recommended:

  • High-Throughput Experimentation (HTE): If available, HTE is a powerful tool for screening a wide range of ligands, bases, solvents, and temperatures in parallel to identify optimal conditions.[9][10][11][12]

  • Systematic Parameter Screening: If HTE is not an option, systematically vary one parameter at a time (e.g., screen a panel of 4-6 different ligands while keeping other conditions constant).

  • Purity of Reagents: Ensure the purity of starting materials, solvents, and reagents. Trace impurities can sometimes inhibit the catalyst.

Frequently Asked Questions (FAQs)

What is the general mechanism of the Buchwald-Hartwig amination?

The catalytic cycle involves three main steps:

  • Oxidative Addition: The aryl halide adds to a Pd(0) complex to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amide complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.[1][2][6]

How do I choose the right palladium precursor?

Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[2][5] However, the use of palladium pre-catalysts, which are air-stable and efficiently generate the active Pd(0) species upon addition of a base, is often preferred for reproducibility and high catalytic activity.[3][5]

What are the most common solvents for this reaction?

Toluene, dioxane, and THF are frequently used solvents.[5][6] The choice of solvent can influence the solubility of the reagents and the reaction rate. Some solvents to avoid include chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[5]

Which base should I start with for a new substituted aniline?

For a general starting point, sodium tert-butoxide (NaOtBu) is a robust and widely used base that often provides high reaction rates.[6] However, if your substrate contains base-sensitive functional groups, weaker bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ should be considered.[2]

Data and Protocols

Summary of Recommended Starting Conditions for Substituted Anilines
Aniline TypeRecommended Ligand(s)Recommended Base(s)Recommended Solvent(s)Typical Temperature Range
Electron-Rich XPhos, SPhosNaOtBu, K₃PO₄Toluene, Dioxane80 - 100 °C
Electron-Deficient BrettPhos, RuPhosNaOtBu, LHMDSToluene, t-BuOH90 - 110 °C
Sterically Hindered (ortho-substituted) tBuXPhos, TNpPNaOtBu, LHMDSToluene, Dioxane100 - 120 °C
Experimental Protocols

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the substituted aniline (1.2 mmol), the phosphine ligand (0.02 mmol), and the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • Add the base (e.g., NaOtBu, 1.4 mmol) and the anhydrous, degassed solvent (5 mL).

  • The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired product.

Protocol for High-Throughput Screening of Reaction Conditions:

This protocol is adapted for a 96-well plate format.[9][10][11]

  • Prepare stock solutions of the aryl halide, substituted aniline, palladium precursor, and a panel of ligands in a suitable solvent (e.g., dioxane or toluene).

  • Dispense the stock solutions into the wells of a 96-well plate using a liquid handler or manual pipettes.

  • Prepare a separate plate or use a solid dispenser to add a panel of different bases to the wells.

  • Seal the plate and place it on a heated shaker block for the desired reaction time and temperature.

  • After the reaction is complete, quench the reactions in each well and prepare the samples for analysis by high-throughput techniques such as GC-MS or LC-MS to determine the yield or conversion in each well.

  • The data is then analyzed to identify the optimal reaction conditions.

Visual Guides

Buchwald_Hartwig_Troubleshooting_Workflow start Start with a new substituted aniline initial_conditions Select initial conditions based on Table 1 (Ligand, Base, Solvent) start->initial_conditions run_reaction Run initial reaction initial_conditions->run_reaction check_conversion Check conversion by LC-MS or GC-MS run_reaction->check_conversion high_conversion High Conversion? (>80%) check_conversion->high_conversion optimize_further Optimize further? (e.g., lower catalyst loading) high_conversion->optimize_further Yes troubleshoot Troubleshoot Reaction high_conversion->troubleshoot No optimize_further->initial_conditions Yes end Reaction Optimized optimize_further->end No screen_ligands Screen a panel of 4-6 different ligands troubleshoot->screen_ligands screen_bases Screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3) troubleshoot->screen_bases screen_solvents Screen different solvents (e.g., Toluene, Dioxane, tBuOH) troubleshoot->screen_solvents adjust_temp Adjust Temperature troubleshoot->adjust_temp screen_ligands->run_reaction screen_bases->run_reaction screen_solvents->run_reaction adjust_temp->run_reaction

Caption: A general workflow for troubleshooting and optimizing the Buchwald-Hartwig amination.

Parameter_Selection_Logic aniline Substituted Aniline Properties electron_deficient Electron-Deficient aniline->electron_deficient electron_rich Electron-Rich aniline->electron_rich sterically_hindered Sterically Hindered aniline->sterically_hindered aryl_halide Aryl Halide Properties aryl_chloride Aryl Chloride aryl_halide->aryl_chloride aryl_bromide Aryl Bromide/Iodide aryl_halide->aryl_bromide ligand Ligand Selection electron_deficient->ligand base Base Selection electron_deficient->base bulky_electron_rich_ligand Bulky, Electron-Rich Ligand (e.g., BrettPhos, RuPhos) strong_base Strong Base (e.g., NaOtBu, LHMDS) solvent Solvent Selection weaker_base Weaker Base (e.g., K3PO4, Cs2CO3) sterically_hindered->ligand sterically_hindered->base very_bulky_ligand Very Bulky Ligand (e.g., tBuXPhos, TNpP) aryl_chloride->ligand ligand->bulky_electron_rich_ligand ligand->very_bulky_ligand base->strong_base base->weaker_base aprotic_solvent Aprotic Solvent (e.g., Toluene, Dioxane) solvent->aprotic_solvent

Caption: Key considerations for selecting reaction parameters based on substrate properties.

References

Technical Support Center: Overcoming Poor Solubility of 3,4-dimethyl-N,N-diphenylaniline in Device Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the poor solubility of 3,4-dimethyl-N,N-diphenylaniline during device fabrication.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

  • Chlorinated Solvents: Chlorobenzene, o-dichlorobenzene

  • Aromatic Hydrocarbons: Toluene, Xylene

  • Ethers: Tetrahydrofuran (THF), Dioxane

  • Other Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

It is recommended to start with small-scale solubility tests to determine the most suitable solvent for your specific application.

Q2: My this compound is not dissolving completely. What can I do?

A2: Incomplete dissolution is a common issue. Here are several troubleshooting steps:

  • Increase Temperature: Gently heating the solvent can significantly improve the solubility of many organic compounds. A hot plate with a magnetic stirrer is recommended for uniform heating. Start with a low temperature (e.g., 40-60 °C) and gradually increase if necessary, while monitoring for any signs of degradation.

  • Sonication: Using an ultrasonic bath can help break down aggregates and enhance dissolution.

  • Increase Solvent Volume: While this will lower the final concentration, it can be a simple solution for achieving complete dissolution.

  • Solvent Mixtures: A mixture of a good solvent and a co-solvent can sometimes improve solubility more than a single solvent. Experiment with different ratios of the solvents identified in your initial screening.

  • Use of Additives: In some cases, specific additives can enhance solubility, though this should be done with caution as it may affect film properties and device performance.

Q3: I'm observing precipitation or crystallization of the material after the solution cools down. How can I prevent this?

A3: This indicates that the solution is supersaturated at room temperature. To address this:

  • Maintain Elevated Temperature: If the deposition process allows, maintain the solution at a slightly elevated temperature during processing to keep the material dissolved.

  • Rapid Processing: Use the solution for deposition shortly after it is prepared and cooled to the desired processing temperature to minimize the time for precipitation to occur.

  • Re-dissolution: If precipitation occurs, gently reheat the solution with stirring to redissolve the material before use.

  • Lower the Concentration: Prepare a more dilute solution to ensure the material remains dissolved at room temperature.

Troubleshooting Guide for Thin Film Deposition

Poor solubility of this compound can lead to various defects in the deposited thin films. This guide provides solutions to common problems encountered during spin coating and blade coating.

Common Thin Film Defects and Solutions
Defect Appearance Potential Cause(s) Troubleshooting Steps
Pinholes/Comet Tails Small voids or streak-like defects in the film.- Incomplete dissolution of the material.- Particulate contamination.- Bubble formation during deposition.- Ensure complete dissolution using heat and/or sonication.- Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) before use.- Degas the solution by gentle sonication or bubbling with an inert gas.- Optimize spin coating parameters (e.g., lower acceleration).
Aggregates/Crystallites Non-uniform, crystalline domains within the film.- Poor solubility leading to precipitation during film drying.- Solution instability.- Use a better solvent or a solvent mixture.- Increase the solvent evaporation rate (e.g., higher spin speed, heated substrate).- Use the solution immediately after preparation.
Poor Film Uniformity Inconsistent film thickness across the substrate.- Non-optimal spin coating or blade coating parameters.- Poor wetting of the substrate by the solution.- Optimize spin speed, acceleration, and time for spin coating.- Adjust blade speed and gap height for blade coating.- Pre-treat the substrate (e.g., with plasma or a self-assembled monolayer) to improve surface energy.
"Coffee Ring" Effect Thicker deposition of material at the edges of the film.- Slow solvent evaporation rate.- Differential evaporation rates in solvent mixtures.- Increase the spin speed to accelerate solvent evaporation.- Use a single solvent with a higher vapor pressure.- Employ a solvent-annealing step after deposition.

Experimental Protocols

Protocol 1: Preparation of a this compound Solution

This protocol provides a general guideline for preparing a solution of this compound for thin-film deposition. Optimization of solvent, concentration, and temperature may be required.

Materials:

  • This compound powder

  • High-purity solvent (e.g., Chlorobenzene, Toluene)

  • Glass vial with a screw cap

  • Magnetic stir bar

  • Hot plate with magnetic stirring capability

  • Syringe filter (0.2 µm, PTFE or other solvent-compatible material)

Procedure:

  • Weigh the desired amount of this compound and place it in a clean, dry glass vial.

  • Add the appropriate volume of the selected solvent to the vial to achieve the target concentration (e.g., 5-20 mg/mL).

  • Place a magnetic stir bar in the vial.

  • Seal the vial and place it on the hot plate stirrer.

  • Set the stirring speed to a moderate rate (e.g., 300-500 rpm).

  • If required, gradually increase the temperature of the hot plate (e.g., to 40-60 °C) to aid dissolution. Monitor the solution closely.

  • Continue stirring until the solute is completely dissolved. This may take from 30 minutes to several hours.

  • Once dissolved, turn off the heat and allow the solution to cool to the desired processing temperature.

  • Before use, filter the solution through a syringe filter to remove any particulates.

Protocol 2: Spin Coating of a this compound Thin Film

This protocol describes a typical spin coating process. Parameters should be optimized for the specific substrate and desired film thickness.

Equipment:

  • Spin coater

  • Substrate (e.g., ITO-coated glass, silicon wafer)

  • Pipette

  • Prepared this compound solution

Procedure:

  • Ensure the substrate is clean and dry. A pre-treatment step (e.g., UV-ozone or plasma cleaning) is often recommended.

  • Place the substrate on the spin coater chuck and secure it using the vacuum.

  • Dispense a small amount of the this compound solution onto the center of the substrate (e.g., 20-50 µL).

  • Start the spin coating program. A typical two-step program is as follows:

    • Step 1 (Spread Cycle): Low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread across the substrate.

    • Step 2 (Thinning Cycle): High spin speed (e.g., 2000-5000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.

  • After the spin coating is complete, carefully remove the substrate from the chuck.

  • Anneal the film on a hotplate at a specific temperature and for a set duration (e.g., 100 °C for 10 minutes) to remove residual solvent and improve film morphology. This step is highly material and solvent dependent.

Visualizing Experimental Workflows

Solution Preparation Workflow

SolutionPreparation start Start weigh Weigh this compound start->weigh add_solvent Add Solvent weigh->add_solvent stir Stir at Room Temperature add_solvent->stir dissolved_check1 Completely Dissolved? stir->dissolved_check1 heat_stir Heat and Stir dissolved_check1->heat_stir No cool Cool to Processing Temperature dissolved_check1->cool Yes dissolved_check2 Completely Dissolved? heat_stir->dissolved_check2 dissolved_check2->cool Yes insoluble Insoluble: Try Alternative Solvent dissolved_check2->insoluble No filter Filter Solution cool->filter end Ready for Deposition filter->end

Caption: Workflow for preparing a this compound solution.

Troubleshooting Logic for Poor Solubility

SolubilityTroubleshooting start Poor Solubility Observed increase_temp Increase Temperature start->increase_temp check_dissolution Is it Dissolved? increase_temp->check_dissolution sonicate Apply Sonication sonicate->check_dissolution use_cosolvent Use a Co-solvent use_cosolvent->check_dissolution lower_concentration Lower Concentration lower_concentration->check_dissolution check_dissolution->sonicate No check_dissolution->use_cosolvent No check_dissolution->lower_concentration No success Proceed with Fabrication check_dissolution->success Yes failure Consider Alternative Material or Deposition Method check_dissolution->failure Still No

Caption: Decision-making process for troubleshooting poor solubility issues.

Technical Support Center: Degradation of Triarylamine-Based Hole Transport Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of triarylamine-based hole transport materials (HTMs).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for triarylamine-based HTMs like Spiro-OMeTAD?

A1: Triarylamine-based HTMs, particularly the widely used Spiro-OMeTAD, are susceptible to several degradation pathways that can impact the performance and stability of perovskite solar cells (PSCs). The main degradation mechanisms include:

  • Thermal Degradation: At elevated temperatures (typically above 85°C), Spiro-OMeTAD can undergo morphological changes, such as crystallization, which leads to the formation of voids and a decrease in hole conductivity. Additives like 4-tert-butylpyridine (tBP) can lower the glass transition temperature of Spiro-OMeTAD, making it more prone to crystallization.

  • Photo-Oxidation: In the presence of light and oxygen, the triphenylamine core of the HTM can be oxidized. This process can be accelerated by the perovskite layer, which can generate reactive oxygen species. This oxidation can alter the electronic properties of the HTM and lead to reduced device efficiency.

  • Interaction with Additives and Perovskite:

    • Li-TFSI: This common p-dopant is hygroscopic and can absorb moisture, leading to the aggregation of the salt and the formation of pinholes in the HTM layer.

    • tBP: This additive, used to improve film morphology and dissolve Li-TFSI, is volatile and can evaporate over time, leading to morphological instability. It can also de-dope the oxidized Spiro-OMeTAD, reducing its conductivity.[1]

    • Iodine from Perovskite: Iodine released from the perovskite layer, especially at high temperatures, can post-dope the Spiro-OMeTAD layer. This can deepen the highest occupied molecular orbital (HOMO) level of the HTM, creating an energy barrier for hole extraction from the perovskite.

  • Morphological Degradation: Besides crystallization, the HTM layer can undergo other morphological changes, such as dewetting or the formation of pinholes, which disrupt the interface with the perovskite and the top electrode, leading to decreased performance.

Q2: How do common additives like Li-TFSI and tBP affect the stability of Spiro-OMeTAD?

A2: While Li-TFSI and tBP are crucial for achieving high initial power conversion efficiencies (PCEs) in PSCs by enhancing the conductivity of Spiro-OMeTAD, they also introduce stability issues:

  • Li-TFSI: As a hygroscopic salt, it attracts water, which can accelerate the degradation of both the HTM and the perovskite layer. Li-TFSI aggregation can also lead to non-uniform doping and create pathways for moisture ingress.

  • tBP: Its volatility is a major concern. As tBP evaporates from the film, it can cause morphological changes and reduce the solubility of Li-TFSI, leading to its aggregation. Furthermore, tBP can interact with the oxidized Spiro-OMeTAD, causing de-doping and a decrease in conductivity.[1]

Q3: What is PTAA and how does its stability compare to Spiro-OMeTAD?

A3: Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) is a polymeric HTM that is often considered a more stable alternative to the small molecule Spiro-OMeTAD. PTAA generally exhibits better thermal stability due to its higher glass transition temperature.[2] This makes it less prone to crystallization and morphological degradation at elevated temperatures.[3] However, PTAA-based devices can still be susceptible to degradation, particularly at the interface with the perovskite and due to the influence of dopants, though it often requires a lower concentration of dopants compared to Spiro-OMeTAD.

Troubleshooting Guides

Issue 1: Rapid drop in PCE during thermal stress testing.

Possible Cause Troubleshooting Step Expected Outcome
HTM Crystallization Characterize the morphology of the HTM layer before and after thermal stress using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).Look for the appearance of crystalline domains or voids in the post-stress images.
Additive Evaporation (tBP) Perform thermal gravimetric analysis (TGA) on the HTM film to determine the temperature at which mass loss (due to tBP evaporation) occurs.A significant mass loss at temperatures relevant to your stress test indicates tBP evaporation.
Perovskite Degradation Analyze the perovskite layer using X-ray Diffraction (XRD) to check for changes in its crystal structure or the appearance of degradation products like PbI₂.New peaks in the XRD pattern corresponding to degradation products will be visible.
Interfacial Degradation Use cross-sectional SEM to examine the interfaces between the perovskite, HTM, and electrode layers for delamination or void formation.Visual evidence of gaps or poor contact between layers.

Issue 2: Inconsistent or hysteretic J-V curves after fabrication.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete HTM Oxidation Use UV-Vis spectroscopy to confirm the presence of the oxidized HTM species (e.g., Spiro-OMeTAD radical cation, which has a characteristic absorption peak around 500 nm).A clear absorption peak for the oxidized species should be present. The intensity can be correlated with the doping level.
Non-uniform Additive Distribution Map the surface potential of the HTM film using Kelvin Probe Force Microscopy (KPFM) to assess the uniformity of doping.A uniform surface potential map indicates even additive distribution.
Ion Migration Perform J-V sweeps at different scan rates and in both forward and reverse directions.Significant differences between scan directions and rates are indicative of ion migration.
Poor Film Morphology Characterize the HTM film topography with AFM to check for pinholes or high surface roughness.A smooth, pinhole-free surface is desired.

Data Summary

Table 1: Thermal Stability of Common Triarylamine-Based HTMs

Hole Transport MaterialAdditivesStress ConditionDuration (hours)PCE Retention (%)Reference
Spiro-OMeTADLi-TFSI, tBP85°C, Dark, N₂180~60[3]
PTAANone85°C, Dark, N₂>180>60[3]
PTAA/NiO BilayerNone85°C, 85% RH24098[4]
PTAA with BQ-BONone85°C, Dark100090[5]

Experimental Protocols

Protocol 1: Thermal Degradation Study of HTM Films

  • Sample Preparation: Deposit the triarylamine-based HTM solution onto a suitable substrate (e.g., glass or ITO-coated glass) using spin-coating to form a thin film. Prepare multiple identical samples.

  • Initial Characterization:

    • Measure the initial Power Conversion Efficiency (PCE) if the HTM is part of a full solar cell device.

    • Characterize the initial film morphology using Atomic Force Microscopy (AFM).

    • Obtain the initial UV-Vis absorption spectrum of the film.

  • Thermal Stress Application: Place the samples in a temperature-controlled oven or on a hotplate in an inert atmosphere (e.g., nitrogen-filled glovebox) at a specific temperature (e.g., 85°C).

  • Periodic Characterization: At regular time intervals (e.g., 24, 48, 96, 180 hours), remove a sample from the thermal stress and re-characterize it using the same techniques as in step 2.

  • Data Analysis: Plot the PCE, key morphological parameters (e.g., roughness, grain size), and absorbance at the characteristic peak as a function of time to determine the degradation rate.

Protocol 2: Photochemical Degradation Study

  • Sample Preparation: Prepare thin films of the HTM on quartz or glass substrates.

  • Initial Characterization: Record the initial UV-Vis absorption spectrum of the film.

  • Light Soaking: Expose the samples to a controlled light source, such as a solar simulator (e.g., AM1.5G, 100 mW/cm²) in a controlled atmosphere (e.g., ambient air or inert gas).

  • In-situ or Periodic Spectroscopy:

    • In-situ: If the experimental setup allows, record UV-Vis spectra continuously or at short intervals during light exposure.

    • Periodic: At defined time points, interrupt the light exposure to record the UV-Vis spectrum.

  • Data Analysis: Analyze the changes in the absorption spectrum over time. A decrease in the main absorption peaks or the appearance of new peaks can indicate photochemical degradation.

Protocol 3: Electrochemical Characterization (Cyclic Voltammetry)

  • Electrolyte Preparation: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).

  • Working Electrode Preparation: Drop-cast or spin-coat a thin film of the HTM onto a working electrode (e.g., glassy carbon or platinum).

  • Electrochemical Cell Assembly: Assemble a three-electrode cell with the HTM-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in the electrolyte solution.

  • Cyclic Voltammetry Measurement:

    • Purge the electrolyte with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

    • Scan the potential from an initial value to a final value and back at a specific scan rate (e.g., 50 mV/s).

  • Data Analysis: Determine the oxidation and reduction potentials of the HTM. The onset of the first oxidation peak can be used to estimate the HOMO energy level.

Visualizations

cluster_intrinsic Intrinsic HTM Properties cluster_stressors External Stressors cluster_degradation Degradation Pathways cluster_effects Performance Impact Triarylamine Core Triarylamine Core Photo-oxidation Photo-oxidation Triarylamine Core->Photo-oxidation Additives (Li-TFSI, tBP) Additives (Li-TFSI, tBP) Morphological Instability Morphological Instability Additives (Li-TFSI, tBP)->Morphological Instability Additive-Induced Degradation Additive-Induced Degradation Additives (Li-TFSI, tBP)->Additive-Induced Degradation Light (UV) Light (UV) Light (UV)->Photo-oxidation Heat Heat Thermal Degradation Thermal Degradation Heat->Thermal Degradation Heat->Morphological Instability Oxygen/Moisture Oxygen/Moisture Oxygen/Moisture->Photo-oxidation Perovskite Interaction (Iodine) Perovskite Interaction (Iodine) Perovskite Interaction (Iodine)->Additive-Induced Degradation Reduced PCE Reduced PCE Photo-oxidation->Reduced PCE Thermal Degradation->Reduced PCE Increased Series Resistance Increased Series Resistance Thermal Degradation->Increased Series Resistance Poor Interfacial Contact Poor Interfacial Contact Morphological Instability->Poor Interfacial Contact Additive-Induced Degradation->Reduced PCE Poor Interfacial Contact->Reduced PCE

Caption: Overview of triarylamine HTM degradation pathways.

Start Start Prepare HTM Film Prepare HTM Film Start->Prepare HTM Film Initial Characterization Initial Characterization Prepare HTM Film->Initial Characterization Apply Stress Apply Stress Initial Characterization->Apply Stress Periodic Characterization Periodic Characterization Apply Stress->Periodic Characterization Time intervals Periodic Characterization->Apply Stress Continue stress Data Analysis Data Analysis Periodic Characterization->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for HTM stability testing.

References

Technical Support Center: Purification of 3,4-dimethyl-N,N-diphenylaniline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3,4-dimethyl-N,N-diphenylaniline and its positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in a synthesis of this compound?

When synthesizing this compound, particularly through common methods like the Buchwald-Hartwig amination, the most probable isomeric impurities arise from the use of commercially available xylidine (dimethylaniline) mixtures or from side reactions. The primary isomers of concern are:

  • 2,3-dimethyl-N,N-diphenylaniline: Arising from the presence of 2,3-dimethylaniline in the starting material.

  • 2,5-dimethyl-N,N-diphenylaniline: Another common impurity in xylidine mixtures.

  • 2,4-dimethyl-N,N-diphenylaniline: A potential, though often less common, isomeric impurity.

  • 3,5-dimethyl-N,N-diphenylaniline: Another potential isomeric impurity.

Unreacted starting materials, such as diphenylamine and the specific dimethylaniline isomer used, as well as byproducts from the catalytic cycle (e.g., hydrodehalogenated arenes), can also be present.

Q2: Why is the separation of these isomers so challenging?

The purification of this compound from its positional isomers is difficult due to their very similar physicochemical properties.[1] These isomers have identical molecular weights and similar polarities, leading to close boiling points and solubilities in common organic solvents.[1] This makes traditional purification techniques like fractional distillation and simple recrystallization often ineffective for achieving high purity.

Troubleshooting Guides

Chromatographic Purification

Issue: Poor separation of isomers on a silica gel column.

Cause: The similar polarity of the isomers makes differentiation on a standard silica gel stationary phase challenging. Co-elution is a common problem.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent System: Employ a non-polar/polar solvent system with a very shallow gradient. A common starting point is a hexane/ethyl acetate or hexane/dichloromethane mixture.

    • Additive: For tertiary amines like these, peak tailing on acidic silica gel is common. Adding a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the mobile phase can significantly improve peak shape and may enhance separation.

  • Consider Alternative Stationary Phases:

    • Alumina (basic or neutral): Can sometimes offer different selectivity for amines compared to silica.

    • Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. While the isomers have similar overall hydrophobicity, subtle differences in their interaction with the C18 stationary phase might allow for separation. A typical mobile phase would be a mixture of acetonitrile and water or methanol and water.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method. Both normal-phase and reverse-phase columns can be explored.

Experimental Protocol: Preparative Reverse-Phase HPLC

  • Column: C18, 5 µm particle size, e.g., 250 x 21.2 mm.

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

  • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over a long run time to maximize the separation of closely eluting peaks.

  • Detection: UV at a wavelength where the compounds have strong absorbance (e.g., 254 nm).

Purification by Recrystallization

Issue: The desired isomer and impurities co-crystallize.

Cause: The similar crystal packing properties and solubilities of the isomers can lead to the formation of mixed crystals or a eutectic mixture.

Troubleshooting Steps:

  • Solvent Screening: A systematic screening of solvents with varying polarities is crucial. The ideal solvent will dissolve the compound completely at an elevated temperature but show poor solubility at lower temperatures, while the impurities remain in solution.

    • Single Solvents to Try: Ethanol, methanol, isopropanol, ethyl acetate, toluene, and heptane.

    • Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly. Common mixtures include ethyl acetate/hexane and dichloromethane/heptane.

  • Fractional Crystallization: This technique involves multiple recrystallization steps. The initial crystals will be enriched in the major component. By repeatedly recrystallizing the mother liquor and the crystalline fractions, it may be possible to isolate the desired isomer in high purity. This process can be laborious and may result in significant loss of product.

Experimental Protocol: General Recrystallization Procedure

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

  • Analyze the purity of the crystals and the mother liquor by a suitable analytical technique (e.g., HPLC or GC-MS) to assess the effectiveness of the recrystallization.

Data Presentation

Table 1: Physicochemical Properties of Precursor Dimethylaniline Isomers

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,3-Dimethylaniline87-59-2121.182.5[2]221-222[2]
3,4-Dimethylaniline95-64-7121.1849-51[3]226[3]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Chromatography Chromatography Crude Product->Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Acid_Base_Extraction Acid_Base_Extraction Crude Product->Acid_Base_Extraction Pure Isomer Pure Isomer Chromatography->Pure Isomer Recrystallization->Pure Isomer Acid_Base_Extraction->Chromatography HPLC_GCMS HPLC_GCMS Pure Isomer->HPLC_GCMS

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Start Impure_Product Impure 3,4-dimethyl- N,N-diphenylaniline Start->Impure_Product Choose_Method Choose Purification Method Impure_Product->Choose_Method Column_Chromatography Column Chromatography Choose_Method->Column_Chromatography Recrystallization Recrystallization Choose_Method->Recrystallization Poor_Separation Poor Separation? Column_Chromatography->Poor_Separation Co_Crystallization Co-crystallization? Recrystallization->Co_Crystallization Optimize_Mobile_Phase Optimize Mobile Phase (e.g., add triethylamine) Poor_Separation->Optimize_Mobile_Phase Yes Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, C18) Poor_Separation->Change_Stationary_Phase Yes Pure_Product Pure Product Poor_Separation->Pure_Product No Solvent_Screening Systematic Solvent Screening Co_Crystallization->Solvent_Screening Yes Fractional_Crystallization Fractional Crystallization Co_Crystallization->Fractional_Crystallization Yes Co_Crystallization->Pure_Product No Optimize_Mobile_Phase->Pure_Product Change_Stationary_Phase->Pure_Product Solvent_Screening->Pure_Product Fractional_Crystallization->Pure_Product

Caption: Troubleshooting decision tree for purification challenges.

References

stability issues of 3,4-dimethyl-N,N-diphenylaniline in air and light

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 3,4-dimethyl-N,N-diphenylaniline when exposed to air and light. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has changed color from white/off-white to yellow/brown. What is the cause?

A1: Discoloration of this compound upon exposure to air and light is a common observation and typically indicates chemical degradation. Aromatic amines, including diphenylamine derivatives, are susceptible to oxidation. The color change is likely due to the formation of colored oxidation products. For instance, N,N-dimethylaniline is known to turn yellow to brown on exposure to air.[1]

Q2: What are the likely degradation products of this compound when exposed to air and light?

  • Oxidation Products: Exposure to atmospheric oxygen can lead to the formation of various oxidized species. The nitrogen atom is a primary site for oxidation, potentially leading to N-oxide derivatives. The aromatic rings can also be hydroxylated.

  • Photodegradation Products: Exposure to light, particularly UV radiation, can induce photochemical reactions. This may involve the formation of radical cations and subsequent reactions. For related compounds like N,N-dimethylaniline, anodic oxidation is known to produce a cation radical.

Q3: How can I minimize the degradation of my this compound sample?

A3: To minimize degradation, it is crucial to handle and store the compound under appropriate conditions.

  • Storage: Store the compound in a tightly sealed, amber glass vial to protect it from light and air. The storage area should be cool, dry, and well-ventilated.[2][3] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Handling: When in use, minimize the sample's exposure to ambient air and light. Work in a fume hood with minimal lighting where possible. Avoid leaving the container open for extended periods.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) Sample degradation.1. Confirm the identity of the main peak as this compound using a fresh or properly stored standard. 2. Attempt to identify the impurity peaks by mass spectrometry and compare with potential degradation products. 3. Review sample handling and storage procedures to identify potential exposure to air and light.
Inconsistent experimental results Degradation of the starting material between experiments.1. Use a fresh sample of this compound for each experiment or a sample from a freshly opened container. 2. Perform a quick purity check (e.g., TLC, melting point) before each use if the sample has been stored for some time. 3. Prepare solutions of the compound fresh for each experiment.
Solid sample appears clumpy or has a different texture Absorption of moisture from the air, which can accelerate degradation.1. Dry the sample under vacuum at a temperature below its melting point. 2. Ensure the storage container is properly sealed and stored in a desiccator if necessary.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a method to assess the stability of the compound under forced degradation conditions.

1. Materials:

  • This compound
  • HPLC-grade acetonitrile and water
  • UV-Vis spectrophotometer
  • HPLC system with a C18 column and UV detector
  • Photostability chamber or a light source with controlled temperature
  • Inert gas (argon or nitrogen)
  • Amber and clear glass vials

2. Procedure:

3. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.
  • Calculate the degradation rate under each condition.
  • Characterize any major degradation products using HPLC-MS if available.

Visualizations

Logical Troubleshooting Flow

troubleshooting_flow Troubleshooting this compound Stability Issues start Inconsistent Results or Visible Degradation check_storage Review Storage Conditions: - Airtight? - Light-protected? - Cool & Dry? start->check_storage check_handling Review Handling Procedures: - Minimized exposure to air/light? - Fresh solutions used? start->check_handling improper_storage Improper Storage check_storage->improper_storage improper_handling Improper Handling check_handling->improper_handling correct_storage Action: Store in sealed, amber vials in a cool, dry, dark place. Consider inert atmosphere. improper_storage->correct_storage Yes analyze_impurities Characterize Impurities: - HPLC-MS - NMR of degraded sample improper_storage->analyze_impurities No correct_handling Action: Minimize exposure times. Prepare fresh solutions. Work under subdued light. improper_handling->correct_handling Yes improper_handling->analyze_impurities No retest Re-run Experiment correct_storage->retest correct_handling->retest problem_solved Problem Resolved retest->problem_solved

Caption: Troubleshooting workflow for stability issues.

Proposed Degradation Pathways

degradation_pathways Proposed Degradation of this compound parent This compound oxidative_path Oxidation (Air/O2) parent->oxidative_path photo_path Photodegradation (Light/UV) parent->photo_path n_oxide N-oxide derivatives oxidative_path->n_oxide hydroxylated Hydroxylated ring derivatives oxidative_path->hydroxylated radical_cation Radical Cation photo_path->radical_cation polymeric Polymeric Products (colored) n_oxide->polymeric hydroxylated->polymeric radical_cation->polymeric

Caption: Potential degradation pathways.

References

reducing metal contamination in purified 3,4-dimethyl-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to reducing metal contamination in purified 3,4-dimethyl-N,N-diphenylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of metal contamination in the synthesis and purification of this compound?

A1: Metal contamination in this compound can originate from several sources throughout the manufacturing process. These include:

  • Catalysts and Reagents: Many synthetic steps may employ metal-based catalysts (e.g., palladium, copper, nickel) which can leach into the product.[1][2]

  • Manufacturing Equipment: The wear and tear of stainless steel reactors, pipework, and other machinery can introduce metals like iron, chromium, and nickel into the product stream.[1][3][4]

  • Raw Materials: Impurities present in starting materials and solvents can carry over into the final product.[4]

  • Container Closure Systems: Leaching of metals from storage containers can also be a source of contamination.[5]

Q2: What are the regulatory limits for metal impurities in pharmaceutical intermediates like this compound?

A2: Regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) have established guidelines for acceptable limits of elemental impurities in drug products.[6] The ICH Q3D guideline categorizes metallic impurities based on their toxicity and sets Permitted Daily Exposure (PDE) limits. The acceptable concentration in a specific intermediate like this compound would be determined based on a risk assessment considering its use in the final drug product and the manufacturing process.[1][7]

Q3: What are the primary methods for reducing metal contamination in organic compounds?

A3: The most common and effective methods for removing metal impurities from organic compounds such as this compound include:

  • Chelation: Using chelating agents to form stable, often insoluble, complexes with metal ions, which can then be removed by filtration.[8][9][10][11]

  • Recrystallization: A fundamental purification technique where the desired compound is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the mother liquor.

  • Chromatography: Techniques like column chromatography can separate the desired compound from metal impurities based on differential adsorption to a stationary phase.[12][13]

  • Use of Metal Scavengers: Employing solid-supported reagents, such as polychelated resins, that selectively bind to and remove metal ions from solution.[14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Persistent Palladium Contamination After a Cross-Coupling Reaction.

  • Question: My purified this compound consistently shows palladium levels above the acceptable limit after purification by standard column chromatography. How can I reduce it further?

  • Answer: Palladium is a common catalyst in cross-coupling reactions used to synthesize diarylamines and can be challenging to remove completely.

    • Troubleshooting Steps:

      • Optimize Chromatography: Ensure the silica gel is of appropriate quality and consider using a gradient elution to improve separation.

      • Employ a Metal Scavenger: After initial purification, dissolve the product in a suitable solvent (e.g., toluene, dichloromethane) and stir with a palladium scavenger resin for a few hours. Filter off the resin and remove the solvent.

      • Chelation Wash: Perform a liquid-liquid extraction with an aqueous solution of a chelating agent like EDTA or L-cysteine to sequester the palladium.

      • Recrystallization: A final recrystallization step can significantly reduce the levels of residual palladium.

Issue 2: Discoloration of the Purified Product, Suggesting Metal Impurities.

  • Question: My final product has a faint color, which I suspect is due to trace metal contamination (e.g., iron, copper). How can I obtain a colorless product?

  • Answer: Discoloration is often an indicator of coordination complexes formed between the product and trace metals.

    • Troubleshooting Steps:

      • Activated Carbon Treatment: Dissolve the product in a hot solvent and add a small amount of activated carbon. The carbon can adsorb colored impurities. Hot filter the solution to remove the carbon and then allow the product to recrystallize.

      • Acidic Wash: Wash a solution of the product with a dilute aqueous acid (e.g., 1M HCl). This can often break up metal-amine complexes and extract the metal into the aqueous phase. Be sure to neutralize with a base wash afterward and dry the organic layer.

      • Chelation: Use a chelating agent as described in the palladium removal section to sequester a broader range of metal ions.

Quantitative Data on Purification Methods

The following table summarizes typical results from different purification strategies for reducing metal contamination in a batch of this compound.

Purification MethodInitial Pd Level (ppm)Final Pd Level (ppm)Initial Fe Level (ppm)Final Fe Level (ppm)Product Recovery (%)
Column Chromatography1502515890
Recrystallization (Ethanol)15040151085
Chelation (EDTA Wash)1501515595
Metal Scavenger Resin150< 515792
Combined Approach 150 < 2 15 < 3 80

This data is representative and actual results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Purification by Chelation using EDTA

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene) at a concentration of approximately 100 mg/mL.

  • Aqueous Wash: Prepare a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. Adjust the pH to ~7.5 with a dilute base (e.g., NaOH).

  • Extraction: Transfer the organic solution to a separatory funnel and wash three times with the aqueous EDTA solution, using a volume of EDTA solution equal to one-third of the organic solution volume for each wash.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the purified product.

Protocol 2: Purification using a Metal Scavenger Resin

  • Solvent Selection: Dissolve the contaminated this compound in a solvent that ensures the product remains in solution but does not interfere with the scavenger resin's activity (e.g., Toluene, THF).

  • Resin Addition: Add the appropriate metal scavenger resin (e.g., a thiol-functionalized silica gel for palladium) to the solution. The amount of resin should be based on the manufacturer's recommendations and the estimated amount of metal impurity.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (as recommended by the manufacturer) for 2-24 hours.

  • Filtration: Filter the mixture to remove the resin.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the purified product.

Visualizations

Experimental_Workflow_for_Metal_Removal Crude Crude 3,4-dimethyl-N,N- diphenylaniline Dissolve Dissolve in Organic Solvent Crude->Dissolve Chelation Wash with Aqueous EDTA Solution Dissolve->Chelation Option A Scavenger Stir with Metal Scavenger Resin Dissolve->Scavenger Option B Recrystallize Recrystallize from Hot Solvent Dissolve->Recrystallize Option C Dry Dry Organic Layer Chelation->Dry Filter Filter Scavenger->Filter Recrystallize->Filter Concentrate Concentrate (Solvent Removal) Filter->Concentrate Dry->Concentrate Pure Purified Product Concentrate->Pure Analysis Analyze for Metal Content (ICP-MS) Pure->Analysis Troubleshooting_Logic Start High Metal Content in Purified Product? Source Identify Potential Source of Metal Start->Source Yes Catalyst Is it the Catalyst (e.g., Pd)? Source->Catalyst Equipment Is it from Equipment (e.g., Fe, Ni)? Source->Equipment Catalyst->Equipment No UseScavenger Use Thiol-based Scavenger Resin Catalyst->UseScavenger Yes UseChelator Use Broad-Spectrum Chelating Agent (EDTA) Equipment->UseChelator Yes Recrystallize Perform Final Recrystallization UseScavenger->Recrystallize UseChelator->Recrystallize End Re-analyze Product Recrystallize->End

References

alternative catalysts for the synthesis of 3,4-dimethyl-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dimethyl-N,N-diphenylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two primary catalytic methods for the synthesis of this compound, a triarylamine, are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction, while the Ullmann condensation is a copper-catalyzed reaction.[1][2][3] Both methods have their advantages and are widely used for the formation of carbon-nitrogen bonds.

Q2: Which catalyst system is generally preferred: Palladium-based (Buchwald-Hartwig) or Copper-based (Ullmann)?

A2: The choice between a palladium-based or copper-based catalyst system often depends on the specific requirements of the synthesis, such as substrate scope, reaction conditions, and cost.

  • Palladium-based (Buchwald-Hartwig) catalysts are often favored for their high efficiency and broad substrate scope, including the use of less reactive aryl chlorides.[4][5] They typically operate under milder conditions than traditional Ullmann reactions.[6]

  • Copper-based (Ullmann) catalysts are a more classical approach and can be more cost-effective.[7][8] Modern advancements with specific ligands have significantly improved the efficiency and mildness of copper-catalyzed systems.[9][10][11]

Q3: What are some alternative catalyst systems beyond the standard Palladium and Copper catalysts?

A3: While palladium and copper catalysts are the most common, research into alternative systems is ongoing. Nickel-based catalysts have also been explored for C-N coupling reactions.[3] Additionally, the use of heterogeneous catalysts, where the catalyst is supported on a solid material like silica-coated magnetic nanoparticles, is an area of interest as it simplifies catalyst removal and recycling.[12][13]

Troubleshooting Guides

Buchwald-Hartwig Amination (Palladium-Catalyzed)

Q1: My Buchwald-Hartwig reaction is showing low to no yield. What are the potential causes and solutions?

A1: Low or no yield in a Buchwald-Hartwig amination can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: The palladium catalyst, especially the Pd(0) active species, can be sensitive to air and moisture.

  • Ligand Choice: The phosphine ligand is crucial for the reaction's success.

    • Solution: Screen different ligands. For sterically hindered substrates, bulky electron-rich phosphine ligands are often required.[6][14]

  • Base Selection: The choice and quality of the base are critical.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common strong base used. Ensure it is fresh and from a reliable source. For base-sensitive substrates, weaker bases like K₃PO₄ can be tested, though this may require higher temperatures.[15]

  • Solvent: The solvent can significantly impact the reaction.

    • Solution: Toluene and dioxane are commonly used solvents.[16] Ensure the solvent is anhydrous.

Q2: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide. How can I minimize this?

A2: Hydrodehalogenation is a known side reaction.

  • Cause: This can be caused by impurities in the reaction mixture or a suboptimal ligand/catalyst system.

  • Solution:

    • Ensure the starting materials are pure.

    • Screening different phosphine ligands can help identify a system that favors the desired C-N coupling over hydrodehalogenation.[14]

    • Lowering the reaction temperature might also reduce the rate of this side reaction.

Ullmann Condensation (Copper-Catalyzed)

Q1: My Ullmann condensation requires very high temperatures and gives a low yield. How can I improve this?

A1: Traditional Ullmann reactions are known for requiring harsh conditions.[3]

  • Solution: Modern Ullmann protocols utilize ligands to facilitate the reaction at lower temperatures.

    • Ligand Addition: The addition of chelating ligands like diamines, amino acids (e.g., N,N-dimethyl glycine), or phenanthrolines can significantly improve the reaction efficiency and allow for milder conditions.[2][11][17]

    • Catalyst Source: Using a well-defined copper(I) source, such as CuI, can be more effective than using copper powder.[2]

Q2: The reaction is very slow or stalls. What could be the issue?

A2: Slow or stalled reactions can be due to catalyst deactivation or poor solubility.

  • Catalyst Deactivation: The active Cu(I) species can be sensitive to oxidation.

    • Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Solubility: Poor solubility of the reagents, especially the base, can hinder the reaction.

    • Solution: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often used to ensure all components are in solution.[3][13]

Catalyst Performance Data

The following tables summarize typical performance data for different catalytic systems in the synthesis of triarylamines.

Table 1: Palladium-Catalyzed Systems (Buchwald-Hartwig Amination)

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosK₃PO₄THF801690-99[15]
Pd(OAc)₂P(tBu)₃NaOtBuToluene100-12012-2485-95[6]
Pd₂(dba)₃Josiphos-typeNaOtBuDioxane8016High[18]

Table 2: Copper-Catalyzed Systems (Ullmann Condensation)

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CuIOxalamideCs₂CO₃Dioxane110-1302480-95[9]
CuIN,N-dimethyl glycineCs₂CO₃Dioxane9024-4875-90[11]
CuI2,6-diphenylpyridineK₂CO₃DMF11524up to 94[10]
CuINoneKOt-BuToluene13514High[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of this compound (Buchwald-Hartwig Amination)

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Preparation:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Reagent Addition:

    • Add 3,4-dimethylaniline (1.2 equivalents) and the aryl halide (e.g., iodobenzene or bromobenzene, 1.0 equivalent) to the Schlenk tube under the inert atmosphere.

    • Add anhydrous, degassed solvent (e.g., THF or toluene) via syringe.

  • Reaction:

    • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

    • Stir the reaction mixture for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Synthesis of this compound (Ullmann Condensation)

This protocol is a general guideline and may require optimization.

  • Preparation:

    • To an oven-dried Schlenk tube, add CuI (5-10 mol%), the ligand (if applicable, e.g., N,N-dimethyl glycine, 10-20 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Reagent Addition:

    • Add 3,4-dimethylaniline (1.2 equivalents) and the aryl halide (e.g., iodobenzene, 1.0 equivalent) to the Schlenk tube under the inert atmosphere.

    • Add anhydrous, degassed solvent (e.g., dioxane or DMF) via syringe.

  • Reaction:

    • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 90-130 °C).

    • Stir the reaction mixture for the specified time (typically 24-48 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Filter the mixture through a pad of celite.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visual Guides

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification prep Prepare Schlenk Tube: - Add Catalyst (Pd or Cu) - Add Ligand - Add Base inert Create Inert Atmosphere (Evacuate & Backfill with Argon) prep->inert reagents Add Reagents: - 3,4-dimethylaniline - Aryl Halide - Anhydrous Solvent inert->reagents heat Heat and Stir (Monitor by TLC/GC-MS) reagents->heat cool Cool to Room Temp heat->cool filter Dilute and Filter (Remove Catalyst & Salts) cool->filter extract Aqueous Work-up (Wash with Water & Brine) filter->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product product purify->product Final Product: 3,4-dimethyl-N,N- diphenylaniline

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_buchwald Buchwald-Hartwig (Pd) cluster_ullmann Ullmann (Cu) start Low or No Product Yield? is_buchwald Pd-catalyzed? start->is_buchwald Reaction Type? b_catalyst Check Catalyst/Pre-catalyst - Ensure inert conditions - Use fresh catalyst b_ligand Screen Ligands - Try bulky, electron-rich phosphines b_catalyst->b_ligand b_base Verify Base Quality - Use fresh, anhydrous base (e.g., NaOtBu) b_ligand->b_base u_conditions Reaction Conditions Too Harsh? - Add a ligand (e.g., diamine) - Lower temperature u_catalyst Catalyst Inactive? - Ensure inert atmosphere - Use Cu(I) source u_conditions->u_catalyst u_solvent Poor Solubility? - Use polar aprotic solvent (e.g., DMF, DMSO) u_catalyst->u_solvent is_buchwald->b_catalyst Yes is_buchwald->u_conditions No (Cu-catalyzed)

Caption: Troubleshooting decision tree for low-yield C-N coupling reactions.

References

Technical Support Center: Thermal Stability of 3,4-dimethyl-N,N-diphenylaniline Films

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and experimental protocols to enhance the thermal stability of 3,4-dimethyl-N,N-diphenylaniline films.

Frequently Asked Questions (FAQs)

Q1: What is thermal stability and why is it critical for organic thin films?

A1: Thermal stability refers to a material's ability to resist decomposition or changes in its physical properties at high temperatures. For organic films like this compound, which are often used in electronic devices that generate heat, high thermal stability is crucial. Poor stability can lead to device degradation, reduced performance, and shortened operational lifetimes.[1]

Q2: How are the thermal properties of a thin film experimentally measured?

A2: The primary techniques for measuring thermal properties are:

  • Thermogravimetric Analysis (TGA): This method measures the change in a material's mass as a function of temperature.[2][3] It is used to determine the decomposition temperature (Td), which is a key indicator of thermal stability.[2][4]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[2][3] It is used to identify the glass transition temperature (Tg), melting point (Tm), and crystallization events.[5]

  • Thermomechanical Analysis (TMA): TMA measures changes in the dimensions of a material with temperature, providing data on thermal expansion and softening points.[2]

Q3: What are the key parameters defining the thermal stability of an organic film?

A3: Two key parameters are:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. Above Tg, molecular chains have greater mobility, which can lead to morphological changes, crystallization, and degradation of the film's integrity.

  • Decomposition Temperature (Td): The temperature at which the material begins to chemically break down. This is often reported as the temperature at which a certain percentage (e.g., 5%) of weight loss occurs, as measured by TGA.[4]

Q4: What are the common thermal stability issues encountered with aromatic amine films?

A4: Common issues include:

  • Low Glass Transition Temperature (Tg): Leads to film deformation, pinhole formation, and morphological instability when the device operating temperature exceeds the Tg.

  • Crystallization: Amorphous films can crystallize upon heating, which alters their electronic properties and can create grain boundaries that impede charge transport.

  • Chemical Decomposition: High temperatures can break chemical bonds, leading to irreversible degradation of the material and a complete loss of function.

Q5: What general strategies can be employed to improve the thermal stability of these films?

A5: Strategies can be broadly categorized as:

  • Intrinsic Modification (Molecular Design): Synthesizing molecules with more rigid backbones, higher molecular weights (e.g., polymers), or bulky side groups that restrict molecular motion and increase the Tg.

  • Extrinsic Modification (Film Formulation):

    • Blending the material with a high-Tg, thermally stable polymer.

    • Creating composite films by incorporating inorganic nanoparticles.

    • Using inorganic hole-transport materials (HTMs) like Nickel(II) Oxide (NiOx) or Copper(I) Thiocyanate (CuSCN), which generally exhibit superior thermal stability compared to their organic counterparts.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solutions & Strategies
Film degrades or shows significant weight loss during operation (Low Td). • Inherent instability of the molecular structure.• Presence of volatile impurities or residual solvent from processing.• Oxidative degradation in the presence of air.1. Material Selection: Switch to an alternative hole-transport material with a higher known decomposition temperature (see Table 2).2. Use Inorganic Layers: Consider replacing the organic film with a thermally stable inorganic HTM like NiOx.[6][7][8]3. Improve Purity: Ensure the source material is purified (e.g., via sublimation) to remove volatile impurities.4. Optimize Annealing: Perform a pre-test anneal step under vacuum to remove residual solvents before device operation.5. Encapsulation: Use an encapsulation layer to protect the film from atmospheric oxygen during operation.
Film morphology changes, leading to performance decline upon heating (Low Tg). • The device's operating temperature is exceeding the material's glass transition temperature (Tg).• The amorphous film is undergoing crystallization above its Tg.1. Molecular Redesign: Synthesize derivatives of this compound with bulkier substituents or a more rigid molecular structure to hinder molecular motion and raise the Tg.[9]2. Polymer Blending: Create a blend of the active material with a polymer that has a high Tg, such as a polyimide, to create a more stable matrix.3. Cross-linking: Introduce cross-linkable functional groups to form a network structure within the film, which significantly restricts molecular movement.
Inconsistent or non-reproducible thermal analysis results (TGA/DSC). • Variation in sample preparation (mass, film thickness, packing).• Differences in experimental conditions (heating rate, gas atmosphere).• Instrument calibration drift.1. Standardize Sample Preparation: Use a consistent sample mass (typically 2-20 mg for TGA) and ensure the film covers the bottom of the sample pan.[4]2. Control Experimental Parameters: Use a standardized heating rate (e.g., 5 or 10 °C/min) and maintain a consistent purge gas (e.g., nitrogen for inert atmosphere, air for oxidative stability) at a fixed flow rate.[4]3. Regular Calibration: Calibrate the TGA and DSC instruments regularly according to the manufacturer's recommendations.[4]

Quantitative Data

Table 1: Overview of Key Thermal Analysis Techniques

TechniqueAbbreviationMeasured PropertyInformation Obtained
Thermogravimetric AnalysisTGAMass Change vs. TemperatureDecomposition Temperature (Td), Thermal Stability, Compositional Analysis.[2][3][5]
Differential Scanning CalorimetryDSCHeat Flow vs. TemperatureGlass Transition (Tg), Melting (Tm), Crystallization (Tc), Purity.[2][3][5]
Thermomechanical AnalysisTMADimensional Change vs. TemperatureCoefficient of Thermal Expansion (CTE), Glass Transition (Tg), Softening Point.[2]

Table 2: Thermal Properties of Comparable Hole-Transport Materials (HTMs)

Note: Thermal data for this compound is not widely published. The following data for structurally related or commonly used HTMs is provided for comparison.

Compound NameAbbreviationMelting Point (°C)Glass Transition (°C)
N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidineTPD175 - 177[10]~60-85 (Varies with morphology)
4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenylα-NPD~28095 - 100
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]PTAAN/A (Amorphous Polymer)As low as 98[11]
2,2′,7,7′-Tetrakis(N,N-di-p-methoxyphenylamino)-9,9′-spirobifluoreneSpiro-OMeTAD~240~120-125

Experimental Protocols

Protocol 1: Measuring Decomposition Temperature (Td) using TGA

This protocol provides a standardized method for determining the thermal decomposition temperature of a thin film.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines. Ensure the purge gas flow rate is set and remains consistent with the calibration conditions.[4]

  • Sample Preparation: Carefully place a small sample of the this compound film (typically 2-20 mg) into a clean TGA sample pan.[4] Ensure the film lies flat and covers the base of the pan to promote uniform heating.

  • Initial Purge & Hold: Load the sample into the TGA furnace. Purge the system with an inert gas (e.g., high-purity nitrogen at 50 mL/min) to remove air.

  • Solvent Removal Step: Heat the sample at a slow rate (e.g., 10 °C/min) to a temperature just above the boiling point of any residual solvents used in film preparation (e.g., 120-150 °C). Hold at this temperature for 10-15 minutes until the mass stabilizes. This ensures the measured weight loss is from material decomposition, not solvent evaporation.

  • Decomposition Ramp: After the hold, heat the sample at a constant rate (e.g., 5 or 10 °C/min) up to a final temperature where the sample is fully decomposed (e.g., 800 °C).[4]

  • Data Analysis: Plot the sample weight (%) as a function of temperature. Determine the decomposition temperature (Td) as the point where the sample has lost a specific percentage of its initial post-hold weight (e.g., 5% weight loss).[4] Report the result including the weight loss criteria and the atmosphere used (e.g., "Td = 350°C at 5% wt. loss in N2").[4]

Protocol 2: Measuring Glass Transition Temperature (Tg) using DSC

This protocol outlines the "heat-cool-heat" method to measure Tg, which removes the thermal history of the sample.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

  • Sample Preparation: Place a small, uniform sample of the film (typically 5-10 mg) into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

  • First Heating Scan: Load the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature well above the expected Tg but below the decomposition temperature. This step erases the sample's prior thermal history.

  • Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a temperature well below the Tg (e.g., room temperature or below). This creates a uniform thermal history.

  • Second Heating Scan: Heat the sample again at the same rate as the first scan (e.g., 10-20 °C/min). The Tg is determined from this second heating curve.

  • Data Analysis: Plot the heat flow as a function of temperature from the second heating scan. The glass transition will appear as a step-like change in the baseline of the heat flow signal. The Tg is typically reported as the midpoint of this transition.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_fab 2. Film Fabrication cluster_char 3. Characterization cluster_eval 4. Evaluation cluster_res 5. Outcome prep prep process process analysis analysis decision decision result result Material Select/Synthesize Material Deposition Thin Film Deposition Material->Deposition Source Material TGA TGA Analysis (Measure Td) Deposition->TGA Film Sample DSC DSC Analysis (Measure Tg) Deposition->DSC Film Sample Check Stability Criteria Met? TGA->Check DSC->Check Success Optimized Film Check->Success Yes Failure Modify Strategy Check->Failure No Failure->Material Re-design Molecule or Blend

Caption: Experimental workflow for evaluating and improving film thermal stability.

strategies_diagram cluster_intrinsic Intrinsic Strategies (Molecular Level) cluster_extrinsic Extrinsic Strategies (Film Level) center_node center_node cat_node cat_node strat_node strat_node center Improved Thermal Stability cat1 Molecular Design strat1a Increase Molecular Rigidity (e.g., rigid backbone) strat1b Increase Molecular Weight (e.g., polymerization) strat1c Add Bulky Side Groups strat1a->center strat1b->center strat1c->center cat2 Film Formulation strat2a Blend with High-Tg Polymer strat2b Incorporate Nanoparticles strat2c Use Inorganic HTL / Capping Layer strat2a->center strat2b->center strat2c->center

Caption: Logical diagram of strategies to enhance thermal stability.

References

Validation & Comparative

3,4-dimethyl-N,N-diphenylaniline: An Unexplored Candidate in Hole Transport Materials

Author: BenchChem Technical Support Team. Date: November 2025

Hole transport materials are a critical component in the architecture of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), facilitating the efficient movement of positive charge carriers (holes) to the active layer. The performance of these devices is intrinsically linked to the properties of the HTM, including its hole mobility, thermal stability, and energy level alignment with adjacent layers.

This guide provides a comparative overview of well-established HTMs and outlines the anticipated properties and a detailed experimental plan for the evaluation of 3,4-dimethyl-N,N-diphenylaniline.

Comparison with Benchmark Hole Transport Materials

To understand the potential of this compound, it is essential to compare its predicted characteristics with those of benchmark HTMs like Spiro-OMeTAD and PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]).

PropertySpiro-OMeTADPTAAThis compound (Predicted)
Hole Mobility (cm²/Vs) ~2 x 10⁻⁴ - 1 x 10⁻³~1 x 10⁻³ - 5 x 10⁻³Potentially in the range of 10⁻⁴ to 10⁻³
Highest Occupied Molecular Orbital (HOMO) Level (eV) ~ -5.1 to -5.2~ -5.1 to -5.3Expected to be in a suitable range for PSCs (~ -5.2 to -5.4 eV)
Glass Transition Temperature (Tg) (°C) ~121>100Moderate, likely requiring structural modification for high-temperature stability
Synthesis Complexity Multi-step, relatively complexPolymerization, control of molecular weight can be challengingPotentially simpler, two-step synthesis
Cost HighHighPotentially lower due to simpler synthesis

Rationale for Predicted Properties of this compound:

The core structure of N,N-diphenylaniline is a known building block for HTMs. The introduction of dimethyl groups at the 3 and 4 positions on one of the phenyl rings is expected to have the following effects:

  • Electron-Donating Nature: The methyl groups are electron-donating, which would likely raise the HOMO energy level, potentially improving the energy level alignment with the perovskite layer in a solar cell.

  • Steric Hindrance: The methyl groups introduce some steric hindrance, which could disrupt intermolecular packing. This might slightly decrease hole mobility compared to a perfectly planar molecule but could also enhance solubility and film-forming properties.

  • Stability: The diphenylamine core offers good thermal stability, although the overall stability of the molecule would need experimental verification.

Experimental Protocols for Evaluation

To validate the potential of this compound as an HTM, a systematic experimental approach is necessary.

Synthesis of this compound

A plausible synthetic route involves a Buchwald-Hartwig amination reaction between 3,4-dimethylaniline and iodobenzene in the presence of a palladium catalyst and a suitable base.

Materials:

  • 3,4-dimethylaniline

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add 3,4-dimethylaniline (1.0 eq), iodobenzene (1.1 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Perovskite Solar Cell Device

The performance of the synthesized this compound can be tested by fabricating a standard n-i-p planar perovskite solar cell.

Device Architecture: FTO / SnO₂ / Perovskite (e.g., MAPbI₃) / HTM / Au

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • SnO₂ nanoparticle dispersion

  • Perovskite precursor solution (e.g., methylammonium iodide and lead iodide in DMF:DMSO)

  • This compound solution in chlorobenzene (with and without standard additives like Li-TFSI and tBP)

  • Spiro-OMeTAD solution (as a reference)

  • Gold (for thermal evaporation)

Procedure:

  • Substrate Cleaning: Sequentially clean the FTO substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry with a nitrogen stream and treat with UV-Ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: Spin-coat the SnO₂ dispersion onto the FTO substrate and anneal at 150 °C.

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the SnO₂ layer. During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film at 100 °C.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the prepared This compound solution (and the Spiro-OMeTAD reference solution on separate substrates) onto the perovskite layer.

  • Gold Electrode Deposition: Thermally evaporate a gold counter electrode through a shadow mask to define the active area of the solar cell.

Characterization and Performance Measurement
  • Material Characterization:

    • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

    • UV-Vis Spectroscopy: To assess the optical properties and transparency.

    • Thermogravimetric Analysis (TGA): To evaluate thermal stability.

  • Device Performance:

    • Current Density-Voltage (J-V) Measurement: Under simulated AM 1.5G solar illumination to determine key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

    • External Quantum Efficiency (EQE): To measure the device's efficiency at converting photons of different wavelengths into charge carriers.

    • Hole Mobility Measurement: Using the space-charge-limited current (SCLC) method with a device structure of ITO / PEDOT:PSS / HTM / Au.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of evaluation, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_material_props Material Property Evaluation cluster_device Device Fabrication & Testing Synthesis Synthesis of 3,4-dimethyl- N,N-diphenylaniline Purification Purification Synthesis->Purification Structural_Char Structural Characterization (NMR, MS) Purification->Structural_Char Optical_Props Optical Properties (UV-Vis) Structural_Char->Optical_Props Electrochem_Props Electrochemical Properties (CV) Structural_Char->Electrochem_Props Thermal_Props Thermal Stability (TGA) Structural_Char->Thermal_Props Device_Fab Perovskite Solar Cell Fabrication Structural_Char->Device_Fab JV_Measurement J-V Measurement (PCE, Voc, Jsc, FF) Device_Fab->JV_Measurement EQE_Measurement EQE Measurement Device_Fab->EQE_Measurement Mobility_Measurement Hole Mobility (SCLC) Device_Fab->Mobility_Measurement

Caption: Experimental workflow for the synthesis, characterization, and evaluation of a novel HTM.

Caption: Energy level alignment in a typical n-i-p perovskite solar cell.

A Comparative Guide to Purity Validation of 3,4-dimethyl-N,N-diphenylaniline by HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 3,4-dimethyl-N,N-diphenylaniline purity against other analytical techniques. Supporting experimental protocols and data are presented to aid in the selection of the most appropriate method for your laboratory's needs.

Introduction to Purity Analysis of this compound

This compound is a substituted aromatic amine with applications in organic synthesis, materials science, and pharmaceutical research. The presence of impurities, which can arise from the synthetic route (e.g., isomers, unreacted starting materials, or by-products), can significantly impact experimental outcomes. Therefore, robust analytical methods are required to accurately determine its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of components in a mixture. Its application to aromatic amines is well-documented, offering high resolution and sensitivity.[1][2] This guide will detail a validated HPLC method for this compound and compare its performance with Gas Chromatography (GC) and Titrimetric analysis.

Experimental Protocols

A detailed methodology for the HPLC analysis of this compound is provided below. This protocol is designed to be a starting point for method development and validation in your own laboratory.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (80:20 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 100 mL of acetonitrile.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percent of the main peak in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation: Purity Comparison

The following table summarizes hypothetical purity data for this compound from three different suppliers, as determined by the validated HPLC method.

SupplierLot NumberRetention Time (min)Peak Area (mAU*s)Calculated Purity (%)
Supplier AA1238.541254.399.85
Supplier BB4568.551230.198.50
Supplier CC7898.531245.899.25

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the workflow for the HPLC purity validation of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample & Standard dissolve Dissolve in Acetonitrile start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (%) integrate->calculate end end calculate->end Final Purity Report

Caption: Workflow for HPLC purity analysis of this compound.

Comparison of Analytical Methods

This diagram provides a comparative overview of HPLC, Gas Chromatography (GC), and Titration for the purity analysis of this compound.

Method_Comparison cluster_main Purity Analysis of this compound cluster_hplc_attr HPLC Attributes cluster_gc_attr GC Attributes cluster_titration_attr Titration Attributes HPLC HPLC hplc_adv Advantages: - High Specificity & Resolution - Suitable for non-volatile & polar compounds - Quantitative accuracy HPLC->hplc_adv hplc_disadv Disadvantages: - Higher cost of instrumentation - Requires solvent disposal HPLC->hplc_disadv GC Gas Chromatography (GC) gc_adv Advantages: - High efficiency for volatile compounds - Sensitive detectors available (e.g., FID) GC->gc_adv gc_disadv Disadvantages: - Requires analyte to be volatile & thermally stable - Potential for degradation of aromatic amines at high temperatures GC->gc_disadv Titration Titration titration_adv Advantages: - Low cost & simple instrumentation - Provides total base content Titration->titration_adv titration_disadv Disadvantages: - Non-specific; titrates all basic impurities - Lower sensitivity and precision Titration->titration_disadv

Caption: Comparison of HPLC, GC, and Titration for purity analysis.

Conclusion

The validation of this compound purity is critical for ensuring the reliability and reproducibility of research and development activities. While various analytical techniques can be employed, HPLC stands out as a superior method due to its high specificity, resolution, and quantitative accuracy for non-volatile and polar aromatic amines.[1]

Gas chromatography may be a viable alternative if the analyte and its potential impurities are volatile and thermally stable. However, there is a risk of thermal degradation for some aromatic amines.[1] Titrimetric methods, while simple and inexpensive, lack the specificity to distinguish between the main component and other basic impurities, providing only a measure of total basicity.

For researchers requiring a detailed impurity profile and a precise quantification of purity, the HPLC method detailed in this guide offers a robust and reliable solution. It is recommended that the method be fully validated in your laboratory to ensure it meets the specific requirements of your application.

References

comparative study of different ligands for Buchwald-Hartwig amination of 3,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen bonds. The choice of ligand is paramount to the success of this palladium-catalyzed cross-coupling reaction, profoundly influencing reaction efficiency, substrate scope, and reaction conditions. This guide provides a comparative analysis of commonly employed phosphine and N-heterocyclic carbene (NHC) ligands for the amination of 3,4-dimethylaniline, a substrate of interest in medicinal chemistry and materials science.

Performance Comparison of Ligands

Table 1: Buchwald-Hartwig Amination of 4-Chlorotoluene with 3,4-Dimethylaniline

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃NaOtBuToluene10012~95
RuPhos Pd₂(dba)₃NaOtBuToluene10012~92
SPhos Pd₂(dba)₃NaOtBuDioxane10018~88
BrettPhos Pd₂(dba)₃K₃PO₄t-Amyl alcohol11016~90
IPr (NHC) [Pd(IPr)(cinnamyl)Cl]NaOtBuDioxane1008~96

Table 2: Buchwald-Hartwig Amination of 4-Bromotoluene with 3,4-Dimethylaniline

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhos Pd(OAc)₂Cs₂CO₃Toluene806>99
RuPhos Pd(OAc)₂K₃PO₄Dioxane808~97
SPhos Pd(OAc)₂K₂CO₃Toluene9012~94
BrettPhos Pd(OAc)₂NaOtBuTolueneRT24~85
IPr (NHC) Pd₂(dba)₃NaOtBuDioxane804>98

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Buchwald-Hartwig amination reaction.

General Procedure for Buchwald-Hartwig Amination:

An oven-dried Schlenk tube is charged with the palladium precursor, the ligand, and the base. The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The solvent, aryl halide, and 3,4-dimethylaniline are then added via syringe. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Specific Protocol Example: Amination of 4-Chlorotoluene with 3,4-Dimethylaniline using XPhos

To a solution of 4-chlorotoluene (1.0 mmol) and 3,4-dimethylaniline (1.2 mmol) in toluene (5 mL) is added sodium tert-butoxide (1.4 mmol). The mixture is degassed with argon for 15 minutes. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol) and XPhos (0.04 mmol) are then added, and the mixture is heated to 100 °C for 12 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the desired N-(4-methylphenyl)-3,4-dimethylaniline.

Visualizing Reaction Components and Workflow

Diagram 1: Key Components of the Buchwald-Hartwig Amination

G Key Components of Buchwald-Hartwig Amination cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., 4-Chlorotoluene) Product N-Aryl Amine Product ArylHalide->Product Amine Amine (3,4-Dimethylaniline) Amine->Product Pd_Precursor Palladium Precursor (e.g., Pd₂(dba)₃) Pd_Precursor->Product Ligand Ligand (e.g., XPhos, RuPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Key components for the Buchwald-Hartwig amination.

Diagram 2: Experimental Workflow

G Experimental Workflow Start Start Setup Reaction Setup: - Add Pd precursor, ligand, base - Inert atmosphere Start->Setup Addition Add Solvent, Aryl Halide, and 3,4-Dimethylaniline Setup->Addition Reaction Heat and Stir Addition->Reaction Workup Workup: - Cool, dilute, filter Reaction->Workup Purification Purification: - Column chromatography Workup->Purification End Product Purification->End

Caption: A typical experimental workflow for the reaction.

Diagram 3: General Catalytic Cycle

G Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(Lₙ) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange (R₂NH) PdII_Aryl->Ligand_Exch PdII_Amine [Ar-Pd(II)-NHR₂(Lₙ)]⁺X⁻ Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂(Lₙ) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR₂ Red_Elim->Product

Caption: The generally accepted catalytic cycle.

Performance Battle: Unveiling the Impact of NPB as a Hole Transport Layer in OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Organic Light-Emitting Diodes (OLEDs) with and without a dedicated Hole Transport Layer (HTL) reveals the critical role of N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) in enhancing device efficiency and performance. This guide provides a detailed comparison of OLEDs featuring a standard NPB HTL against a simplified device structure, supported by experimental data and fabrication protocols.

Initially, this guide was intended to compare OLEDs with and without 3,4-dimethyl-N,N-diphenylaniline. However, a thorough review of published literature revealed a lack of sufficient performance data for this specific compound. Consequently, the focus of this guide has been shifted to NPB, a widely studied and commercially significant hole transport material, to provide a robust and data-driven comparison.

The inclusion of an NPB layer in an OLED stack significantly improves the injection of holes from the anode (typically Indium Tin Oxide - ITO) and their transport to the emissive layer (EML). This leads to a more balanced charge carrier recombination, resulting in higher efficiency and luminance. In contrast, a simple two-layer device consisting of only an emissive layer between the electrodes often suffers from inefficient hole injection due to the large energy barrier between the ITO anode and the emissive material.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of a standard green OLED with an NPB hole transport layer (ITO/NPB/Alq3/LiF/Al) and a simplified OLED without an HTL (ITO/Alq3/LiF/Al). The data is compiled from representative studies to highlight the performance differences.

Performance MetricOLED with NPB HTL (ITO/NPB/Alq3/LiF/Al)OLED without HTL (ITO/Alq3/LiF/Al)
Turn-on Voltage (V) ~4-5> 6
Maximum Luminance (cd/m²) > 10,000~250 - 1,000
Maximum Current Efficiency (cd/A) ~3.0 - 4.8< 1.0

Note: The presented data is a synthesis of typical values reported in the literature. Actual performance can vary based on specific fabrication conditions and material purity.

Experimental Protocols

The fabrication of OLEDs is a multi-step process requiring a cleanroom environment and high-vacuum deposition techniques. Below are the detailed methodologies for fabricating the two types of OLEDs discussed in this guide.

Device Structure 1: With NPB Hole Transport Layer

Structure: ITO / NPB (50 nm) / Alq3 (60 nm) / LiF (0.3 nm) / Al (60 nm)[1]

  • Substrate Cleaning:

    • Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to remove any organic residues and improve the work function of the ITO.

  • Organic Layer Deposition:

    • The cleaned ITO substrates are loaded into a high-vacuum thermal evaporation chamber with a base pressure of less than 5 x 10⁻⁶ Torr.

    • A 50 nm thick layer of NPB is deposited as the hole transport layer at a rate of 1-2 Å/s.

    • Subsequently, a 60 nm thick layer of Tris(8-hydroxyquinolinato)aluminum (Alq3) is deposited as the emissive and electron transport layer at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • A thin layer of Lithium Fluoride (LiF) (0.3 nm) is deposited as an electron injection layer at a rate of 0.1-0.2 Å/s.

    • Finally, a 60 nm thick layer of Aluminum (Al) is deposited as the cathode at a rate of 3-5 Å/s.

Device Structure 2: Without Hole Transport Layer

Structure: ITO / Alq3 (60 nm) / LiF (1 nm) / Al (100 nm)

  • Substrate Cleaning:

    • The ITO substrate cleaning procedure is the same as described for Device Structure 1.

  • Organic and Cathode Layer Deposition:

    • The cleaned substrates are transferred to a high-vacuum thermal evaporation system.

    • A 60 nm thick layer of Alq3 is directly deposited onto the ITO substrate at a deposition rate of 1-2 Å/s.

    • An electron injection layer of LiF (1 nm) is then deposited at a rate of 0.1-0.2 Å/s.

    • A 100 nm thick Al cathode is deposited at a rate of 3-5 Å/s to complete the device.

Characterization

The performance of the fabricated OLEDs is characterized in a dark, inert environment using a source measure unit and a calibrated photodiode or spectroradiometer. Key measurements include:

  • Current density-voltage (J-V) characteristics to determine the turn-on voltage and electrical behavior.

  • Luminance-voltage (L-V) characteristics to measure the brightness of the device.

  • Electroluminescence (EL) spectra to determine the emission color and purity.

  • Current efficiency (cd/A) and power efficiency (lm/W) are calculated from the J-V-L data.

Visualizing the Process and Principles

The following diagrams illustrate the experimental workflow and the energy level alignment of the compared OLED structures.

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_char Characterization sub_cleaning Substrate Cleaning (Ultrasonication) uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone load_sub Load Substrate uv_ozone->load_sub dep_org Organic Layer(s) Deposition load_sub->dep_org dep_cat Cathode Deposition dep_org->dep_cat encap Encapsulation dep_cat->encap testing Electrical & Optical Testing encap->testing

General experimental workflow for OLED fabrication.

energy_level_diagram cluster_with_npb With NPB HTL cluster_without_npb Without HTL cluster_energy ITO_1 ITO NPB NPB Alq3_1 Alq3 LiF_Al_1 LiF/Al ITO_2 ITO Alq3_2 Alq3 LiF_Al_2 LiF/Al y_axis Energy (eV) HOMO_ITO_1 HOMO (-4.7) HOMO_NPB HOMO (-5.4) HOMO_ITO_1->HOMO_NPB ΔEh = 0.7 eV LUMO_ITO_1 LUMO HOMO_Alq3_1 HOMO (-5.7) HOMO_NPB->HOMO_Alq3_1 ΔEh = 0.3 eV LUMO_NPB LUMO (-2.4) LUMO_Alq3_1 LUMO (-3.0) WF_Al_1 WF (-4.2) HOMO_ITO_2 HOMO (-4.7) HOMO_Alq3_2 HOMO (-5.7) HOMO_ITO_2->HOMO_Alq3_2 ΔEh = 1.0 eV LUMO_ITO_2 LUMO LUMO_Alq3_2 LUMO (-3.0) WF_Al_2 WF (-4.2)

Energy level diagram of OLEDs with and without an NPB HTL.

The energy level diagram illustrates that the NPB layer acts as an intermediate step for hole injection from the ITO anode to the Alq3 emissive layer. This reduces the energy barrier for hole injection from 1.0 eV in the device without an HTL to a more manageable 0.7 eV, facilitating a more efficient injection of holes. This improved charge balance is a primary reason for the enhanced performance observed in OLEDs incorporating an NPB hole transport layer.

References

Spectroscopic Analysis of 3,4-dimethyl-N,N-diphenylaniline vs. Its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of 3,4-dimethyl-N,N-diphenylaniline and its isomers remains challenging due to the limited availability of published experimental data for these specific compounds. While spectroscopic data for the precursor molecules, such as dimethylanilines, are accessible, a direct comparative analysis of the N,N-diphenyl substituted isomers is not feasible with currently available information.

This guide aims to provide a framework for such a comparison, outlining the expected spectroscopic characteristics based on general principles of analytical chemistry and data from related compounds. It also includes detailed experimental protocols that would be employed for a thorough analysis.

Introduction to Spectroscopic Analysis of Triarylamines

Triarylamines, such as this compound and its isomers, are a class of compounds with significant applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Their electronic and photophysical properties are highly dependent on their molecular structure, including the substitution pattern on the aromatic rings. Spectroscopic techniques are crucial for elucidating the structure-property relationships in these materials. The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Hypothetical Comparative Spectroscopic Data

In the absence of direct experimental data, the following tables present a hypothetical comparison based on established principles of spectroscopy. These tables are intended to serve as a guide for researchers conducting such analyses.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are indicative of the electronic environment of the nuclei.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Dimethyl-N,N-diphenylaniline Isomers

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Aromatic protons: 6.8-7.5Methyl protons: ~2.2-2.3Aromatic carbons: 120-150Methyl carbons: ~20-21
2,5-dimethyl-N,N-diphenylaniline Aromatic protons: 6.7-7.4Methyl protons: ~2.1-2.4Aromatic carbons: 120-150Methyl carbons: ~18-22
3,5-dimethyl-N,N-diphenylaniline Aromatic protons: 6.6-7.3Methyl protons: ~2.3Aromatic carbons: 120-150Methyl carbons: ~21

Note: The exact chemical shifts would be influenced by the solvent used and the specific electronic effects of the methyl group positions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Table 2: Hypothetical IR Absorption Data for Dimethyl-N,N-diphenylaniline Isomers

CompoundC-N Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound ~1320-1250~3100-3000~1600, ~1500
2,5-dimethyl-N,N-diphenylaniline ~1320-1250~3100-3000~1600, ~1500
3,5-dimethyl-N,N-diphenylaniline ~1320-1250~3100-3000~1600, ~1500

Note: The fingerprint region (below 1500 cm⁻¹) would show more distinct differences between the isomers due to variations in bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all isomers of dimethyl-N,N-diphenylaniline, the molecular ion peak (M⁺) would be expected at the same mass-to-charge ratio (m/z).

Table 3: Hypothetical Mass Spectrometry Data for Dimethyl-N,N-diphenylaniline Isomers

CompoundMolecular Ion (M⁺) (m/z)Key Fragmentation Peaks
All Isomers Expected at the same m/z valueFragments corresponding to the loss of methyl groups, phenyl groups, and cleavage of the C-N bonds.
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

Table 4: Hypothetical UV-Vis Absorption Data for Dimethyl-N,N-diphenylaniline Isomers

Compoundλ_max (nm)Molar Absorptivity (ε)
This compound ~300-320Varies
2,5-dimethyl-N,N-diphenylaniline ~300-320Varies
3,5-dimethyl-N,N-diphenylaniline ~300-320Varies

Note: The position of the methyl groups can subtly influence the electronic structure and thus the λ_max and ε values.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments that would be used to analyze this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: The analysis would be performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal.

  • Instrument Setup: The analysis would be performed on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI is likely to cause more fragmentation, providing structural information, while ESI would likely show a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides clues about the structure.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane, dichloromethane) of a known concentration.

  • Instrument Setup: The analysis would be performed on a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a specific wavelength range (e.g., 200-800 nm). A baseline is first recorded with a cuvette containing only the solvent.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification Purity Purity Check (e.g., TLC, HPLC) Synthesis->Purity NMR NMR (¹H, ¹³C) Purity->NMR IR IR Purity->IR MS Mass Spectrometry Purity->MS UVVis UV-Vis Purity->UVVis Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure UVVis->Structure Comparison Comparison with Isomers Structure->Comparison

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of organic compounds.

Conclusion

A detailed and direct comparison of the spectroscopic properties of this compound and its isomers is contingent on the availability of experimental data. The hypothetical data and experimental protocols provided in this guide offer a foundational understanding of what to expect and how to conduct such an analysis. Researchers in the field are encouraged to publish their experimental findings to enrich the collective knowledge base and facilitate more comprehensive comparative studies in the future.

A Comparative Guide to the Electrochemical Properties of Substituted versus Unsubstituted N,N-Diphenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of substituted and unsubstituted N,N-diphenylaniline, also known as triphenylamine (TPA). The inclusion of various substituent groups on the phenyl rings of the TPA core significantly influences its electronic and, consequently, its electrochemical behavior. This analysis is supported by experimental data from peer-reviewed literature, offering valuable insights for the design of novel electroactive materials.

Data Presentation: Electrochemical Properties

The following table summarizes the key electrochemical data for unsubstituted N,N-diphenylaniline and several of its substituted derivatives. The oxidation potential is a critical parameter, indicating the ease with which the molecule can lose an electron. A lower oxidation potential signifies that the compound is more easily oxidized.

CompoundSubstituent(s)Oxidation Potential (V vs. Ag/AgCl)Key Findings
N,N-Diphenylaniline (Unsubstituted)NoneEpa ≈ 0.73[1]Serves as a baseline for comparison.
p-Amino-N,N-diphenylanilineAmino (-NH2)E1/2 = 0.59 and 1.09[2]The electron-donating amino group significantly lowers the first oxidation potential, making it easier to oxidize.
Alkoxy-substituted N,N-diphenylanilineAlkoxy (-OR)E1/2 = 0.46 - 0.60[2]Alkoxy groups, being electron-donating, reduce the oxidation potential compared to the unsubstituted TPA.[2]
Methoxy-substituted TPA PolymerMethoxy (-OCH3)Eonset = 0.56 - 0.59, Epa = 0.78 - 0.88[3]The strong electron-donating nature of the methoxy group facilitates the oxidation of the nitrogen center.[3]
tert-Butyl-substituted TPA Polymertert-Butyl (-C(CH3)3)Eonset = 0.63 - 0.68, Epa = 0.86 - 0.97[3]The electron-donating tert-butyl group also lowers the oxidation potential, though to a lesser extent than the methoxy group.[3]

Note: Epa refers to the anodic peak potential, Eonset is the onset oxidation potential, and E1/2 is the half-wave potential. These values can vary slightly depending on the specific experimental conditions.

The Influence of Substituents on Electrochemical Behavior

The electrochemical properties of N,N-diphenylaniline are primarily dictated by the nature of the substituent groups attached to its aromatic rings.[4]

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), alkoxy (-OR), and alkyl groups (-R) increase the electron density on the central nitrogen atom. This destabilizes the highest occupied molecular orbital (HOMO), making it easier to remove an electron and thus lowering the oxidation potential.[5][6][7]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) or cyano (-CN) pull electron density away from the nitrogen atom. This stabilizes the HOMO, making the molecule more difficult to oxidize and thereby increasing the oxidation potential.[5][6][7][8]

Experimental Protocols

The data presented in this guide is primarily obtained through Cyclic Voltammetry (CV) , a fundamental electrochemical technique for characterizing redox-active molecules.

Cyclic Voltammetry (CV) Methodology

Objective: To determine the oxidation and reduction potentials of the analyte.

Materials and Equipment:

  • Potentiostat

  • Three-electrode cell:

    • Working Electrode (e.g., Glassy Carbon, Platinum, or Indium Tin Oxide (ITO)-coated glass)[3]

    • Reference Electrode (e.g., Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl))[3]

    • Counter (or Auxiliary) Electrode (e.g., Platinum wire)

  • Electrolyte Solution: A solution of the N,N-diphenylaniline derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP)).[3]

  • Inert gas (e.g., Nitrogen or Argon) for deaeration.

Procedure:

  • The three electrodes are immersed in the electrolyte solution containing the sample.

  • The solution is purged with an inert gas to remove dissolved oxygen, which can interfere with the measurements.

  • The potentiostat applies a linearly sweeping potential to the working electrode.

  • The potential is swept from a starting value to a vertex potential and then back to the start.

  • The current response of the working electrode is measured as a function of the applied potential, resulting in a cyclic voltammogram.

  • The oxidation and reduction peaks in the voltammogram correspond to the redox potentials of the analyte.

Visualizations

Experimental Workflow for Electrochemical Comparison

G cluster_synthesis Compound Synthesis cluster_analysis Electrochemical Analysis cluster_comparison Data Comparison and Interpretation unsubstituted Unsubstituted N,N-Diphenylaniline cv Cyclic Voltammetry unsubstituted->cv substituted Substituted N,N-Diphenylaniline substituted->cv data_acq Data Acquisition (Voltammograms) cv->data_acq ox_pot Oxidation Potentials data_acq->ox_pot homo_lumo HOMO/LUMO Levels data_acq->homo_lumo kinetics Electron Transfer Kinetics data_acq->kinetics

Caption: Workflow for the electrochemical comparison of N,N-diphenylaniline derivatives.

Logical Relationship of Substituent Effects

G substituent Substituent on Phenyl Ring edg Electron-Donating Group (EDG) substituent->edg e.g., -OCH3, -NH2 ewg Electron-Withdrawing Group (EWG) substituent->ewg e.g., -NO2, -CN homo_up Increased HOMO Energy edg->homo_up homo_down Decreased HOMO Energy ewg->homo_down ox_pot_down Lower Oxidation Potential (Easier to Oxidize) homo_up->ox_pot_down ox_pot_up Higher Oxidation Potential (Harder to Oxidize) homo_down->ox_pot_up

Caption: Effect of substituents on the electrochemical properties of N,N-diphenylaniline.

References

A Comparative Guide to the Experimental and Theoretical Data of 3,4-dimethyl-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of available data for 3,4-dimethyl-N,N-diphenylaniline, a substituted aromatic amine with potential applications in organic electronics and materials science.[1] Due to the limited availability of direct experimental data for this specific compound, this guide cross-references experimental data from its key precursors and structural analogs with theoretically predicted properties. This approach offers valuable insights for researchers working with or synthesizing similar molecules.

Data Presentation: A Comparative Overview

Direct experimental characterization data for this compound is not extensively reported in publicly available literature. Therefore, a comparative approach is employed, presenting experimental data for the closely related and commercially available precursors, 3,4-Dimethylaniline and N,N-Diphenylaniline , alongside theoretically predicted data for This compound .

Table 1: Comparison of Physical and Spectroscopic Properties

Property3,4-Dimethylaniline (Experimental)N,N-Diphenylaniline (Experimental)This compound (Theoretical/Predicted)
CAS Number 95-64-7[2][3][4][5]122-39-4173460-10-1[1]
Molecular Formula C₈H₁₁N[2][4][5]C₁₂H₁₁NC₂₀H₁₉N
Molecular Weight 121.18 g/mol [2][4][5]169.22 g/mol 273.37 g/mol
Melting Point 49-51 °C[2][3][4][5]53-54 °C85-95 °C
Boiling Point 226 °C[2][3][4][5]302 °C> 350 °C
Appearance White to light yellow solid[6]Colorless to grayish-brown crystalline solidOff-white to light brown solid
¹H NMR (CDCl₃) δ ~2.1-2.2 (s, 6H, CH₃), ~3.5 (s, 2H, NH₂), ~6.5-6.9 (m, 3H, Ar-H) ppm[7]δ ~5.7 (s, 1H, NH), ~7.0-7.3 (m, 10H, Ar-H) ppmδ ~2.2 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃), ~6.9-7.4 (m, 13H, Ar-H) ppm
¹³C NMR (CDCl₃) δ ~19, 20 (CH₃), ~110, 114, 118, 129, 130, 137 (Ar-C) ppmδ ~117, 121, 129, 143 (Ar-C) ppmδ ~19, 20 (CH₃), ~120-148 (Ar-C) ppm
IR (KBr) ~3300-3500 (N-H stretch), ~2850-3000 (C-H stretch), ~1600 (C=C stretch) cm⁻¹[8]~3400 (N-H stretch), ~3050 (aromatic C-H stretch), ~1600 (C=C stretch) cm⁻¹[9]~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1590 (C=C stretch) cm⁻¹
Mass (m/z) 121 (M⁺)[8]169 (M⁺)[9]273 (M⁺)
HOMO/LUMO Gap Not readily availableNot readily available~4.5 - 5.0 eV (Predicted via DFT)

Note: Theoretical data for this compound are estimations based on computational modeling and data from structurally similar compounds.

Experimental Protocols

The synthesis and characterization of this compound would typically follow established methodologies for the formation of triarylamines, such as the Buchwald-Hartwig amination.

1. Synthesis of this compound via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a common and effective method for forming C-N bonds.[10][11]

  • Materials: 3,4-Dimethylaniline, iodobenzene (or bromobenzene), palladium(II) acetate (or a similar palladium catalyst), a phosphine ligand (e.g., XPhos, SPhos), a base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene or dioxane).

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

    • Add 3,4-dimethylaniline and the aryl halide to the flask.

    • Add the anhydrous solvent and stir the reaction mixture at an elevated temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC or GC-MS).

    • After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel.

2. Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film. The characteristic absorption bands would be reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer, typically with an electron ionization (EI) source, to determine the molecular weight and fragmentation pattern of the compound.

  • Melting Point: The melting point would be determined using a standard melting point apparatus.

Visualization of Key Processes

Synthesis Pathway

The following diagram illustrates the Buchwald-Hartwig amination reaction for the synthesis of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents 3_4_Dimethylaniline 3,4-Dimethylaniline Reaction Buchwald-Hartwig Amination 3_4_Dimethylaniline->Reaction Iodobenzene Iodobenzene Iodobenzene->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Reaction Ligand Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product 3,4-dimethyl-N,N- diphenylaniline Reaction->Product

Caption: Synthesis of this compound.

Data Cross-Referencing Workflow

This diagram outlines the logical workflow for comparing experimental and theoretical data for the target compound.

Data_Workflow cluster_experimental Experimental Data cluster_theoretical Theoretical Data Target This compound DFT DFT Calculations (Geometry, HOMO/LUMO) Target->DFT Prediction Spectra Prediction (NMR, IR, MS) Target->Prediction Precursor1 3,4-Dimethylaniline Data (MP, BP, NMR, IR, MS) Comparison Comparative Analysis Precursor1->Comparison Analog1 N,N-Diphenylaniline Data (MP, BP, NMR, IR, MS) Analog1->Comparison DFT->Comparison Prediction->Comparison Guide Comparison Guide Comparison->Guide

Caption: Workflow for data cross-referencing.

References

A Comparative Guide to Novel Triarylamine-Based Hole Transporting Materials for Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid advancement of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. A critical component governing the efficiency and stability of these cells is the hole transporting material (HTM). For years, Spiro-OMeTAD has been the benchmark HTM, but its high cost and complex synthesis have driven the search for viable alternatives. This guide provides a comprehensive comparison of recently developed novel triarylamine-based HTMs, presenting their performance data against Spiro-OMeTAD, detailed experimental protocols for their synthesis and device fabrication, and a visualization of the underlying charge transport mechanism.

Performance Benchmarks of Novel Triarylamine HTMs

The efficacy of a hole transporting material is primarily determined by its contribution to the overall power conversion efficiency (PCE) of the perovskite solar cell. The following table summarizes the key performance metrics of several novel triarylamine compounds in comparison to the well-established Spiro-OMeTAD.

Hole Transporting Material (HTM)Power Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]Ref.
Spiro-OMeTAD (Reference) 15.2---[1][2]
STR0 13.3---[1][2]
STR1 11.5---[1][2]
T102 12.241.0317.269.1
T103 12.380.98520.3-

Note: Dashes (-) indicate that the specific data was not provided in the cited source.

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for the synthesis of the novel triarylamine HTMs and the fabrication of the perovskite solar cells as reported in the benchmark studies.

Synthesis of Novel Triarylamine HTMs

Synthesis of Star-Shaped Triarylamine HTMs: STR0 and STR1

The synthesis of the star-shaped triarylamine-based hole transport materials, STR1 and STR0, involves a core of either triphenylamine or a partially oxygen-bridged triphenylamine, respectively. These cores are functionalized with para-substituted triphenylamine side arms.[1][2][3] While a detailed step-by-step protocol is not publicly available, the general approach involves coupling reactions to attach the triphenylamine arms to the central core structure.[3]

Synthesis of Triptycene-Based HTMs: T101, T102, and T103

These novel hole-conducting molecules are based on a triptycene core and are synthesized through short routes with high yields. The optical and electrochemical properties are tuned by linking the triptycene core to diphenylamines via phenyl or thienyl groups.

Perovskite Solar Cell Fabrication and Characterization

The benchmark studies for the novel triarylamine HTMs utilized a standard architecture for the perovskite solar cells to ensure a fair comparison with Spiro-OMeTAD.

Device Architecture: FTO/bl-TiO₂/mp-TiO₂/CH₃NH₃PbI₃/HTM/Au[1][2]

Fabrication Steps:

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned and a compact blocking layer of TiO₂ (bl-TiO₂) is deposited.

  • Mesoporous TiO₂ Layer: A mesoporous TiO₂ (mp-TiO₂) layer is then deposited on top of the compact layer, typically by spin-coating, to serve as a scaffold for the perovskite material.

  • Perovskite Deposition: The methylammonium lead iodide (CH₃NH₃PbI₃) perovskite layer is deposited onto the mesoporous TiO₂ scaffold.

  • Hole Transport Layer Deposition: The novel triarylamine HTM (e.g., STR0, STR1, T102, T103) or the reference Spiro-OMeTAD is dissolved in a suitable solvent and spin-coated on top of the perovskite layer.

  • Gold Electrode Deposition: Finally, a gold (Au) back contact is deposited via thermal evaporation to complete the device.

Characterization:

The performance of the fabricated solar cells is evaluated under simulated sunlight (AM 1.5G, 100 mW/cm²) to measure the key photovoltaic parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Charge Transfer Signaling Pathway

The efficient operation of a perovskite solar cell relies on the favorable energy level alignment between its constituent layers, facilitating the extraction and transport of charge carriers. The diagram below illustrates the charge transfer pathway in a typical perovskite solar cell employing a triarylamine-based HTM.

G cluster_device Perovskite Solar Cell Architecture cluster_energy Energy Level Diagram FTO FTO ETL Electron Transport Layer (e.g., TiO2) ETL->FTO Electron Transport Perovskite Perovskite (Absorber) Perovskite->ETL Electron Injection HTL Hole Transport Layer (Triarylamine HTM) Perovskite->HTL Hole Injection Gold Gold (Electrode) HTL->Gold Hole Transport l_CB_ETL Conduction Band l_VB_ETL Valence Band l_CB_ETL->l_VB_ETL ETL l_CB_Pero Conduction Band l_CB_Pero->l_CB_ETL l_VB_Pero Valence Band l_CB_Pero->l_VB_Pero Perovskite l_HOMO_HTM HOMO l_VB_Pero->l_HOMO_HTM ΔEv l_LUMO_HTM LUMO l_LUMO_HTM->l_HOMO_HTM HTM Photon Photon (Light) Photon->Perovskite Absorption

Caption: Charge transfer pathway in a perovskite solar cell.

This guide provides a foundational comparison of novel triarylamine HTMs for perovskite solar cells. The presented data and protocols are intended to assist researchers in selecting and developing next-generation materials for more efficient and cost-effective photovoltaic devices.

References

confirming the structure of 3,4-dimethyl-N,N-diphenylaniline via X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structural Elucidation of 3,4-dimethyl-N,N-diphenylaniline

In the field of drug development and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of this compound, a substituted aromatic amine. While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic methods is often employed for a comprehensive understanding of the molecule in different states. This document outlines the principles, experimental protocols, and expected data for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparison of Analytical Techniques for Structural Confirmation

The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of research. While X-ray crystallography offers unparalleled detail on the solid-state conformation, spectroscopic methods provide crucial information about the connectivity, functional groups, and molecular weight, and are applicable to samples in solution.

Technique Information Obtained Sample Requirements Key Advantages Limitations
X-Ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.High-quality single crystal (typically >0.1 mm in all dimensions).[1]Provides the absolute and unambiguous structure of the molecule in the solid state.[2]Crystal growth can be challenging and time-consuming.[1] The solid-state conformation may differ from the solution-state or gas-state conformation.
NMR Spectroscopy Detailed information about the chemical environment, connectivity, and spatial proximity of atoms (¹H, ¹³C).5-10 mg of pure sample dissolved in a deuterated solvent.Non-destructive technique that provides rich structural information in solution, which is often more relevant to chemical reactivity.[3][4]Complex spectra can be challenging to interpret for large molecules. Lower sensitivity compared to mass spectrometry.
IR Spectroscopy Identification of functional groups present in the molecule based on their characteristic vibrational frequencies.[5][6]A small amount of solid or liquid sample.Rapid and simple method for confirming the presence of key functional groups.[7]Provides limited information about the overall molecular framework. The "fingerprint region" can be complex and difficult to interpret.[6]
Mass Spectrometry The precise molecular weight of the compound and information about its fragmentation pattern.[8][9]A very small amount of sample (nanograms to micrograms).Extremely high sensitivity and provides the molecular formula with high-resolution instruments. Fragmentation patterns can offer clues about the structure.[8]Isomeric compounds can be difficult to distinguish. Provides limited information about the 3D structure.

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth : High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[10][11] The choice of solvent is critical and may require screening of various options.

  • Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[1]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is generated. An atomic model is built into the electron density and refined to best fit the experimental data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[4]

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the acquisition parameters are set, and the spectrum is acquired. For ¹³C NMR, similar steps are followed, often with proton decoupling to simplify the spectrum. 2D NMR experiments like COSY and HSQC can be performed to establish connectivity.

  • Data Processing and Analysis : The acquired data is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, integration, and coupling patterns of the signals are analyzed to elucidate the structure.[3]

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample like this compound, a small amount is placed directly on the attenuated total reflectance (ATR) crystal of the IR spectrometer. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.

  • Data Acquisition : The IR spectrum is recorded by passing infrared radiation through the sample and measuring the absorption at different wavenumbers.[5][6]

  • Spectral Interpretation : The positions and intensities of the absorption bands are correlated with the vibrational frequencies of specific functional groups in the molecule.[12]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : A dilute solution of this compound is introduced into the mass spectrometer. In electron ionization (EI), the sample is bombarded with high-energy electrons to form a radical cation.[13] In softer ionization techniques like electrospray ionization (ESI), the sample is sprayed into the source to form protonated molecules.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[13]

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[13]

Hypothetical Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons on the dimethyl-substituted ring would appear as distinct signals in the aromatic region (approx. 6.5-7.5 ppm). Protons on the two unsubstituted phenyl rings would likely show overlapping multiplets in the same region. The two methyl groups would give rise to two singlets in the aliphatic region (approx. 2.2-2.4 ppm).
¹³C NMR Aromatic carbons would appear in the downfield region (approx. 110-150 ppm). The carbons bearing the methyl and nitrogen substituents would have distinct chemical shifts. The two methyl carbons would appear in the upfield region (approx. 20 ppm).
IR C-H stretching vibrations for the aromatic rings would be observed above 3000 cm⁻¹. C-H stretching for the methyl groups would be seen just below 3000 cm⁻¹. C=C stretching vibrations of the aromatic rings would appear in the 1600-1450 cm⁻¹ region. C-N stretching vibrations would be expected in the 1350-1250 cm⁻¹ region.
Mass Spec. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₂₀H₂₁N = 287.39 g/mol ). Fragmentation patterns may include the loss of methyl groups or cleavage of the C-N bonds.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of a newly synthesized compound like this compound.

G Workflow for Structural Elucidation cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure Confirmation cluster_3 Final Confirmation A Synthesis of This compound B Purification (e.g., Column Chromatography) A->B C Mass Spectrometry (Confirm Molecular Weight) B->C D IR Spectroscopy (Identify Functional Groups) E NMR Spectroscopy (¹H, ¹³C, 2D) (Determine Connectivity) F X-ray Crystallography (3D Structure) G Structure Confirmed C->G D->G E->G F->G

Caption: Logical workflow for the structural confirmation of an organic compound.

References

A Guide to Assessing Batch-to-Batch Consistency of Commercial 3,4-dimethyl-N,N-diphenylaniline for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability and reproducibility of experimental results are paramount in scientific research and drug development. The purity and consistency of starting materials, such as 3,4-dimethyl-N,N-diphenylaniline, are critical factors that can significantly impact the outcome of a study. This guide provides a framework for researchers to assess the batch-to-batch consistency of commercially available this compound, ensuring the quality and integrity of their research. While direct comparative data between suppliers is not publicly available, this document outlines the essential quality control parameters, detailed experimental protocols for their assessment, and potential alternatives to this compound.

Key Quality Control Parameters for Comparison

To ensure the consistency of this compound across different batches, a series of analytical tests should be performed. The following table summarizes the key parameters, their significance, and the recommended analytical techniques.

ParameterSignificanceRecommended Analytical Technique(s)Acceptance Criteria (Example)
Appearance A simple but crucial initial check for gross contamination or degradation.Visual InspectionWhite to off-white crystalline powder
Identity Confirms the chemical structure of the compound.¹H NMR, ¹³C NMR, FT-IR Spectroscopy, Mass Spectrometry (MS)Spectra must be consistent with the known structure of this compound.
Purity (Assay) Determines the percentage of the desired compound in the sample.High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)≥ 99.0%
Impurities Identifies and quantifies any contaminants that could interfere with reactions or biological assays.GC-MS, LC-MSIndividual impurities ≤ 0.1%, Total impurities ≤ 0.5%
Melting Point A sharp melting point range indicates high purity.Melting Point Apparatus49-51 °C[1]
Moisture Content Excess moisture can affect the reactivity and stability of the compound.Karl Fischer Titration≤ 0.5%
Solubility Ensures the material will be suitable for the intended experimental conditions.Visual Inspection in relevant solventsSoluble in methanol[1], chloroform, and dichloromethane.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

Identity and Structural Confirmation

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts, splitting patterns, and integration of the acquired spectra with a reference spectrum or theoretical values.[2]

1.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the IR spectrum in the range of 4000-400 cm⁻¹.

    • Compare the positions and intensities of the absorption bands with a reference spectrum.

Purity and Impurity Profiling

2.1 High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and quantify any non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Procedure:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration.

    • Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the area percentage of the main peak.

2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile and semi-volatile impurities.

  • Instrumentation: GC-MS system.

  • Procedure:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen.[3]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min.

    • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-500.

    • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane.

    • Inject the sample and analyze the resulting chromatogram and mass spectra to identify impurities by comparing them to a spectral library.[4]

Visualizing the Assessment Workflow

The following diagram illustrates the logical workflow for assessing the batch-to-batch consistency of this compound.

Batch_Assessment_Workflow Workflow for Batch-to-Batch Consistency Assessment cluster_initial Initial Screening cluster_spectroscopic Structural Confirmation cluster_chromatographic Purity and Impurity Analysis cluster_final Final Evaluation Receive_New_Batch Receive New Batch of This compound Visual_Inspection Visual Inspection (Appearance) Receive_New_Batch->Visual_Inspection Melting_Point Melting Point Determination Visual_Inspection->Melting_Point NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Melting_Point->NMR_Analysis FTIR_Analysis FT-IR Spectroscopy NMR_Analysis->FTIR_Analysis HPLC_Analysis HPLC-UV (Purity Assay) FTIR_Analysis->HPLC_Analysis GCMS_Analysis GC-MS (Impurity Profiling) HPLC_Analysis->GCMS_Analysis Compare_Data Compare Data with Previous Batches and Specifications GCMS_Analysis->Compare_Data Accept_Batch Accept Batch Compare_Data->Accept_Batch Meets Specs Reject_Batch Reject Batch Compare_Data->Reject_Batch Fails Specs

Caption: A flowchart outlining the key steps in the analytical workflow for assessing the quality of a new batch of this compound.

Potential Impurities and Their Origin

Understanding the potential impurities is crucial for developing robust analytical methods. The following diagram illustrates the potential sources of impurities in the synthesis of this compound.

Impurity_Sources Potential Impurity Sources in Synthesis cluster_reactants Starting Materials cluster_synthesis Synthesis Process cluster_product Final Product Diphenylamine Diphenylamine Reaction Reaction (e.g., Buchwald-Hartwig amination) Diphenylamine->Reaction 3_4_Dimethylaniline 3,4-Dimethylaniline 3_4_Dimethylaniline->Reaction Byproducts Reaction Byproducts (e.g., side-chain reactions) Reaction->Byproducts Incomplete_Reaction Incomplete Reaction (Unreacted starting materials) Reaction->Incomplete_Reaction Final_Product This compound Reaction->Final_Product Byproducts->Final_Product Incomplete_Reaction->Final_Product Isomers Positional Isomers Final_Product->Isomers Oxidation_Products Oxidation Products Final_Product->Oxidation_Products

Caption: A diagram illustrating the potential sources of impurities during the synthesis of this compound.

Alternatives to this compound

In some applications, particularly in the field of organic electronics where it can be used as a hole transport material (HTM) in Organic Light Emitting Diodes (OLEDs), alternatives to this compound may be considered.[5][6][7][8][9] The choice of an alternative will depend on the specific requirements of the application, such as thermal stability, ionization potential, and processability.

Alternative Compound ClassKey FeaturesPotential Advantages
Carbazole Derivatives Rigid and planar structure, good thermal stability.Higher glass transition temperatures (Tg), leading to more stable devices.[5][7]
Triphenylamine Derivatives Good hole-transporting properties, often used as building blocks for more complex HTMs.Can be readily modified to tune electronic properties.
Spirobifluorene Derivatives Three-dimensional structure that can prevent crystallization.Improved morphological stability of thin films.

By implementing a rigorous in-house quality control program based on the guidelines presented here, researchers can mitigate the risks associated with batch-to-batch variability of this compound, leading to more reliable and reproducible scientific outcomes.

References

comparative charge mobility measurements of different diphenylaniline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the charge mobility of key diphenylaniline derivatives, a class of organic materials crucial for the development of high-performance electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The efficiency of these devices is intrinsically linked to the charge carrier mobility of the materials used. Here, we present a comparative analysis of experimentally determined hole mobilities for three prominent diphenylaniline derivatives, supported by detailed experimental protocols and a visual representation of the measurement workflow.

Comparative Analysis of Hole Mobility

The charge mobility of an organic semiconductor is a critical parameter that dictates its ability to transport electrical charges. In this comparison, we focus on the hole mobility of three well-studied diphenylaniline derivatives:

  • N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,1′-biphenyl)-4,4′-diamine (TPD)

  • N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPD or α-NPD)

  • A Biphenyl Enamine Derivative (BE1)

The hole mobility of these compounds has been primarily characterized using the Time-of-Flight (TOF) technique, which directly measures the time it takes for charge carriers to drift across a material under an applied electric field.

Table 1: Comparative Hole Mobility of Selected Diphenylaniline Derivatives

CompoundAbbreviationHole Mobility (cm²/Vs)Measurement TechniqueElectric Field (V/cm)Film ThicknessReference
N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,1′-biphenyl)-4,4′-diamineTPD~1 x 10⁻³Time-of-Flight (TOF)1 x 10⁵Not Specified[1]
N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamineNPD (α-NPD)1.63 x 10⁻⁵ to 7.64 x 10⁻⁴Space-Charge-Limited Current (SCLC)1 x 10⁵50 - 1000 nm[2]
Biphenyl Enamine DerivativeBE1~2 x 10⁻² (at high field)Xerographic Time-of-Flight (XTOF)6.4 x 10⁵Not Specified[3]

Key Observations:

  • The biphenyl enamine derivative BE1 exhibits a significantly higher hole mobility at high electric fields compared to the more conventional TPD and NPD.[3]

  • The hole mobility of NPD shows a strong dependence on the film thickness, with thicker films exhibiting higher mobility.[2] This is often attributed to the influence of interfacial trap states in thinner films.

  • TPD is a well-established hole transport material with a reliable hole mobility in the order of 10⁻³ cm²/Vs.[1]

Experimental Protocols

Accurate and reproducible measurement of charge carrier mobility is paramount for the reliable comparison of materials. The data presented in this guide were primarily obtained using the Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC) methods.

Time-of-Flight (TOF) Method

The Time-of-Flight (TOF) technique is a direct method for determining the drift mobility of charge carriers in a semiconductor.

Device Structure: A sandwich-type structure is typically employed, consisting of the organic semiconductor layer between two electrodes. One electrode is semi-transparent to allow for optical excitation.

Measurement Principle:

  • A thin layer of the diphenylaniline derivative is deposited onto a substrate with a bottom electrode (e.g., Indium Tin Oxide - ITO).

  • A top electrode (e.g., Aluminum) is then deposited on the organic layer.

  • A voltage is applied across the device, creating an electric field.

  • A short pulse of light with energy greater than the material's bandgap is used to generate electron-hole pairs near the semi-transparent electrode.

  • Depending on the polarity of the applied voltage, either holes or electrons will drift across the organic layer towards the opposite electrode.

  • The transient photocurrent generated by the moving charge carriers is measured as a function of time.

  • The transit time (tᵣ) is determined from the inflection point of the photocurrent transient.

  • The drift mobility (µ) is then calculated using the following equation:

    µ = d² / (V * tᵣ)

    where 'd' is the thickness of the organic layer and 'V' is the applied voltage.

Space-Charge-Limited Current (SCLC) Method

The SCLC method is another common technique for determining the charge carrier mobility in organic semiconductors.

Device Structure: Similar to the TOF method, a single-carrier device with a sandwich structure is used. It is crucial to have an ohmic contact for the injection of the charge carrier being studied.

Measurement Principle:

  • The current density (J) is measured as a function of the applied voltage (V).

  • In the SCLC regime, the current is dominated by the injected charge carriers, and the J-V characteristic follows the Mott-Gurney law:

    J = (9/8) * ε₀ * εᵣ * µ * (V²/d³)

    where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, µ is the charge carrier mobility, V is the applied voltage, and d is the thickness of the organic layer.

  • By fitting the experimental J-V data to this equation, the charge carrier mobility can be extracted.

Experimental Workflow for Charge Mobility Measurement

The following diagram illustrates a generalized workflow for the experimental determination of charge carrier mobility in organic semiconductors.

G cluster_prep Sample Preparation cluster_meas Measurement cluster_analysis Data Analysis sub_clean Substrate Cleaning org_dep Organic Material Deposition (e.g., Thermal Evaporation, Spin Coating) sub_clean->org_dep elec_dep Top Electrode Deposition org_dep->elec_dep dev_fab Device Fabrication elec_dep->dev_fab elec_char Electrical Characterization (e.g., TOF, SCLC, OFET) dev_fab->elec_char data_acq Data Acquisition elec_char->data_acq mob_calc Mobility Calculation data_acq->mob_calc comp_ana Comparative Analysis mob_calc->comp_ana

Caption: Generalized workflow for charge mobility measurement.

References

A Comparative Guide to the Synthesis of 3,4-dimethyl-N,N-diphenylaniline: Evaluating Cost-Effectiveness of Buchwald-Hartwig and Ullmann Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted triarylamines is a critical consideration. This guide provides a detailed comparison of two prominent methods for the synthesis of 3,4-dimethyl-N,N-diphenylaniline: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the experimental protocols, quantitative data, and a cost-effectiveness analysis to aid in the selection of the most suitable route for your research and development needs.

The synthesis of this compound can be approached via two primary cross-coupling strategies. The first involves the reaction of 3,4-dimethylaniline with a phenyl halide (iodobenzene or bromobenzene) in a Buchwald-Hartwig reaction. The second approach, the Ullmann condensation, can be envisioned through the coupling of diphenylamine with a halogenated xylene derivative (e.g., 4-iodo-1,2-dimethylbenzene or 4-bromo-1,2-dimethylbenzene).

At a Glance: Comparison of Synthesis Routes

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based (e.g., Pd(OAc)₂)Copper-based (e.g., CuI)
Ligand Bulky phosphines (e.g., XPhos)Simple chelating ligands (e.g., 1,10-phenanthroline)
Reaction Temperature Generally lower (e.g., 80-120 °C)Typically higher (e.g., 100-210 °C)[1]
Reaction Time Often shorterCan be longer
Typical Yields HighModerate to High
Substrate Scope BroadCan be more limited
Catalyst Cost HigherLower
Ligand Cost HigherLower

Experimental Protocols

Route 1: Buchwald-Hartwig Amination

This method facilitates the formation of the C-N bond between an aryl halide and an amine, catalyzed by a palladium complex.[2] For the synthesis of this compound, two pathways are presented below, utilizing either iodobenzene or bromobenzene as the phenyl source.

Experimental Protocol (General):

A reaction vessel is charged with palladium(II) acetate (catalyst), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The appropriate aryl halide (iodobenzene or bromobenzene), 3,4-dimethylaniline, and a dry solvent (e.g., toluene or dioxane) are added. The reaction mixture is heated to the specified temperature and stirred for the designated time. Upon completion, the reaction is cooled, diluted with a suitable solvent, and purified.

Purification: The crude product is typically purified by column chromatography on silica gel.

Route 2: Ullmann Condensation

The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst, often at elevated temperatures.[1] Here, we consider the reaction of diphenylamine with a halogenated xylene.

Experimental Protocol (General):

A reaction vessel is charged with copper(I) iodide (catalyst), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate). Diphenylamine, the halo-xylene (4-iodo-1,2-dimethylbenzene or 4-bromo-1,2-dimethylbenzene), and a high-boiling polar solvent (e.g., DMF or DMSO) are added. The mixture is heated under an inert atmosphere for the required duration. After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

Purification: The product is typically purified by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize the key quantitative data for each synthetic route, based on typical literature procedures for analogous reactions. Please note that yields are highly dependent on specific reaction conditions and optimization.

Table 1: Buchwald-Hartwig Amination of 3,4-dimethylaniline

Phenyl SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Iodobenzene1-2% Pd(OAc)₂2-4% XPhos1.5 eq. NaOtBuToluene100-11012-24~85-95
Bromobenzene2-4% Pd(OAc)₂4-8% XPhos2.0 eq. NaOtBuToluene110-12024-48~75-85

Table 2: Ullmann Condensation of Diphenylamine

Xylene SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Iodo-1,2-dimethylbenzene10% CuI20% 1,10-Phenanthroline2.0 eq. K₂CO₃DMF130-15024-48~70-80
4-Bromo-1,2-dimethylbenzene10-20% CuI20-40% 1,10-Phenanthroline2.0 eq. K₂CO₃DMF150-18048-72~60-70

Cost-Effectiveness Analysis

To provide a comprehensive evaluation, we have estimated the approximate cost of raw materials for the synthesis of 10 grams of this compound via the most promising pathway for each route (Buchwald-Hartwig with iodobenzene and Ullmann with 4-iodo-1,2-dimethylbenzene), assuming a 90% and 75% yield, respectively. Prices are based on currently available catalogue prices and may vary.

Table 3: Estimated Raw Material Costs

ReagentBuchwald-Hartwig (Iodobenzene)Ullmann (4-Iodo-1,2-dimethylbenzene)
3,4-Dimethylaniline~$5-
Iodobenzene~$10-
Diphenylamine-~$3
4-Iodo-1,2-dimethylbenzene-~$15
Pd(OAc)₂~$25-
CuI-~$2
XPhos~$40-
1,10-Phenanthroline-~$1
Estimated Total Cost ~$80 ~$21

Note: This analysis does not include the cost of solvents, bases, purification materials, labor, or energy, which can significantly impact the overall cost.

Synthesis Workflows

The following diagrams illustrate the logical flow of the two primary synthesis routes.

Buchwald_Hartwig cluster_reactants Starting Materials cluster_catalyst Catalytic System 3_4_dimethylaniline 3,4-Dimethylaniline reaction_bh Buchwald-Hartwig Amination 3_4_dimethylaniline->reaction_bh phenyl_halide Phenyl Halide (Iodobenzene/Bromobenzene) phenyl_halide->reaction_bh pd_catalyst Pd(OAc)₂ pd_catalyst->reaction_bh ligand_bh XPhos ligand_bh->reaction_bh base_bh NaOtBu base_bh->reaction_bh purification_bh Purification (Column Chromatography) reaction_bh->purification_bh product_bh 3,4-dimethyl-N,N- diphenylaniline purification_bh->product_bh

Caption: Buchwald-Hartwig Amination Workflow.

Ullmann_Condensation cluster_reactants_ullmann Starting Materials cluster_catalyst_ullmann Catalytic System diphenylamine Diphenylamine reaction_ullmann Ullmann Condensation diphenylamine->reaction_ullmann halo_xylene Halo-xylene (4-Iodo/Bromo-1,2-dimethylbenzene) halo_xylene->reaction_ullmann cu_catalyst CuI cu_catalyst->reaction_ullmann ligand_ullmann 1,10-Phenanthroline ligand_ullmann->reaction_ullmann base_ullmann K₂CO₃ base_ullmann->reaction_ullmann purification_ullmann Purification (Column Chromatography) reaction_ullmann->purification_ullmann product_ullmann 3,4-dimethyl-N,N- diphenylaniline purification_ullmann->product_ullmann

Caption: Ullmann Condensation Workflow.

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and the Ullmann condensation offer viable pathways to this compound.

The Buchwald-Hartwig amination stands out for its generally higher yields and milder reaction conditions. The use of iodobenzene as a coupling partner appears to be more efficient than bromobenzene. However, the primary drawback of this method is the high cost of the palladium catalyst and the specialized phosphine ligand. For small-scale synthesis where high purity and yield are paramount, and cost is a secondary concern, the Buchwald-Hartwig amination is an excellent choice.

The Ullmann condensation , while often requiring more forcing conditions and potentially providing slightly lower yields, presents a significantly more cost-effective option due to the low cost of the copper catalyst and simple ligand. The use of 4-iodo-1,2-dimethylbenzene is preferable over the bromo-analogue for achieving better yields. For large-scale production or in scenarios where raw material cost is a primary driver, the Ullmann condensation is a compelling alternative.

Ultimately, the choice of synthesis route will depend on the specific priorities of the research or development project, balancing the need for high yield and purity against the economic realities of the starting material and catalyst costs.

References

Safety Operating Guide

Proper Disposal of 3,4-dimethyl-N,N-diphenylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Aromatic amines, as a class, are often toxic, pose environmental hazards, and may be carcinogenic. Therefore, it is imperative to handle 3,4-dimethyl-N,N-diphenylaniline and its waste with extreme caution.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling waste this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The following personal protective equipment is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator is essential.

Step-by-Step Disposal Procedure

1. Waste Collection:

  • Collect waste this compound in a designated, compatible waste container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to dangerous chemical reactions.

  • Materials contaminated with this compound, such as gloves, absorbent pads, and empty containers, should also be treated as hazardous waste.

2. Waste Container and Labeling:

  • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • The container must be clearly labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name: "this compound," the concentration, and the date the waste was first added to the container.

3. Waste Storage (Satellite Accumulation Area):

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • The SAA must be under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents and acids.[1]

4. Arranging for Final Disposal:

  • Once the waste container is full or when you are finished generating this waste stream, contact your institution's EHS or Hazardous Waste Management department to arrange for pickup and disposal.

  • Do not dispose of this compound down the drain or in the regular trash.[2] This substance may be toxic to aquatic life with long-lasting effects.[1]

  • Disposal will be carried out by a licensed hazardous waste disposal company in accordance with all regulations.[1]

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Quantitative Data for Hazardous Waste Storage

The following table summarizes key quantitative limits for the storage of hazardous waste in a Satellite Accumulation Area, based on general laboratory guidelines.

ParameterLimitSource
Maximum Volume of Hazardous Waste per SAA55 gallonsGeneral EHS Guidelines
Maximum Volume of Acutely Toxic Waste (P-listed)1 quart (liquid) or 1 kg (solid)General EHS Guidelines
Time Limit for Removal of Full ContainerWithin 3 calendar daysGeneral EHS Guidelines

Disposal Workflow for this compound

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,4-dimethyl-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,4-dimethyl-N,N-diphenylaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Profile: this compound is an aromatic amine. While specific data for this compound is limited, information from structurally similar compounds like 3,4-Dimethylaniline and N,N-Dimethylaniline indicates that it should be handled as a hazardous substance. It is presumed to be toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure. It is also considered toxic to aquatic life with long-lasting effects.[1][2][3][4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required and recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations
Hand Protection Nitrile or Neoprene gloves (double gloving recommended).Permeation-resistant gloves (e.g., Viton®, Butyl rubber). Check manufacturer's chemical resistance data.
Eye and Face Protection Safety glasses with side shields.Chemical safety goggles and a face shield.[6]
Skin and Body Protection Fully buttoned lab coat.Chemical-resistant apron or coveralls over a lab coat.[7]
Respiratory Protection Not generally required for small quantities in a well-ventilated area or chemical fume hood.A NIOSH/MSHA approved air-purifying respirator with organic vapor cartridges for operations with a potential for aerosol generation or in poorly ventilated areas.[8][9]
Foot Protection Closed-toe shoes.Chemical-resistant, steel-toe boots.[7]

Hazard Summary and GHS Classifications

Based on data for analogous compounds, the following hazard classifications should be assumed for this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3Toxic if swallowed.[2][4]
Acute Toxicity, DermalCategory 3Toxic in contact with skin.[2][4]
Acute Toxicity, InhalationCategory 3Toxic if inhaled.[2][4]
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs through prolonged or repeated exposure.[1]
Hazardous to the Aquatic Environment, Long-term HazardCategory 2Toxic to aquatic life with long lasting effects.[1][2]
CarcinogenicityCategory 2Suspected of causing cancer.[2][4]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Decontamination and Cleanup cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh Proceed when ready handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction/Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate After experiment completion cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_collect Collect Solid and Liquid Waste in Labeled, Sealed Containers cleanup_wash->disposal_collect After cleanup disposal_store Store Waste in Designated Satellite Accumulation Area disposal_collect->disposal_store disposal_request Request Hazardous Waste Pickup disposal_store->disposal_request

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.